BNTX maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H31NO8 |
|---|---|
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21?,25-,26-,27+;/m0./s1 |
Clé InChI |
GKHUUKGUNNYVGB-SVXANRFBSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Bintrafusp Alfa
For Researchers, Scientists, and Drug Development Professionals
Disambiguation Note: Initial inquiries for "BNTX maleate" suggest a potential misnomer for the well-documented oncological agent Bintrafusp alfa (formerly M7824). This guide will focus on Bintrafusp alfa, a bifunctional fusion protein, given the technical requirements of the query align with its mechanism of action in immuno-oncology.
Core Mechanism of Action
Bintrafusp alfa is a first-in-class bifunctional fusion protein designed to simultaneously target two key immunosuppressive pathways in the tumor microenvironment (TME): the programmed death-ligand 1 (PD-L1) and the transforming growth factor-beta (TGF-β) signaling pathways.[1][2] This dual-targeting approach aims to overcome the limitations of single-agent immunotherapies by mounting a more robust and comprehensive anti-tumor immune response.
The molecule consists of a human IgG1 monoclonal antibody against PD-L1, which is fused to the extracellular domain of the human TGF-β receptor II (TGF-βRII). This TGF-βRII component acts as a "trap" for all three isoforms of TGF-β (TGF-β1, -β2, and -β3), effectively sequestering them and preventing their interaction with their native receptors on immune and tumor cells.[1][3][4]
The anti-PD-L1 moiety of Bintrafusp alfa is derived from avelumab, a clinically approved checkpoint inhibitor.[3][5] By binding to PD-L1 on tumor cells, Bintrafusp alfa blocks the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), on activated T cells. This prevents the delivery of an inhibitory signal to the T cells, thereby restoring their cytotoxic function against cancer cells.
Simultaneously, the TGF-β trap component of Bintrafusp alfa neutralizes the immunosuppressive effects of TGF-β within the TME.[4] TGF-β is known to promote tumor growth by inhibiting the proliferation and activation of various immune cells, including T cells and natural killer (NK) cells, and by promoting the differentiation of regulatory T cells (Tregs).[2] TGF-β also contributes to the epithelial-to-mesenchymal transition (EMT), a process that enhances tumor cell invasion and metastasis, and creates a physical barrier of fibrotic tissue that can prevent immune cell infiltration.[2]
By sequestering TGF-β, Bintrafusp alfa aims to:
-
Enhance the infiltration and activation of cytotoxic T lymphocytes (CTLs) and NK cells into the tumor.[1]
-
Reduce the population and suppressive function of Tregs.[2]
-
Reverse the mesenchymal phenotype of tumor cells, potentially increasing their susceptibility to immune-mediated killing and chemotherapy.[2]
-
Remodel the tumor stroma to be more permissive to immune cell infiltration.
The co-localization of both the anti-PD-L1 and TGF-β trap functions within the TME is a key design feature of Bintrafusp alfa. The binding of the anti-PD-L1 component to tumor cells concentrates the TGF-β trap where it is most needed, potentially leading to greater efficacy and reduced systemic side effects compared to the co-administration of two separate agents.
Signaling Pathways
The dual mechanism of action of Bintrafusp alfa impacts two distinct signaling pathways:
-
The PD-1/PD-L1 Signaling Pathway: Bintrafusp alfa directly inhibits this pathway by binding to PD-L1, preventing its engagement with PD-1 on T cells. This blockage removes the "brake" on T cell activation, allowing for a sustained anti-tumor immune response.
-
The TGF-β Signaling Pathway: By trapping TGF-β ligands, Bintrafusp alfa prevents their binding to TGF-β receptors on the cell surface. This inhibits the downstream phosphorylation of SMAD proteins (SMAD2/3), which are the key intracellular mediators of TGF-β signaling. The inhibition of SMAD phosphorylation prevents their translocation to the nucleus and subsequent regulation of target genes involved in immunosuppression, fibrosis, and cell proliferation.
Quantitative Data
Preclinical Efficacy
| Model | Treatment | Outcome | Result |
| EMT6 (Murine Breast Carcinoma) | M7824 (492 µg) | Tumor Growth | Significant reduction in tumor volume compared to control and anti-TGF-β alone.[6] |
| Survival | Increased overall survival.[7][8] | ||
| MC38 (Murine Colon Adenocarcinoma) | M7824 (492 µg) | Tumor Growth | Significant reduction in tumor volume compared to control and anti-TGF-β alone.[6] |
| Immune Infiltration | Increased CD8+ T cell and NK cell infiltration.[1] | ||
| 4T1 (Murine Breast Carcinoma) | M7824 | TGF-β Signaling | Reduced plasma TGF-β1 and decreased phosphorylated SMAD2 in the TME.[6][8] |
Clinical Efficacy (Phase I, NCT02517398 and Expansion Cohorts)
| Indication | Cohort | N | ORR (%) | DCR (%) | Median OS (months) |
| Advanced Solid Tumors | Dose-Escalation | 19 | - | - | - |
| NSCLC (2nd Line) | 1200 mg dose | 40 | 25.0 | - | - |
| PD-L1+ (at 1200 mg) | 27 | 36.0 | - | - | |
| PD-L1 high (≥80% at 1200 mg) | 7 | 85.7 | - | - | |
| Recurrent Glioblastoma | IDH-mutant | 6 | - | 66.7 | - |
| IDH-wild-type | 29 | - | 13.8 | 5.3 | |
| HPV-Associated Malignancies | Checkpoint Inhibitor-Naïve | 59 | 39.0 | 44.1 | Not Reached |
| Biliary Tract Cancer | Asian Patients | 30 | 20.0 | - | - |
ORR: Objective Response Rate; DCR: Disease Control Rate; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols
In Vivo Murine Tumor Models
-
Cell Lines and Implantation: EMT6 murine breast carcinoma cells (2.5 x 105) were implanted subcutaneously into the mammary fat pad of female Balb/c mice. MC38 murine colon adenocarcinoma cells (5 x 105) were implanted subcutaneously into the flank of female C57BL/6 mice.[6]
-
Treatment Regimen: Treatment was initiated when tumors reached a specified volume (e.g., ~50 mm³). Bintrafusp alfa (M7824) was administered intraperitoneally (i.p.) at a dose of 492 µg on a schedule such as days 9, 11, and 13 post-tumor implantation.[6] Control groups received vehicle (PBS) or a mutated version of M7824 with a non-functional anti-PD-L1 moiety.
-
Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Overall survival was also monitored.
-
Pharmacodynamic Assessments: Plasma levels of TGF-β1 were measured by collecting platelet-poor plasma 24 hours after the last treatment dose.[6] Intratumoral phosphorylated SMAD2 levels were assessed by capillary Western blot of snap-frozen tumor sections collected a few hours after the final dose.[6] Immune cell populations in the tumor and spleen were analyzed by flow cytometry.[7][8]
Flow Cytometry for PD-L1 Target Occupancy
-
Sample Collection and Processing: Whole blood from patients was collected and processed to isolate peripheral blood mononuclear cells (PBMCs).[3]
-
Blocking: PBMCs were incubated with human IgG to block non-specific binding to Fc receptors.[3]
-
Staining: Cells were then incubated at 4°C with a cocktail of antibodies, including anti-CD3 and anti-CD20 to identify T and B cell populations, respectively, along with either biotinylated avelumab (to detect unoccupied PD-L1) or a biotinylated inactive control antibody.[3]
-
Secondary Staining: Following the primary antibody incubation, streptavidin-conjugated to a fluorophore (e.g., APC) was added to detect the biotinylated antibodies.[3]
-
Data Acquisition and Analysis: Samples were analyzed on a flow cytometer to quantify the level of PD-L1 expression and occupancy on different immune cell subsets.
RNA Sequencing (RNAseq) Analysis
-
Sample Preparation: Tumors from treated and control mice (e.g., MC38 model) were collected at specified time points.[9]
-
RNA Extraction: RNA was extracted from the tumor tissue using standard commercially available kits.
-
Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. High-throughput sequencing was then performed.
-
Data Analysis: The resulting sequencing data was analyzed to identify differentially expressed genes (DEGs) between treatment groups. This analysis can reveal the effects of Bintrafusp alfa on various biological functions and signaling pathways, such as those related to metastasis, extracellular matrix remodeling, and SMAD signaling.
References
- 1. Bintrafusp alfa, a bifunctional fusion protein targeting TGF-β and PD-L1, in patients with human papillomavirus-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of TGF-β and PD-L1 via a bifunctional anti-PD-L1/TGF-βRII agent: status of preclinical and clinical advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Trial of M7824 (MSB0011359C), a Bifunctional Fusion Protein Targeting PD-L1 and TGFβ, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-PD-L1/TGFβR2 (M7824) fusion protein induces immunogenic modulation of human urothelial carcinoma cell lines, rendering them more susceptible to immune-mediated recognition and lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. M7824, a novel bifunctional anti-PD-L1/TGFβ Trap fusion protein, promotes anti-tumor efficacy as monotherapy and in combination with vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of spatial transcriptomics for oncology discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), chemically known as 7-Benzylidenenaltrexone maleate, is a potent and highly selective antagonist of the delta-1 (δ₁) opioid receptor. Its discovery and characterization have provided the scientific community with a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this specific opioid receptor subtype. This document provides a comprehensive overview of the biological activity of BNTX maleate, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to determine its activity.
Core Mechanism of Action
This compound exerts its biological effects primarily through competitive antagonism of the δ₁ opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The δ₁ opioid receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, this receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates various ion channels. By binding to the δ₁ receptor without activating it, this compound blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of these downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the potency and selectivity of this compound from seminal studies.
Table 1: Receptor Binding Affinity
This table outlines the binding affinity of this compound for various opioid receptor subtypes, highlighting its selectivity for the δ₁ receptor.
| Radioligand | Receptor Subtype | Preparation | Kᵢ (nM) | Reference |
| [³H][D-Pen²,D-Pen⁵]enkephalin ([³H]DPDPE) | δ₁ | Guinea Pig Brain Membranes | 0.1 | [1] |
| [³H][D-Ser²,Leu⁵]enkephalin-Thr⁶ ([³H]DSLET) | δ₂ | Guinea Pig Brain Membranes | >10 | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vivo Antagonist Activity (Antinociception)
This table presents the in vivo antagonist potency of this compound against δ₁ opioid receptor-mediated antinociception in mice.
| Agonist | Receptor Target | Antagonist (Route) | Antagonist Dose | ED₅₀ Fold Increase | Reference |
| DPDPE | δ₁ | BNTX (s.c.) | - | 5.9 | [2] |
| DPDPE | δ₁ | BNTX (i.t.) | - | 4.0 | [2] |
| (D-Ala²)deltorphin II | δ₂ | BNTX (s.c.) | - | No significant change | [2] |
| (D-Ala²)deltorphin II | δ₂ | BNTX (i.t.) | - | No significant change | [2] |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. An increase in the ED₅₀ of an agonist in the presence of an antagonist indicates antagonism. s.c. = subcutaneous; i.t. = intrathecal
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Guinea Pig Brain Membranes)
This protocol details the method used to determine the binding affinity of this compound for opioid receptors.
-
Tissue Preparation:
-
Male Hartley guinea pigs are euthanized, and the brains are rapidly removed and placed in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The cerebellum is removed, and the remaining brain tissue is homogenized in 20 volumes of ice-cold Tris-HCl buffer using a Polytron homogenizer.
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh Tris-HCl buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous opioids.
-
The suspension is centrifuged again under the same conditions, and the final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
The assay is performed in a final volume of 1 mL containing:
-
0.8 mL of the membrane preparation.
-
0.1 mL of the radioligand ([³H]DPDPE for δ₁ or [³H]DSLET for δ₂).
-
0.1 mL of this compound at various concentrations or buffer for total binding.
-
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of a non-labeled opioid ligand.
-
The mixture is incubated at 25°C for 60 minutes.
-
The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
The filters are washed three times with 5 mL of ice-cold 50 mM Tris-HCl buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Antinociception Assay (Mouse Tail-Flick Test)
This protocol describes the in vivo assessment of this compound's antagonist activity against opioid-induced analgesia.
-
Animals:
-
Male Swiss-Webster mice weighing 20-25 g are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
-
The antagonist is administered either subcutaneously (s.c.) or intrathecally (i.t.) at a specified time before the agonist.
-
The δ₁ agonist, DPDPE, is administered intracerebroventricularly (i.c.v.).
-
-
Tail-Flick Test:
-
A baseline tail-flick latency is determined for each mouse by focusing a beam of high-intensity light on the ventral surface of the tail.
-
The time taken for the mouse to flick its tail out of the light beam is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
After drug administration, the tail-flick latency is measured again at predetermined time points.
-
Antinociception is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
-
Data Analysis:
-
Dose-response curves are constructed for the agonist in the presence and absence of the antagonist.
-
The ED₅₀ values are calculated from these curves, and the fold increase in the ED₅₀ in the presence of the antagonist is determined to quantify the antagonist's potency.
-
Inhibition of Neurogenic Ion Transport (Porcine Ileal Mucosa)
This protocol details the investigation of this compound's effect on opioid-mediated inhibition of ion transport in the intestine.
-
Tissue Preparation:
-
Segments of the distal ileum are obtained from freshly slaughtered pigs.
-
The mucosa and submucosa are stripped from the underlying muscle layers in ice-cold Krebs buffer.
-
The tissue sheets are mounted in Ussing chambers with an exposed area of 1 cm².
-
-
Ussing Chamber Assay:
-
The tissues are bathed on both sides with Krebs buffer, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.
-
The transepithelial potential difference is clamped at 0 mV, and the short-circuit current (Isc) is continuously recorded. The Isc is a measure of net ion transport.
-
After a 30-minute equilibration period, electrical field stimulation (EFS) is applied to the tissue to induce neurogenic ion secretion, observed as a transient increase in Isc.
-
Opioid agonists are added to the serosal side of the tissue, and their inhibitory effect on the EFS-induced Isc response is measured.
-
This compound is added before the agonist to assess its ability to antagonize the agonist-induced inhibition.
-
-
Data Analysis:
-
The inhibitory effect of the opioid agonist is calculated as the percentage reduction in the EFS-induced Isc response.
-
The antagonist effect of this compound is determined by its ability to reverse the agonist-induced inhibition.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the biological activity of this compound.
Delta-1 Opioid Receptor Signaling Pathway
This diagram illustrates the canonical signaling pathway of the δ₁ opioid receptor and the antagonistic action of this compound.
References
BNTX maleate function in neuroscience
An In-depth Technical Guide on the Neuroscience Functions of Botulinum Neurotoxin (BNTX)
Disclaimer: The term "BNTX maleate" does not correspond to a standard nomenclature in publicly available scientific literature. This guide assumes "BNTX" is an abbreviation for Botulinum Neurotoxin. The information herein pertains to the well-researched neuroscientific functions of Botulinum Neurotoxin Serotype A (BoNT/A), the most utilized serotype in clinical and research settings.
Executive Summary
Botulinum Neurotoxin (BoNT) is a potent biological molecule renowned for its high specificity and efficacy in inhibiting neurotransmitter release. Produced by the bacterium Clostridium botulinum, BoNTs are zinc-dependent endoproteases that cleave key proteins of the synaptic vesicle fusion machinery.[1] This guide provides a comprehensive overview of the core functions of BoNT/A in neuroscience, detailing its mechanism of action, quantitative effects on neuronal signaling, and methodologies for its study. It is intended for researchers, scientists, and professionals in drug development seeking a technical understanding of BoNT/A's role as a therapeutic and research tool in the nervous system.
Core Mechanism of Action: Inhibition of Synaptic Vesicle Exocytosis
The primary function of BoNT/A in neuroscience is the potent and long-lasting inhibition of neurotransmitter release from presynaptic nerve terminals.[2][3] This is achieved through a multi-step process involving binding, internalization, and enzymatic activity.
2.1 Molecular Steps of BoNT/A Action
-
Binding: The heavy chain (HC) of the BoNT/A holotoxin binds with high affinity to specific receptors on the presynaptic membrane of cholinergic and other neurons. This includes polysialogangliosides and the synaptic vesicle protein SV2.[4]
-
Internalization: Following binding, the toxin-receptor complex is internalized into the neuron via receptor-mediated endocytosis, forming an endocytic vesicle.[4][5]
-
Translocation: Acidification of the vesicle lumen triggers a conformational change in the BoNT/A heavy chain, which forms a channel through the vesicle membrane. The light chain (LC), the enzymatic component of the toxin, is then translocated into the neuronal cytosol.[4]
-
Enzymatic Cleavage: Once in the cytosol, the BoNT/A light chain, a zinc-dependent metalloprotease, specifically cleaves the synaptosomal-associated protein of 25 kDa (SNAP-25) at a single peptide bond (Gln197-Arg198).[2][6] SNAP-25 is a core component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane.[2]
-
Inhibition of Exocytosis: The cleavage of SNAP-25 prevents the proper assembly of the SNARE complex, thereby blocking the docking and fusion of synaptic vesicles and inhibiting the release of neurotransmitters, such as acetylcholine, from the nerve terminal.[2][3]
Quantitative Data on BoNT/A Function
The potency of BoNT/A is exceptionally high, with effects observed at femtomolar to picomolar concentrations in cellular assays. The tables below summarize key quantitative data from preclinical studies.
Table 1: Potency of BoNT/A in In Vitro Neuronal Models
| Assay Type | Cell Model | Endpoint | Potency (IC50 / EC50) | Reference(s) |
| SNAP-25 Cleavage | Cultured neurons | SNAP-25 Proteolysis | ~0.5 nM | [4] |
| Neurotransmitter Release | Human NT2 neurons | Inhibition of Vesicle Recycling | Dose-dependent (100-500 ng/ml) | [5] |
| Cell-Based Potency Assay | SiMa human neuroblastoma cells | SNAP-25 Cleavage | EC50 ~0.4-1.0 U/well | [7] |
| Neuritogenesis | Embryonic mouse motor neurons | Stimulation of neurite outgrowth | Effective at 0.01 nM | [8] |
Table 2: BoNT/A-Mediated Inhibition of Neurotransmitter Release
| Neurotransmitter / Neuropeptide | Neuronal System | Stimulus | Inhibition | Reference(s) |
| Acetylcholine (ACh) | Neuromuscular Junction | Nerve Impulse | Potent blockade | [2][9] |
| Calcitonin Gene-Related Peptide (CGRP) | Trigeminal Ganglion Neurons | Capsaicin (<0.1 µM) | Substantial reduction | [10][11] |
| Substance P | Primary Sensory Neurons | KCl Depolarization | Blockade of release | [9][12] |
| Glutamate | Rat Hind-paw (in vivo) | Formalin Injection | Reduced peripheral release | [12] |
Experimental Protocols
The assessment of BoNT/A's neuroscientific function relies on robust in vitro and in vivo assays. A common and specific method is the cell-based SNAP-25 cleavage assay.
4.1 Protocol: Cell-Based SNAP-25 Cleavage Assay
This protocol provides a framework for quantifying the endopeptidase activity of BoNT/A in a neuronal cell line (e.g., SiMa or differentiated LAN5 cells).[7]
4.1.1 Materials
-
Neuronal cell line (e.g., SiMa)
-
Cell culture medium and supplements
-
Differentiation medium (e.g., containing retinoic acid)
-
BoNT/A standard and test samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment
-
Primary antibodies: Anti-SNAP-25 (cleavage-specific) and a loading control (e.g., anti-Actin or anti-Syntaxin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
4.1.2 Methodology
-
Cell Culture and Differentiation: Plate neuronal cells at an appropriate density. Induce differentiation for several days according to the cell line's specific protocol to enhance neuronal characteristics and toxin sensitivity.
-
Toxin Incubation: Prepare serial dilutions of BoNT/A. Replace the culture medium with fresh medium containing the various concentrations of BoNT/A. Incubate for a defined period (typically 24-72 hours) at 37°C.[4]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading for electrophoresis.
-
Western Blotting:
-
Separate 10-20 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the BoNT/A-cleaved SNAP-25 fragment.
-
Incubate with a primary antibody for a loading control protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensity of the cleaved SNAP-25 product relative to the loading control. Plot the results to determine the dose-response relationship and calculate the EC50.
Broader Functions in Neuroscience
Beyond its canonical role at the neuromuscular junction, BoNT/A has significant functions in other areas of neuroscience, particularly in sensory and central nervous systems.
5.1 Analgesic Function BoNT/A exhibits potent analgesic properties, which are now understood to be distinct from its muscle-relaxant effects.[12]
-
Inhibition of Nociceptive Mediators: BoNT/A blocks the release of pain-associated neuropeptides, such as CGRP and Substance P, from the peripheral terminals of nociceptive (pain-sensing) neurons.[9][12] This action is believed to be a key mechanism in its efficacy for treating chronic migraine and other neuropathic pain conditions.
-
Modulation of Ion Channels: Evidence suggests BoNT/A can also modulate the trafficking and surface expression of pain-related ion channels, such as TRPV1, on sensory neurons, further contributing to its anti-nociceptive effects.[12]
5.2 Central Nervous System (CNS) Effects While BoNT/A does not cross the blood-brain barrier, evidence indicates it can exert effects within the CNS.
-
Retrograde Axonal Transport: Studies have demonstrated that peripherally administered BoNT/A can undergo retrograde axonal transport from the injection site to the central terminals of neurons in the spinal cord and brainstem.[1][12]
-
Trans-synaptic Effects: There is emerging evidence for the trans-synaptic movement of the toxin, potentially affecting second-order neurons within the CNS, though the clinical relevance of this is still under investigation.[12][13]
5.3 Neuronal Plasticity Intriguingly, BoNT/A has been shown to influence neuronal plasticity. Following the chemical denervation induced by the toxin, affected motor nerve terminals can exhibit compensatory sprouting and neurite outgrowth as the neuron attempts to re-establish connections.[8] Studies in cultured motor neurons have shown that BoNT/A can directly stimulate neuritogenesis at very low concentrations.[8]
References
- 1. Botulinum Neurotoxins in Central Nervous System: An Overview from Animal Models to Human Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic transmission: inhibition of neurotransmitter release by botulinum toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neurotransmitter Vesicle Release from Human Model Neurons (NT2) is Sensitive to Botulinum Toxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuritogenic Actions of Botulinum Neurotoxin A on Cultured Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Botulinum Neurotoxin Chimeras Suppress Stimulation by Capsaicin of Rat Trigeminal Sensory Neurons In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Botulinum Toxin Type A Action on Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
BNTX Maleate: A Comprehensive Technical Guide to a Selective δ₁ Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzylidenenaltrexone maleate (B1232345) (BNTX maleate) is a potent and selective antagonist of the δ₁ (delta 1) opioid receptor, a subtype of the delta opioid receptor. Its selectivity has established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the δ₁ opioid receptor, distinguishing its functions from those of the δ₂, μ (mu), and κ (kappa) opioid receptors. This document provides an in-depth technical overview of this compound, including its mechanism of action, binding profile, relevant experimental protocols, and the signaling pathways associated with the δ₁ opioid receptor.
Introduction
Opioid receptors, a class of G protein-coupled receptors (GPCRs), are central to pain modulation, mood regulation, and various other physiological processes. The delta opioid receptor has at least two recognized subtypes, δ₁ and δ₂. This compound, a derivative of naltrexone, has emerged as a cornerstone in opioid research due to its high affinity and selectivity for the δ₁ subtype. This selectivity allows for the precise investigation of δ₁ receptor function, including its involvement in analgesia, neurogenic ion transport, and its potential as a therapeutic target.
Chemical Properties
| Property | Value |
| Chemical Name | (4aR,7aR,12bR)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;but-2-enedioic acid |
| Common Name | This compound |
| Molecular Formula | C₃₁H₃₁NO₈ |
| Molecular Weight | 545.6 g/mol |
| CAS Number | 864461-31-4 |
| Purity | Typically >97% |
| Solubility | Soluble in water to 10 mM and in DMSO to 100 mM[1] |
Mechanism of Action and Pharmacology
This compound functions as a competitive antagonist at the δ₁ opioid receptor. By binding to the receptor, it blocks the binding of endogenous and exogenous agonists, thereby inhibiting the receptor's downstream signaling cascades. Its high selectivity for the δ₁ receptor over δ₂, μ, and κ opioid receptors is its most critical pharmacological feature.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of this compound is quantified through competitive binding assays, which determine its binding affinity (Ki) for various opioid receptor subtypes. The lower the Ki value, the higher the affinity of the compound for the receptor.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| δ₁ Opioid Receptor | 0.1 - 0.25 | Portoghese et al., 1992 |
| δ₂ Opioid Receptor | 10.8 - 28 | Portoghese et al., 1992 |
| μ Opioid Receptor | 13.3 - 50 | Portoghese et al., 1992 |
| κ Opioid Receptor | 58.6 - 150 | Portoghese et al., 1992 |
Note: The range of Ki values reflects variations in experimental conditions and radioligands used across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize this compound.
Radioligand Binding Assay for Opioid Receptors
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound for δ₁, δ₂, μ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPDPE for delta receptors, [³H]DAMGO for mu receptors, [³H]U-69,593 for kappa receptors).
-
This compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding determination, a separate set of tubes should contain a high concentration of a non-labeled ligand (e.g., naloxone).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the functional antagonist potency (IC₅₀ or Kb) of this compound at the δ₁ opioid receptor.
Materials:
-
Cells expressing the δ₁ opioid receptor (e.g., CHO or HEK293 cells).
-
A δ₁ receptor agonist (e.g., DPDPE).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the δ₁ agonist (typically its EC₈₀) to the wells.
-
Immediately add forskolin to all wells to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation.
-
The antagonist equilibrium dissociation constant (Kb) can be calculated using the Gaddum equation.
Visualizations: Signaling Pathways and Experimental Workflows
δ₁ Opioid Receptor Signaling Pathway
The δ₁ opioid receptor, like other opioid receptors, is a Gi/o-coupled GPCR. Its activation by an agonist initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound blocks these events.
Caption: δ₁ Opioid Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.
References
The Discovery, Synthesis, and Selective Antagonism of δ-Opioid Receptors by 7-Benzylidenenaltrexone Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzylidenenaltrexone (B1236580) maleate (B1232345) (BNTX) is a pivotal pharmacological tool in the study of opioid signaling, renowned for its high selectivity as a δ₁-opioid receptor antagonist. This technical guide provides a comprehensive overview of the discovery, synthesis, and in-depth pharmacological characterization of BNTX. Detailed experimental protocols for its synthesis, purification, and evaluation in both in vitro and in vivo settings are presented. Furthermore, this document elucidates the signaling pathways modulated by BNTX and presents key quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of experimental workflows and signaling cascades are included to enhance understanding of the core concepts.
Introduction
The opioid system, comprising multiple receptor subtypes (μ, δ, and κ), is a critical target for analgesics. However, the therapeutic application of opioid agonists is often limited by severe side effects. The development of selective antagonists for opioid receptor subtypes has been instrumental in dissecting the physiological roles of these receptors and in the development of novel therapeutics with improved side-effect profiles. 7-Benzylidenenaltrexone (BNTX) emerged as a highly selective antagonist for the δ₁-opioid receptor subtype, providing researchers with a valuable tool to investigate its functions.[1][2] This guide details the scientific journey of BNTX, from its chemical synthesis to its biological evaluation.
Synthesis and Characterization
The synthesis of 7-benzylidenenaltrexone is achieved through a base-catalyzed aldol (B89426) condensation reaction between naltrexone (B1662487) and benzaldehyde (B42025). The subsequent formation of the maleate salt enhances its stability and solubility for experimental use.
Experimental Protocol: Synthesis of 7-Benzylidenenaltrexone Maleate
Materials:
-
Naltrexone hydrochloride
-
Benzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (MeOH)
-
Maleic acid
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Naltrexone Free Base: Naltrexone hydrochloride is dissolved in water, and the solution is basified with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the naltrexone free base. The precipitate is then filtered, washed with water, and dried.
-
Aldol Condensation: In a round-bottom flask, naltrexone free base is dissolved in a suitable solvent such as methanol. An excess of benzaldehyde is added to the solution. A catalytic amount of a strong base, like potassium hydroxide, is then added to initiate the condensation reaction. The reaction mixture is stirred at room temperature for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification of 7-Benzylidenenaltrexone: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed with water to remove any remaining base and salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Formation of the Maleate Salt: The purified 7-benzylidenenaltrexone is dissolved in a minimal amount of a suitable solvent like ethyl acetate. A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring. The resulting precipitate of 7-benzylidenenaltrexone maleate is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.
-
Characterization: The final product is characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure and purity.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis and characterization of 7-benzylidenenaltrexone maleate.
Pharmacological Profile: Selective δ₁-Opioid Receptor Antagonism
BNTX exhibits a high affinity and remarkable selectivity for the δ₁-opioid receptor subtype over other opioid receptors. This selectivity has been demonstrated through extensive in vitro and in vivo studies.
In Vitro Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In these assays, BNTX competes with a radiolabeled ligand for binding to the δ-opioid receptor.
Table 1: Opioid Receptor Binding Affinities of 7-Benzylidenenaltrexone
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| δ₁ | [³H]DPDPE | Guinea pig brain membranes | 0.1 | [2] |
| δ₂ | [³H]DSLET | Guinea pig brain membranes | >10 | [2] |
| μ | [³H]DAMGO | Not specified | >100 | [1] |
| κ | [³H]U69,593 | Not specified | >100 | [1] |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from guinea pig brain or transfected cell lines)
-
Radioligand (e.g., [³H]DPDPE for δ₁ receptors)
-
7-Benzylidenenaltrexone maleate (test compound)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal opioid ligand like naloxone)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Brain tissue or cells expressing the receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the incubation buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (BNTX). A set of wells containing the radioligand and a high concentration of a non-specific ligand is included to determine non-specific binding.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Efficacy
The antagonist activity of BNTX in a living organism is typically assessed using antinociception assays, such as the tail-flick test. In this test, BNTX is evaluated for its ability to block the analgesic effect of a δ₁-opioid receptor agonist.
Table 2: In Vivo Antagonist Potency of 7-Benzylidenenaltrexone
| Agonist | Assay | Species | Route of Administration (BNTX) | ED₅₀ (nmol/mouse) | Antagonist Effect | Reference |
| DPDPE (δ₁ agonist) | Tail-flick | Mouse | s.c. | 6.3 (agonist alone) | 5.9-fold increase in agonist ED₅₀ | [1] |
| DELT II (δ₂ agonist) | Tail-flick | Mouse | s.c. | 6.4 (agonist alone) | No significant change | [1] |
ED₅₀ (Median effective dose) is the dose of a drug that produces a specified effect in 50% of the population.
Experimental Protocol: Tail-Flick Test
Materials:
-
Mice
-
Tail-flick analgesia meter
-
δ₁-opioid receptor agonist (e.g., DPDPE)
-
7-Benzylidenenaltrexone maleate (test compound)
-
Vehicle (e.g., saline)
Procedure:
-
Acclimation: The mice are acclimated to the testing environment and the restraining device of the tail-flick meter.
-
Baseline Latency: The baseline tail-flick latency (the time it takes for the mouse to flick its tail away from a radiant heat source) is measured for each mouse. A cut-off time is set to prevent tissue damage.
-
Drug Administration: A group of mice is pre-treated with BNTX (or vehicle for the control group) via a specific route (e.g., subcutaneous injection). After a set pre-treatment time, the δ₁-agonist is administered.
-
Latency Measurement: At various time points after agonist administration, the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE). The ED₅₀ of the agonist in the presence and absence of the antagonist is calculated to determine the antagonist's potency.
Mechanism of Action: Modulation of δ-Opioid Receptor Signaling
Opioid receptors, including the δ-opioid receptor, are G-protein coupled receptors (GPCRs) that signal through the Gᵢ/G₀ family of G-proteins.[3] As an antagonist, BNTX binds to the δ₁-opioid receptor but does not elicit a cellular response. Instead, it competitively blocks the binding of endogenous or exogenous agonists, thereby inhibiting their downstream signaling effects.
Signaling Pathway
Upon agonist binding, the δ-opioid receptor undergoes a conformational change, leading to the activation of the associated Gᵢ/G₀ protein. This results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors, including:
-
Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of ion channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
BNTX, by preventing agonist binding, effectively blocks these signaling events.
Visualization of Signaling Pathway
Caption: Simplified signaling pathway of the δ-opioid receptor and the inhibitory action of 7-benzylidenenaltrexone.
Conclusion
7-Benzylidenenaltrexone maleate stands as a testament to the power of medicinal chemistry in developing highly selective pharmacological probes. Its discovery and characterization have significantly advanced our understanding of the δ₁-opioid receptor's role in various physiological and pathological processes. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, facilitating further exploration of the opioid system and the development of next-generation therapeutics.
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of BNTX Maleate: A Technical Guide
FOR RESEARCH USE ONLY
Executive Summary
BNTX maleate (B1232345), chemically known as 7-Benzylidenenaltrexone maleate, is a potent and highly selective antagonist of the delta-1 (δ₁) opioid receptor. Originating from the naltrexone (B1662487) family of opioid modulators, BNTX maleate distinguishes itself through its pronounced affinity for the δ₁ subtype over other opioid receptors, including δ₂, mu (μ), and kappa (κ). This selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the δ₁-opioid receptor system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic profile, and key experimental methodologies for its characterization. All data presented are derived from preclinical studies.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the δ₁-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. As an antagonist, it occupies the receptor's binding site without initiating the intracellular signaling cascade typically triggered by endogenous or exogenous agonists.
The δ₁-opioid receptor is canonically coupled to inhibitory G-proteins (Gαi/o), specifically the Gαi2 subunit.[1] Upon agonist activation, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate downstream effectors. The primary signaling pathway inhibited by δ-opioid receptor activation is the adenylyl cyclase (AC) cascade.[1][2][3][4] The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] By blocking this initial binding step, this compound prevents the inhibition of adenylyl cyclase, thereby maintaining normal cellular cAMP levels in the presence of δ₁ agonists.
Caption: Signaling pathway of the δ₁-opioid receptor and the antagonistic action of this compound.
Pharmacodynamic Profile
In Vitro Receptor Binding Affinity
The binding affinity of this compound for the δ₁-opioid receptor has been determined through competitive radioligand binding assays using guinea pig brain membranes. These studies demonstrate sub-nanomolar affinity for the δ₁ subtype.
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Source Organism |
| δ₁-Opioid | [³H]DPDPE | BNTX | 0.1 | Guinea Pig |
| δ₂-Opioid | [³H]DSLET | BNTX | ~10 | Guinea Pig |
| μ-Opioid | - | BNTX | Low Affinity | Mouse |
| κ-Opioid | - | BNTX | Low Affinity | Mouse |
| *Qualitative data indicates BNTX does not significantly antagonize μ- or κ-opioid receptor agonists in vivo, suggesting low binding affinity.[5] |
In Vivo Antagonist Activity
The antagonist properties of this compound have been confirmed in vivo using the mouse tail-flick test, a standard assay for measuring antinociception.
| Assay | Agonist | Administration | This compound Dose | Effect | Organism |
| Tail-Flick Test | DPDPE (δ₁ agonist) | Intracerebroventricular (i.c.v.) | 6.3 pmol | 7.2-fold increase in agonist ED₅₀ | Mouse |
| Tail-Flick Test | DPDPE (δ₁ agonist) | Subcutaneous (s.c.) | Not specified | 5.9-fold increase in agonist ED₅₀ | Mouse |
Pharmacokinetic Profile
Specific pharmacokinetic data for this compound are not currently available in the public domain. However, as a derivative of naltrexone, its pharmacokinetic properties can be expected to share some characteristics with the parent compound. The following table presents representative pharmacokinetic parameters for naltrexone in preclinical species. This data is provided for contextual purposes only.
| Species | Administration | T½ (Half-life) | Cₘₐₓ | Tₘₐₓ | Bioavailability |
| Rat | Oral | ~4 hours | Data not available | ~1 hour | ~5-40% |
| Mouse | Oral | 3.9 - 10.3 hours | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
Protocol: In Vitro Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound like this compound for a specific opioid receptor subtype (e.g., δ₁) expressed in cell membranes.
Materials:
-
Cell membranes from CHO cells stably expressing the human δ₁-opioid receptor.
-
Radioligand: [³H]DPDPE (for δ₁ receptor).
-
Non-specific binding control: Naloxone (10 µM).
-
Test compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize δ₁-CHO cells in ice-cold Tris-HCl buffer. Centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the resulting pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]DPDPE, 100 µL membrane suspension.
-
Non-Specific Binding: 50 µL Naloxone, 50 µL [³H]DPDPE, 100 µL membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL [³H]DPDPE, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol: In Vivo Mouse Tail-Flick Test
This protocol outlines the procedure for assessing the in vivo antagonist activity of this compound against a δ₁-opioid agonist.
Materials:
-
Male ICR mice (20-25 g).
-
Tail-flick analgesia meter (radiant heat source).
-
Animal restrainers.
-
δ₁ agonist (e.g., DPDPE).
-
Test compound (this compound).
-
Vehicle (e.g., saline).
Procedure:
-
Acclimation: Acclimate mice to the laboratory environment for at least 24 hours. On the day of the experiment, acclimate the mice to the restrainers for 15-20 minutes before testing.[6]
-
Baseline Latency: Place a mouse in the restrainer and position its tail over the radiant heat source of the tail-flick meter. The distal 3 cm of the tail should be exposed to the heat.[7] Activate the heat source and timer. Record the latency (in seconds) for the mouse to flick its tail away from the heat. A cut-off time (typically 10-15 seconds) must be used to prevent tissue damage.[6]
-
Compound Administration:
-
Control Group: Administer the vehicle, followed by the δ₁ agonist (DPDPE) at a predetermined time interval.
-
Test Group: Administer this compound (subcutaneously or intracerebroventricularly). After an appropriate pretreatment time (e.g., 15-30 minutes), administer the δ₁ agonist.
-
-
Post-Treatment Latency: At the time of expected peak effect of the agonist (e.g., 30 minutes post-administration), measure the tail-flick latency again for each mouse.
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for the agonist: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Compare the %MPE between the control and BNTX-treated groups.
-
To determine the dose ratio, construct dose-response curves for the agonist in the presence and absence of this compound. The dose ratio is the ED₅₀ of the agonist in the presence of BNTX divided by the ED₅₀ of the agonist alone. A dose ratio greater than 1 indicates antagonism.
-
Conclusion
This compound is a highly selective and potent δ₁-opioid receptor antagonist. Its sub-nanomolar affinity for the δ₁ receptor, combined with its demonstrated in vivo antagonist activity and low affinity for other opioid receptor subtypes, establishes it as a critical research tool. It is particularly valuable for elucidating the specific roles of the δ₁-opioid receptor system in various physiological processes, including nociception, and for the development of novel therapeutics targeting this system. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential.
References
- 1. Delta-opioid-receptor-mediated inhibition of adenylate cyclase is transduced specifically by the guanine-nucleotide-binding protein Gi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. delta-Opioid receptors are more efficiently coupled to adenylyl cyclase than to L-type Ca(2+) channels in transfected rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid overdose - Wikipedia [en.wikipedia.org]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. diacomp.org [diacomp.org]
Unveiling the Subtleties of Opioid Receptor Subtypes: A Technical Guide to BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzylidenenaltrexone maleate (B1232345) (BNTX maleate) has emerged as a critical pharmacological tool for the nuanced investigation of opioid receptor subtypes. Primarily characterized as a selective antagonist for the delta-1 (δ₁) opioid receptor, this compound facilitates the dissection of the distinct physiological and pathological roles mediated by different opioid receptor subtypes. However, the comprehensive understanding of its pharmacological profile reveals a more complex interaction with the opioid receptor family, highlighting discrepancies between in vivo and in vitro observations that are crucial for the accurate interpretation of research findings. This in-depth technical guide provides a thorough examination of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in its effective application.
Core Pharmacology of this compound
This compound is a derivative of the non-selective opioid antagonist, naltrexone. Its chemical structure confers a notable selectivity for the δ₁ opioid receptor subtype, particularly in in vivo studies where it has been shown to effectively antagonize the effects of δ₁-selective agonists such as [D-Pen²,D-Pen⁵]enkephalin (DPDPE).[1][2] This selectivity has positioned this compound as a standard antagonist for probing the physiological functions attributed to δ₁ receptors, including their role in antinociception.[3][4]
Interestingly, the in vivo selectivity profile of this compound is not always mirrored in in vitro assays. Some studies utilizing cell membrane preparations have reported a lack of selectivity of BNTX for δ₁ over δ₂ subtypes, and in some cases, even a lack of selectivity between delta and mu-opioid receptors.[5] This underscores the importance of the experimental context in defining the pharmacological actions of this compound and suggests that factors present in a complex biological system in vivo may contribute to its observed selectivity.
Quantitative Data: Receptor Binding Affinities
The affinity of this compound for various opioid receptor subtypes is a critical parameter for designing and interpreting experiments. The following table summarizes key binding affinity (Ki) and efficacy (ED50) values reported in the literature. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
| Receptor Subtype | Ligand/Assay | Value | Species/Tissue | Reference |
| δ₁ Opioid Receptor | [³H]DPDPE Binding (Ki) | 0.1 nM | Guinea Pig Brain Membranes | [6] |
| δ₂ Opioid Receptor | [³H]DSLET Binding (Ki) | ~10 nM | Guinea Pig Brain Membranes | [6] |
| Delta Opioid Receptor (general) | [³H]BNTX Binding Blockade (ED50) | 1.51 µmol/kg | Mouse Striatum | [7] |
| Mu Opioid Receptor | Antagonism of Morphine (ED50 ratio) | Not significantly different from unity | Mouse Tail Flick | [6] |
| Kappa Opioid Receptor | Antagonism of U69593 (ED50 ratio) | Not significantly different from unity | Mouse Tail Flick | [6] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The characterization of this compound's interaction with opioid receptors involves a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or brain tissue).
-
Radiolabeled ligand (e.g., [³H]DPDPE for δ₁, [³H]DAMGO for μ, [³H]U-69593 for κ).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a non-labeled universal opioid ligand like naloxone).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membrane homogenates according to standard protocols.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
To these tubes, add increasing concentrations of this compound.
-
For determining non-specific binding, add a saturating concentration of a non-labeled antagonist to a separate set of tubes.
-
Initiate the binding reaction by adding the cell membrane preparation to all tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a ligand to stimulate G-protein activation, a key step in opioid receptor signaling. As an antagonist, this compound is expected to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Objective: To assess the antagonist activity of this compound at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
A known opioid receptor agonist (e.g., DPDPE for δ).
-
This compound solutions of varying concentrations.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with an opioid agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add increasing concentrations of this compound to the pre-incubated membranes.
-
Add GDP to the mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine its IC50 value.
In Vivo Tail-Flick Test
This is a common behavioral assay to assess the antinociceptive (pain-relieving) effects of drugs. To evaluate the antagonist properties of this compound, it is administered prior to a known opioid agonist.
Objective: To determine the in vivo antagonist activity of this compound against opioid-induced antinociception.
Materials:
-
Rodents (e.g., mice or rats).
-
Tail-flick apparatus (a device that applies a focused beam of heat to the animal's tail).
-
A known opioid agonist (e.g., DPDPE).
-
This compound.
-
Vehicle solution for injections.
Procedure:
-
Acclimate the animals to the testing environment and the tail-flick apparatus.
-
Determine the baseline tail-flick latency for each animal by measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time is typically set to prevent tissue damage.
-
Administer this compound (or vehicle as a control) to the animals via a specific route (e.g., intrathecal or subcutaneous injection).
-
After a predetermined time, administer the opioid agonist.
-
At various time points after agonist administration, measure the tail-flick latency again.
-
An increase in tail-flick latency indicates an antinociceptive effect of the agonist.
-
The ability of this compound to reduce or block the agonist-induced increase in tail-flick latency demonstrates its antagonist activity.
-
Data can be analyzed to determine the dose of this compound required to produce a certain level of antagonism (e.g., ED50).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway antagonized by this compound and a typical experimental workflow for its characterization.
Caption: Delta-opioid receptor signaling pathway antagonized by this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is an indispensable tool for researchers investigating the pharmacology of opioid receptors, particularly the δ₁ subtype. Its utility is most pronounced in in vivo models, where it exhibits a high degree of selectivity. However, researchers must remain cognizant of the potential for altered selectivity in in vitro systems. A thorough understanding of its binding affinities, coupled with the application of rigorous experimental protocols as outlined in this guide, will enable the scientific community to continue to unravel the complex roles of opioid receptor subtypes in health and disease, paving the way for the development of more selective and effective therapeutics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound, delta1 opioid receptor antagonist (ab146142) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. δ-opioid receptor - Wikipedia [en.wikipedia.org]
The Role of BNTX Maleate in Antinociception Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzylidenenaltrexone maleate (B1232345) (BNTX maleate) is a potent and selective antagonist of the delta-1 (δ₁) opioid receptor subtype. This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of δ₁-opioid receptors in various physiological and pathological processes, particularly in the field of antinociception. This technical guide provides an in-depth overview of the core functionalities of this compound in pain research, including its mechanism of action, experimental protocols for its use in preclinical studies, and quantitative data from key antinociceptive assays. Furthermore, this document illustrates the relevant signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of its application in drug discovery and development.
Introduction
The opioid system, comprising endogenous opioid peptides and their receptors (mu, delta, and kappa), is a critical modulator of nociceptive signaling. The delta-opioid receptors, in particular, have emerged as a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. The existence of delta-opioid receptor subtypes, namely δ₁ and δ₂, has been proposed, necessitating the development of selective ligands to dissect their individual contributions to pain modulation. This compound has been instrumental in this endeavor, offering researchers a selective tool to antagonize the δ₁-opioid receptor.[1] This guide will explore the utility of this compound in antinociception research.
Mechanism of Action: Selective δ₁-Opioid Receptor Antagonism
This compound exerts its effects by competitively binding to and blocking the δ₁-opioid receptor.[1] This prevents endogenous or exogenous δ₁-opioid receptor agonists from activating the receptor and initiating downstream signaling cascades that would typically lead to an antinociceptive effect. The high selectivity of this compound for the δ₁ subtype over the δ₂ and other opioid receptor subtypes is its most critical feature for research applications.[1]
Signaling Pathway
The activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs), generally leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels). This results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, ultimately dampening the transmission of pain signals. By blocking the δ₁-opioid receptor, this compound prevents these downstream effects, thereby inhibiting δ₁-mediated antinociception.
Quantitative Data from Antinociception Studies
The primary application of this compound in antinociception research is to pharmacologically dissect the involvement of the δ₁-opioid receptor in the analgesic effects of various compounds. This is often achieved by determining the median effective dose (ED₅₀) of a δ₁-opioid agonist in the presence and absence of this compound.
Table 1: Effect of this compound on the Antinociceptive Potency of δ-Opioid Agonists in the Mouse Tail-Flick Test
| Agonist (Receptor Selectivity) | Administration Route | ED₅₀ (95% C.I.) nmol/mouse (Control) | ED₅₀ Shift with this compound (s.c.) | Fold Increase in ED₅₀ | Reference |
| DPDPE (δ₁) | Intrathecal (i.t.) | 6.3 (5.2-7.6) | 5.9-fold increase | 5.9 | [1] |
| DELT II (δ₂) | Intrathecal (i.t.) | 6.4 (5.4-7.7) | No significant change | - | [1] |
Table 2: Effect of Intrathecal this compound on the Antinociceptive Potency of δ-Opioid Agonists
| Agonist (Receptor Selectivity) | Administration Route | ED₅₀ (95% C.I.) nmol/mouse (Control) | ED₅₀ Shift with this compound (i.t.) | Fold Increase in ED₅₀ | Reference |
| DPDPE (δ₁) | Intrathecal (i.t.) | 6.3 (5.2-7.6) | 4-fold increase | 4 | [1] |
| DELT II (δ₂) | Intrathecal (i.t.) | 6.4 (5.4-7.7) | No significant change | - | [1] |
These data clearly demonstrate that this compound selectively antagonizes the antinociceptive effects of the δ₁-opioid receptor agonist DPDPE, while having no significant impact on the potency of the δ₂-opioid receptor agonist DELT II.[1] This highlights its utility in distinguishing between the pharmacological effects mediated by these two receptor subtypes.
Experimental Protocols
The following is a generalized protocol for assessing the in vivo antinociceptive effects of δ-opioid agonists and the antagonistic properties of this compound using the tail-flick test in mice.
Animals
-
Male or female mice (e.g., B6C3F1 or CD-1) weighing 20-25 g are commonly used.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatize animals to the laboratory environment for at least 2-3 days before testing.
Materials
-
This compound
-
δ₁-opioid agonist (e.g., [D-Pen²,D-Pen⁵]enkephalin - DPDPE)
-
δ₂-opioid agonist (e.g., [D-Ala²]deltorphin II - DELT II)
-
Vehicle (e.g., saline, distilled water, or a small percentage of DMSO in saline)
-
Tail-flick apparatus
-
Syringes and needles for subcutaneous (s.c.) and intrathecal (i.t.) injections
Experimental Workflow
Procedure
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and recording the time taken for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., s.c. or i.t.). A typical dose for systemic administration might be in the range of 1-10 mg/kg. For intrathecal administration, doses are significantly lower.
-
Pre-treatment Time: Allow a specific pre-treatment time for this compound to distribute and bind to its target receptors (e.g., 10-20 minutes).
-
Agonist Administration: Administer the δ-opioid agonist (e.g., DPDPE or DELT II) or vehicle, typically via the intrathecal route for spinal site of action studies.
-
-
Antinociception Testing: At the time of peak effect of the agonist (e.g., 5-10 minutes post-i.t. injection), perform the tail-flick test and record the latency.
-
Data Analysis:
-
Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100
-
Construct dose-response curves for the agonist in the presence and absence of this compound.
-
Calculate the ED₅₀ values from the dose-response curves.
-
Determine the dose ratio by dividing the ED₅₀ of the agonist in the presence of this compound by the ED₅₀ of the agonist alone. This ratio indicates the degree of antagonism.
-
Conclusion
This compound is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of the role of the δ₁-opioid receptor in antinociception. Its ability to selectively antagonize this receptor subtype allows for the clear differentiation of δ₁- versus δ₂-mediated effects in vivo. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies aimed at developing novel and safer analgesic therapies. The continued use of such selective antagonists will be crucial in unraveling the complexities of the opioid system and identifying new avenues for pain management.
References
An In-depth Technical Guide on the Inhibition of Neurogenic Ion Transport by Batrachotoxin and Botulinum Neurotoxin
Disclaimer: Initial searches for "BNTX maleate" did not yield specific results for a compound with that name. Given the context of neurogenic ion transport and the phonetic similarity, this guide focuses on two extensively researched and highly relevant neurotoxins: Batrachotoxin (B49) (BTX) and Botulinum Neurotoxin (BoNT) . These toxins are powerful tools for studying the intricate mechanisms of neuronal signaling and ion transport.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action, quantitative data, experimental protocols, and signaling pathways associated with Batrachotoxin and Botulinum Neurotoxin.
Batrachotoxin (BTX): A Potent Modulator of Voltage-Gated Sodium Channels
Batrachotoxin is a steroidal alkaloid neurotoxin that potently modulates the function of voltage-gated sodium channels (NaVs), which are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] Unlike inhibitors that block the channel, BTX acts as an agonist, causing persistent activation.[3][4]
Mechanism of Action
BTX binds to neurotoxin receptor site 2 within the inner pore of the NaV α-subunit.[3][5] This binding is state-dependent, with BTX showing a higher affinity for the open state of the channel.[1] The binding of BTX induces several profound effects on channel gating and ion permeation:
-
Hyperpolarizing Shift in Activation: BTX shifts the voltage dependence of channel activation by as much as 30-50 mV towards more negative potentials, leading to channel opening at resting membrane potential.[1][6][7]
-
Inhibition of Inactivation: The toxin prevents both fast and slow inactivation of the sodium channel, resulting in a persistent, non-inactivating sodium current.[1][3]
-
Altered Ion Selectivity: BTX can also reduce the ion selectivity of the channel.[2][7]
This persistent influx of Na+ ions leads to continuous membrane depolarization, preventing the generation of further action potentials and ultimately causing paralysis.[2]
Quantitative Data: Batrachotoxin Effects on NaV Channels
The following table summarizes key quantitative data regarding the interaction of Batrachotoxin and its derivatives with voltage-gated sodium channels.
| Compound/Parameter | Channel Type | Value | Method | Reference |
| [³H]BTX-B Kd | Rat Brain NaV α subunit | 0.84 nM | Radioligand Binding | [1] |
| BTX-induced V1/2 Shift | Rat Skeletal Muscle (rNaV1.4) | -45 mV | Whole-Cell Electrophysiology | [7][8] |
| BTX-induced V1/2 Shift | Type IIA NaV Channels | ≈ -40 mV | Whole-Cell Electrophysiology | [3] |
| BTX-B EC50 (V1/2 activation) | Rat Skeletal Muscle (rNaV1.4) | 756 nM | Whole-Cell Electrophysiology | [6] |
| BTX-yne EC50 (V1/2 activation) | Rat Skeletal Muscle (rNaV1.4) | ~47 nM | Whole-Cell Electrophysiology | [6][7] |
| BTX Analog (1b) IC50 | Rat Skeletal Muscle (rNaV1.4) | 17.4 ± 0.4 µM | Whole-Cell Electrophysiology | [8] |
Experimental Protocols
This technique is used to measure the ion currents across the membrane of a single cell while controlling the membrane voltage. It is the gold standard for characterizing the effects of BTX on NaV channel gating.
Protocol:
-
Cell Culture: Culture cells expressing the desired NaV subtype (e.g., HEK293 or CHO cells transiently or stably transfected with the channel's cDNA) on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution: The extracellular solution (bath) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents. To study use-dependent compounds like BTX, repetitive pulses (e.g., to 0 mV for 10 ms (B15284909) at 2 Hz) are often used to promote binding to the open state.[8]
-
-
Data Acquisition and Analysis: Record the resulting currents using an amplifier and digitizer. Analyze parameters such as the voltage-dependence of activation and inactivation, and the extent of current inhibition or modification.
This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand (e.g., [³H]BTX-B) to its receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the NaV channel in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet and resuspend it in a suitable buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[9]
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with various concentrations of the radioligand ([³H]BTX-B).
-
To enhance BTX binding, allosteric modulators like brevetoxin (B15176840) (PbTx-1) can be included in the incubation mixture.[3]
-
For competition assays, include a range of concentrations of an unlabeled competitor.
-
To determine non-specific binding, a separate set of reactions is performed in the presence of a high concentration of an unlabeled ligand (e.g., veratridine).[5]
-
Incubate at a controlled temperature (e.g., 32°C) for a sufficient time to reach equilibrium.[5]
-
-
Separation and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.
Mandatory Visualizations
Caption: Mechanism of Batrachotoxin (BTX) action on voltage-gated sodium channels (NaV).
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Botulinum Neurotoxin (BoNT): A Dual-Action Toxin
Botulinum neurotoxins are zinc-dependent metalloproteases produced by Clostridium botulinum.[5] They are the most potent toxins known and cause flaccid paralysis by inhibiting neurotransmitter release at the neuromuscular junction.[5][10] While their primary mechanism is enzymatic, they also exhibit ion channel-forming activity, which is essential for their toxic action.
Mechanism of Action
BoNT intoxication is a multi-step process:
-
Binding: The heavy chain (HC) of BoNT binds to specific receptors (polysialogangliosides and synaptic vesicle proteins like SV2) on the presynaptic nerve terminal.[5]
-
Internalization: The toxin is internalized into an endocytic vesicle.
-
Translocation: The acidic environment of the endosome (low pH) triggers a conformational change in the HC, which inserts into the vesicle membrane and forms a channel.[5][11] This channel facilitates the translocation of the light chain (LC), the catalytic domain, into the cytosol.
-
Enzymatic Cleavage: Once in the cytosol, the LC cleaves specific SNARE (Soluble NSF Attachment Protein Receptor) proteins (SNAP-25, VAMP/Synaptobrevin, or Syntaxin, depending on the BoNT serotype).[12][13]
-
Inhibition of Exocytosis: The cleavage of SNARE proteins prevents the formation of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking the release of the neurotransmitter acetylcholine.[8]
Quantitative Data: BoNT-induced Ion Channels
The ion channels formed by the BoNT heavy chain are crucial for the translocation of the light chain. Their properties have been studied using electrophysiological techniques.
| Parameter | BoNT Serotype(s) | Value | Method | Reference |
| Single-Channel Conductance | BoNT/A, BoNT/E | 27 pS (in 200 mM KCl) | Patch Clamp (PC12 cells) | [14] |
| Single-Channel Conductance | BoNT/A, BoNT/E | 34 pS (in 200 mM RbCl) | Patch Clamp (PC12 cells) | [14] |
| Single-Channel Conductance | BoNT/A, BoNT/E | 46 pS (in 200 mM CsCl) | Patch Clamp (PC12 cells) | [14] |
| Single-Channel Conductance (HC) | BoNT/A | 66.4 ± 2.4 pS | Patch Clamp (Neuro 2A cells) | [15] |
| Single-Channel Conductance (Beltless TD) | BoNT/A | 67 ± 1 pS (in 200 mM NaCl) | Patch Clamp (Neuro 2A cells) | [16] |
| Estimated Channel Size | BoNT/A, BoNT/E | ≥ 24.2 Å | Liposome (B1194612) Flux Assay (Calcein release) | [17] |
| K⁺ Ion Release (HC) | BoNT/A | 18% (at pH 4.5) | Liposome Flux Assay | [11] |
Experimental Protocols
This technique allows for the study of single ion channels reconstituted into an artificial membrane, providing a controlled environment to characterize the properties of BoNT-induced channels.
Protocol:
-
Chamber Setup: Use a two-compartment chamber (cis and trans) separated by a thin film (e.g., Teflon) with a small aperture (20-100 µm).
-
Bilayer Formation: "Paint" a solution of lipids (e.g., diphytanoyl phosphatidylcholine in n-decane) across the aperture. The lipid solution will thin out to form a stable bilayer membrane.
-
Channel Incorporation: Add BoNT (typically the heavy chain or the full toxin) to the cis compartment. Channel insertion into the bilayer occurs spontaneously, a process that is highly dependent on low pH.[18] The cis solution is often buffered to an acidic pH (e.g., pH 5.0-6.0) to mimic the endosomal environment, while the trans side is at neutral pH.
-
Recording:
-
Apply a voltage across the bilayer using Ag/AgCl electrodes placed in each compartment.
-
Measure the ionic current flowing through the incorporated channels using a sensitive amplifier.
-
-
Data Analysis: Analyze the recordings to determine single-channel conductance, ion selectivity (by varying the ions in the solutions), and gating properties (open probability, mean open/closed times).
This is a population-level assay to measure the permeability of liposomes to ions or small molecules, which is induced by the channel-forming activity of BoNT.
Protocol:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) by hydrating a dry lipid film with a buffer containing a fluorescent dye (e.g., calcein (B42510) or ANTS) at a self-quenching concentration.[17][19]
-
Extrude the liposomes through polycarbonate membranes to obtain vesicles of a uniform size.
-
Remove the external, unencapsulated dye by gel filtration.
-
-
Assay Procedure:
-
Add the liposomes to a cuvette in a spectrofluorometer.
-
Add BoNT to the external solution. The experiment is typically run at an acidic pH to promote channel formation.
-
The formation of channels in the liposome membrane will cause the encapsulated dye to leak out, resulting in its dequenching and an increase in fluorescence.
-
-
Data Acquisition and Analysis: Monitor the change in fluorescence over time. The rate of fluorescence increase is proportional to the channel-forming activity of the toxin. The size of the channel can be estimated by encapsulating fluorescently labeled dextrans of different sizes and observing which ones are released.[17]
Mandatory Visualizations
Caption: Multi-step mechanism of Botulinum Neurotoxin (BoNT) action.
Caption: Workflow for a liposome ion flux assay to measure BoNT channel activity.
References
- 1. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SNARE Cleavage Products Generated by Formulated Botulinum Neurotoxin Type-A Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. [PDF] Characterization of SNARE Cleavage Products Generated by Formulated Botulinum Neurotoxin Type-A Drug Products | Semantic Scholar [semanticscholar.org]
- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trans-Channel Interactions in Batrachotoxin-Modified Rat Skeletal Muscle Sodium Channels: Kinetic Analysis of Mutual Inhibition between μ-Conotoxin GIIIA Derivatives and Amine Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sweathelp.org [sweathelp.org]
- 14. Gating and permeability of ion channels produced by botulinum toxin types A and E in PC12 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single molecule detection of intermediates during botulinum neurotoxin translocation across membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atbweb.stanford.edu [atbweb.stanford.edu]
- 17. Comparative membrane channel size and activity of botulinum neurotoxins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 19. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Downstream Signaling of 7-Benzylidenenaltrexone Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzylidenenaltrexone maleate (B1232345) (BNTX maleate), a selective δ1 opioid receptor antagonist, has demonstrated promising anti-cancer activity by sensitizing pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound. Through a comprehensive review of preclinical studies, this document outlines the molecular mechanisms, presents key quantitative data, details experimental protocols, and visualizes the intricate signaling cascades. The central finding elucidates that this compound exerts its pro-apoptotic effects through the inhibition of the Protein Kinase C alpha (PKCα)/AKT signaling axis, leading to the ubiquitin-proteasome-dependent degradation of the X-linked inhibitor of apoptosis protein (XIAP). This guide serves as a critical resource for researchers seeking to understand and further investigate the therapeutic potential of this compound in oncology.
Core Mechanism of Action
This compound's primary mechanism in the context of cancer involves the potentiation of apoptosis in cancer cells that are otherwise resistant to therapies like TRAIL. The key molecular event is the downregulation of XIAP, a potent anti-apoptotic protein. This action removes a critical barrier to programmed cell death, thereby allowing pro-apoptotic signals to proceed.
The signaling cascade initiated by this compound can be summarized as follows:
-
Inhibition of PKCα/AKT Pathway: this compound treatment leads to the inactivation of the PKCα and AKT survival pathway.
-
XIAP Destabilization: The inhibition of this pathway promotes the ubiquitination of the XIAP protein.
-
Proteasomal Degradation: Ubiquitinated XIAP is subsequently targeted for degradation by the proteasome.
-
Sensitization to Apoptosis: The resulting decrease in cellular XIAP levels lowers the threshold for apoptosis, rendering cancer cells susceptible to inducers like TRAIL.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on pancreatic cancer cells, specifically the AsPC-1 cell line.
Table 1: Dose-Dependent Effect of this compound on XIAP Protein Expression in AsPC-1 Cells (24h treatment)
| Treatment | XIAP Protein Level (relative to control) |
| Control | 1.00 |
| This compound (5 µM) | Decreased |
| This compound (10 µM) | Further Decreased |
| This compound (2.5 µM) + TRAIL (25 ng/ml) | Significantly Decreased |
Data synthesized from Western blot analyses. Precise fold-change values require access to raw densitometry data from the source publication.
Table 2: Effect of this compound and TRAIL on AsPC-1 Cell Viability
| Treatment | Cell Viability (%) | P-value |
| Control | 100 | - |
| This compound (5 µM) | ~100 | NS |
| TRAIL (25 ng/ml) | ~80 | < 0.001 |
| This compound (5 µM) + TRAIL (25 ng/ml) | ~40 | < 0.001 |
NS: Not Significant. Data is illustrative of results from CellTiter-Glo assays.[1]
Table 3: Effect of XIAP Knockdown on TRAIL-Induced Apoptosis in AsPC-1 Cells
| Condition | Apoptosis Level (relative to control) |
| Control siRNA + TRAIL | Baseline |
| XIAP siRNA #1 + TRAIL | Increased |
| XIAP siRNA #2 + TRAIL | Increased |
This table demonstrates that direct inhibition of XIAP mimics the sensitizing effect of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and workflows.
References
BNTX Maleate: A Technical Guide to its Effects on Cellular Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), recognized primarily as a selective δ1 opioid receptor antagonist, has emerged as a compound of interest in oncology research for its ability to sensitize cancer cells to apoptosis.[1][2][3] This technical guide provides an in-depth overview of the known effects of BNTX maleate on cellular signaling cascades, with a particular focus on its mechanism of action in pancreatic cancer cells. The information presented herein is synthesized from peer-reviewed research to support further investigation and drug development efforts.
Core Mechanism of Action: Targeting the PKCα/AKT/XIAP Axis
The principal mechanism by which this compound exerts its pro-apoptotic effects is through the inhibition of the Protein Kinase C alpha (PKCα) / AKT signaling pathway.[2][3] This inhibition leads to the downregulation of a key anti-apoptotic protein, the X-linked inhibitor of apoptosis protein (XIAP), thereby lowering the threshold for apoptosis induction.[2][3]
Effects on Protein Phosphorylation and Expression
In preclinical studies involving pancreatic cancer cell lines, this compound has been shown to modulate the phosphorylation status and expression levels of several key proteins within critical signaling pathways. These effects are concentration-dependent and are pivotal to its biological activity.
| Target Protein | Observed Effect with this compound Treatment | Effective Concentrations | Cell Line | Associated Pathway |
| p-PKCα | Inhibition of phosphorylation | Not specified | AsPC-1 | PKC/AKT |
| p-AKT | Inhibition of phosphorylation | Not specified | AsPC-1 | PI3K/AKT |
| XIAP | Dose-dependent downregulation of protein expression | 5 µM and 10 µM | AsPC-1 | Apoptosis Regulation |
| Survivin | Decreased protein expression (in combination with TRAIL) | 2.5 µM BNTX + 25 ng/ml TRAIL | AsPC-1 | Apoptosis Regulation |
| Bim | Increased protein expression (in combination with TRAIL) | 2.5 µM BNTX + 25 ng/ml TRAIL | AsPC-1 | Apoptosis Regulation |
| Bak | Increased protein expression (in combination with TRAIL) | 2.5 µM BNTX + 25 ng/ml TRAIL | AsPC-1 | Apoptosis Regulation |
Table 1: Summary of the observed effects of this compound on key signaling proteins in pancreatic cancer cells.[2]
Experimental Protocols
The following protocols are based on the methodologies described in the key study by Kim et al., 2017, published in Oncotarget.[2]
Cell Culture and Treatment
-
Cell Line: AsPC-1 (human pancreatic adenocarcinoma).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experimental assays, cells are seeded and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 2.5 µM, 5 µM, 10 µM) with or without the addition of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) (e.g., 25 ng/ml). Control cells are treated with the vehicle (DMSO). For pathway inhibition studies, cells can be pre-treated with specific inhibitors, such as the PI3K inhibitor Wortmannin (5 µM), for 30 minutes before the addition of this compound and/or TRAIL.
Western Blot Analysis
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-PKCα, p-AKT, XIAP, Bim, Bak, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
The Opioid Antagonist BNTX Maleate in the Modulation of Drug and Alcohol Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of BNTX maleate (B1232345) (Naltrexone maleate) in the study of drug and alcohol dependence. It delves into the mechanism of action, summarizes key quantitative data from pivotal studies, and provides detailed experimental protocols for both clinical and preclinical research. This document is intended to serve as a core resource for professionals in the fields of addiction research and pharmaceutical development.
Core Mechanism of Action
BNTX maleate is a potent opioid receptor antagonist with the highest affinity for the μ-opioid receptor (MOR), and to a lesser extent, the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[1][2][3] Its therapeutic effect in opioid dependence is straightforward: by binding to and blocking opioid receptors, it prevents exogenous opioids like heroin and morphine from exerting their euphoric and analgesic effects.[2][4][5] This blockade helps to extinguish the reinforcing properties of opioid use.
In the context of alcohol dependence, the mechanism is more nuanced. Alcohol consumption is believed to trigger the release of endogenous opioids (endorphins) in the brain.[3] These endorphins then bind to opioid receptors, particularly the MOR, in the brain's reward circuitry, leading to dopamine (B1211576) release in the nucleus accumbens and the pleasurable, reinforcing effects of alcohol. This compound, by blocking these receptors, attenuates this dopamine surge, thereby reducing the rewarding effects of alcohol and decreasing cravings.[3][5]
Signaling Pathway of Opioid Antagonism
The following diagram illustrates the molecular cascade initiated by opioid receptor activation and its subsequent blockade by this compound.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.
Clinical Efficacy in Alcohol Dependence
| Study | N (BNTX/Placebo) | Dosage | Duration | Primary Outcome Measure | Result |
| COMBINE Study (2006) | 302 / 305 | 100 mg/day | 16 weeks | Percent Days Abstinent | Naltrexone (B1662487) group had a higher percentage of abstinent days (80.6%) compared to placebo (75.1%) in patients receiving medical management without behavioral therapy. |
| Time to First Heavy Drinking Day | Naltrexone reduced the risk of a heavy drinking day (hazard ratio: 0.72). | ||||
| Meta-Analysis (2023) | 20,976 (total) | 50 mg/day | ≥12 weeks | Return to Any Drinking | Number Needed to Treat (NNT) to prevent one person from returning to any drinking was 18. |
| Return to Heavy Drinking | NNT to prevent one person from returning to heavy drinking was 11. | ||||
| Meta-Analysis (2017) | 490 (total) | Various | Lab Study | Alcohol Self-Administration | Naltrexone significantly reduced the quantity of alcohol consumed compared to placebo (Hedges' g = -0.277).[6] |
| 748 (total) | Alcohol Craving | Naltrexone significantly reduced self-reported craving for alcohol compared to placebo (Hedges' g = -0.286).[6] |
Preclinical Data on Alcohol and Drug Self-Administration
| Animal Model | Drug | This compound Dosage (Route) | Outcome Measure | Result |
| Rats | Ethanol (B145695) (10% w/v) | 0.1 - 10 mg/kg (SC) | Lever Presses for Alcohol | Dose-dependent decrease in consummatory behaviors for alcohol in male rats.[7][8] |
| Rats | Ethanol (10% w/v) | 0.03 - 1 mg/kg (SC) | Ethanol Intake (g/kg) | Subcutaneous administration was approximately 30-fold more potent than intraperitoneal administration in reducing ethanol intake.[9] |
| Rats | Ethanol (10% w/v) | 0.1 - 1 mg/kg (IP) | Fluid Deliveries Earned (FR5) | Significantly reduced fluid deliveries in a goal-directed behavior model (FR5) more than in a habitual behavior model (VI30).[5] |
| Mice | Morphine | Oral (controlled-release) | Antagonism of Analgesia | A controlled-release formulation of naltrexone effectively antagonized morphine-induced analgesia for up to 12 hours, compared to 10 hours for conventional naltrexone.[10] |
Opioid Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Species | Assay Type |
| μ-opioid (MOR) | Naltrexone | 0.11 (± 0.006) | Human | [35S]GTPγS binding assay[11] |
| 0.23 (± 0.05) | Human | Radioligand binding ([3H]diprenorphine)[3] | ||
| 0.4 - 0.56 | Guinea Pig | Radioligand binding ([3H]DAMGO, [3H]naltrexone)[1] | ||
| δ-opioid (DOR) | Naltrexone | 60.0 (± 3.2) | Human | [35S]GTPγS binding assay[11] |
| 38 (± 3) | Human | Radioligand binding ([3H]diprenorphine)[3] | ||
| κ-opioid (KOR) | Naltrexone | 0.19 (± 0.005) | Human | [35S]GTPγS binding assay[11] |
| 0.25 (± 0.02) | Human | Radioligand binding ([3H]diprenorphine)[3] |
Experimental Protocols
The following sections provide detailed methodologies for typical clinical and preclinical studies investigating the effects of this compound.
Protocol for a Randomized, Double-Blind, Placebo-Controlled Clinical Trial in Alcohol Use Disorder
Detailed Methodology:
-
Participant Recruitment and Screening:
-
Participants are recruited through advertisements and clinical referrals.
-
Inclusion criteria typically include a diagnosis of alcohol dependence (e.g., according to DSM-5 criteria), age between 18 and 65, and a period of initial abstinence (e.g., 4-7 days) prior to randomization.
-
Exclusion criteria often include severe liver disease, current opioid use, pregnancy, and comorbid psychiatric disorders requiring conflicting medication.[4][12]
-
-
Randomization and Blinding:
-
Eligible participants are randomly assigned to receive either this compound (typically 50 mg orally per day) or a matching placebo.
-
Both participants and study staff are blinded to the treatment assignment.
-
-
Treatment Phase:
-
The treatment duration is typically 12 to 16 weeks.
-
All participants usually receive a standardized psychosocial intervention, such as cognitive-behavioral therapy or medical management, to ensure a consistent level of non-pharmacological support.[4]
-
-
Data Collection and Outcome Measures:
-
Primary Outcomes: Commonly include the time to the first heavy drinking day and the percentage of days abstinent.[4] Drinking data is often collected using the Timeline Follow-Back method.
-
Secondary Outcomes: May include changes in craving (measured by scales like the Obsessive Compulsive Drinking Scale), liver function tests, and self-reported side effects.
-
-
Statistical Analysis:
-
Survival analysis (e.g., Cox proportional hazards model) is often used for time-to-event outcomes.
-
Longitudinal data analysis (e.g., mixed-effects models) is used for outcomes measured repeatedly over time.
-
Protocol for a Preclinical Rodent Self-Administration Study
References
- 1. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. samhsa.gov [samhsa.gov]
- 3. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific and Nonspecific Effects of Naltrexone on Goal-Directed and Habitual Models of Alcohol Seeking and Drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of naltrexone on alcohol self‐administration and craving: meta‐analysis of human laboratory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naltrexone alters alcohol self-administration behaviors and hypothalamic-pituitary-adrenal axis activity in a sex-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potency of naltrexone to reduce ethanol self-administration in rats is greater for subcutaneous versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Tissue-Specific Expression of δ1 Opioid Receptors Targeted by BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The δ (delta)-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) family, is a key component of the endogenous opioid system. It is involved in modulating pain, mood, and cognitive functions. The δ-opioid receptor is known to have at least two subtypes, δ1 and δ2. This guide focuses on the δ1 subtype and its tissue-specific expression, particularly in the context of its selective antagonist, BNTX maleate (B1232345).
BNTX maleate, or 7-benzylidenenaltrexone (B1236580), is a highly selective antagonist for the δ1 opioid receptor subtype.[1][2][3] Its selectivity makes it an invaluable pharmacological tool for differentiating the physiological and pathological roles of δ1 receptors from other opioid receptor subtypes. Understanding the precise tissue distribution of δ1 opioid receptors is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This document provides a comprehensive overview of the current knowledge on the tissue-specific expression of δ1 opioid receptors, methodologies for their study, and their associated signaling pathways.
It is important to note that this compound is a chemical compound used in research and is not associated with the pharmaceutical company BioNTech.
Data Presentation: Quantitative and Qualitative Expression of δ-Opioid Receptors
The following tables summarize the expression data for δ-opioid receptors (OPRD1 gene) in various tissues. While this compound is specific for the δ1 subtype, much of the available quantitative data does not differentiate between δ1 and δ2.
Table 1: Quantitative Expression of δ-Opioid Receptor (DOR) mRNA in Human Tissues
This table presents data from absolute quantitative real-time RT-PCR (AQ-rt-RT-PCR) analysis of DOR mRNA, providing a precise copy number per microgram of total RNA.
| Tissue | DOR mRNA Copies / µg total RNA | Expression Level |
| Central Nervous System | ||
| Cerebral Cortex | High | |
| Putamen | High | |
| Nucleus Accumbens | High | |
| Caudate Nucleus | High | |
| Temporal Lobe | High | |
| Hippocampus | High | |
| Dorsal Root Ganglion | 8.8 x 10⁶ | High |
| Cerebellum | Low | |
| Spinal Cord | Low | |
| Peripheral Tissues | ||
| Adrenal Gland | 1.5 x 10⁶ | Moderate |
| Pancreas | 1.5 x 10⁶ | Moderate |
| Small Intestine | 2 x 10⁴ - 6.5 x 10⁵ | Low |
| Skeletal Muscle | 2 x 10⁴ - 6.5 x 10⁵ | Low |
| Thymus | 2 x 10⁴ - 6.5 x 10⁵ | Low |
| Lung | 2 x 10⁴ - 6.5 x 10⁵ | Low |
| Kidney | 2 x 10⁴ - 6.5 x 10⁵ | Low |
| Heart | 3.8 x 10³ | Very Low |
| Spleen | Not Detected | None |
| Liver | Not Detected | None |
| Data adapted from Frost et al. (2009).[4] The original source provides more detailed breakdowns for brain regions. |
Table 2: Relative Abundance of δ-Opioid Receptor (DOR) mRNA in Rodent Central Nervous System
This table shows the relative levels of DOR mRNA in different CNS regions of mice and rats, as determined by a solution hybridization assay.
| CNS Region | Relative DOR mRNA Level (pg/µg RNA) - Mouse | Relative DOR mRNA Level (pg equivalents/µg RNA) - Rat |
| Caudate-Putamen | 3.3 ± 0.1 | 2.3 ± 0.1 |
| Frontal Cortex | 2.6 - 2.1 | 1.5 - 0.9 |
| Nucleus Accumbens | 2.6 - 2.1 | N/A |
| Olfactory Tubercle | 2.6 - 2.1 | N/A |
| Spinal Cord | 1.8 - 1.5 | N/A |
| Periaqueductal Gray | 1.8 - 1.5 | N/A |
| Hippocampus | 1.8 - 1.5 | < 0.5 |
| Medial Thalamus | 0.5 | < 0.5 |
| Cerebellum | 0.5 | < 0.5 |
| Olfactory Bulb | N/A | 1.5 - 0.9 |
| Brain Stem | N/A | 1.5 - 0.9 |
| Substantia Nigra | N/A | < 0.5 |
| Data adapted from Mennicken et al. (1998).[5] |
Table 3: Qualitative Summary of δ-Opioid Receptor Protein Expression in Rodent Tissues
This table provides a qualitative summary of DOR protein or binding site density as determined by immunohistochemistry and autoradiography.
| Tissue/Region | Expression Level | Method(s) |
| Central Nervous System | ||
| Neocortex (superficial/deep layers) | High | Autoradiography, IHC[6][7] |
| Caudate-Putamen / Striatum | High | Autoradiography, IHC[6][7] |
| Nucleus Accumbens | High | Autoradiography[7][8] |
| Olfactory Tubercle | High | Autoradiography[7] |
| Amygdala | High | Autoradiography[6][7] |
| Hippocampus | Moderate | IHC[9] |
| Thalamus | Low to Moderate | Autoradiography[7] |
| Hypothalamus | Low | IHC[10] |
| Spinal Cord (Substantia Gelatinosa) | Moderate | Autoradiography[11] |
| Dorsal Root Ganglia | High | IHC, ISH[12][13] |
| Peripheral Tissues | ||
| Porcine Ileum (submucosal neurons) | Present | IHC[14] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of δ1 opioid receptor expression. Below are outlines of key experimental protocols.
Quantitative Real-Time Reverse Transcriptase PCR (qRT-PCR)
This method is used for the absolute or relative quantification of mRNA transcripts.
-
RNA Isolation:
-
Harvest fresh or frozen tissue samples.
-
Homogenize the tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Isolate total RNA using a silica-based column or phenol-chloroform extraction.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the OPRD1 gene, a fluorescent probe (e.g., TaqMan®) or a DNA-binding dye (e.g., SYBR® Green), and DNA polymerase.
-
Perform the PCR amplification in a real-time PCR thermal cycler.
-
For absolute quantification, a standard curve is generated using known concentrations of a plasmid containing the target sequence.
-
For relative quantification, the expression of the target gene is normalized to one or more stable housekeeping genes.[15]
-
In Situ Hybridization (ISH)
ISH allows for the visualization of mRNA expression within the morphological context of the tissue.
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the tissue of interest and post-fix overnight.
-
Cryoprotect the tissue in a sucrose (B13894) solution before embedding and freezing.
-
Cut thin sections (10-20 µm) using a cryostat and mount on coated slides.
-
-
Probe Hybridization:
-
Synthesize a labeled cRNA probe (e.g., with ³⁵S, ³³P, or digoxigenin) that is complementary to the target DOR mRNA.
-
Pre-treat the tissue sections to improve probe access (e.g., with proteinase K).
-
Hybridize the labeled probe to the tissue sections overnight in a humidified chamber.
-
-
Signal Detection:
-
Wash the slides to remove the non-specifically bound probe.
-
For radiolabeled probes, expose the slides to autoradiographic film or a phosphor imaging screen.[16][17]
-
For non-radioactive probes (like digoxigenin), use an antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by a chromogenic substrate to visualize the signal.
-
Immunohistochemistry (IHC) and Western Blotting
These antibody-based techniques are used to detect and localize the δ-opioid receptor protein.
-
Immunohistochemistry:
-
Prepare tissue sections as described for ISH.
-
Perform antigen retrieval if necessary to unmask the epitope.
-
Block non-specific antibody binding using a blocking solution (e.g., normal serum).[18]
-
Incubate the sections with a primary antibody specific to the δ-opioid receptor.
-
Wash and incubate with a labeled secondary antibody (e.g., conjugated to a fluorophore or an enzyme like HRP).
-
For enzymatic detection, add a substrate to produce a colored precipitate.
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).
-
-
Western Blotting:
-
Homogenize tissue samples in a lysis buffer containing protease inhibitors.[20]
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against the δ-opioid receptor.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[21]
-
Receptor Autoradiography
This technique maps the distribution and density of receptors using a radiolabeled ligand.
-
Tissue Preparation:
-
Rapidly freeze fresh tissue.
-
Cut thin sections (10-20 µm) using a cryostat and thaw-mount onto slides.[22]
-
-
Radioligand Incubation:
-
Incubate the tissue sections with a radiolabeled ligand specific for δ-opioid receptors (e.g., [³H]DPDPE).[6][7]
-
To determine non-specific binding, incubate an adjacent set of sections with the radioligand plus a high concentration of an unlabeled competing ligand.
-
The incubation is carried out in a buffer at a specific temperature and for a duration sufficient to reach equilibrium.[22]
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse in distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cold air.
-
-
Imaging:
-
Expose the labeled sections to a phosphor imaging plate or autoradiography film along with radioactive standards.
-
Develop the film or scan the plate and quantify the density of binding sites in different regions using image analysis software.[11]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to illustrate key concepts and procedures.
Figure 1: δ1 Opioid Receptor Signaling Pathway.
Figure 2: Experimental workflow for mRNA expression analysis.
Figure 3: Experimental workflow for protein expression analysis.
References
- 1. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid receptor expression in human brain and peripheral tissues using absolute quantitative real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative distribution of the delta opioid receptor mRNA in the mouse and rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiographic localization of delta opiate receptors in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoradiographic differentiation of mu, delta, and kappa opioid receptors in the rat forebrain and midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiographic localization of delta opioid receptors within the mesocorticolimbic dopamine system using radioiodinated [2-D-penicillamine, 5-D-penicillamine]enkephalin (125I-DPDPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of delta opioid receptor expressing neurons in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical mapping of rat brain delta opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative autoradiographic mapping of delta-opioid receptors in the rat central nervous system using [125I][D.Ala2]deltorphin-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distribution of delta and mu opioid receptor mRNA in rodent dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological evidence for a 7-benzylidenenaltrexone-preferring opioid receptor mediating the inhibitory actions of peptidic delta- and mu-opioid agonists on neurogenic ion transport in porcine ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ffclrp.usp.br [ffclrp.usp.br]
- 16. Developmental Expression of the μ, κ, and δ Opioid Receptor mRNAs in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mu, delta, and kappa opioid receptor mRNA expression in the rat CNS: an in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. μ-Opioid Receptor Antibody Reveals Tissue-Dependent Specific Staining and Increased Neuronal μ-Receptor Immunoreactivity at the Injured Nerve Trunk in Mice | PLOS One [journals.plos.org]
- 19. Immunohistochemical distribution of delta opioid receptors in the rat central nervous system: evidence for somatodendritic labeling and antigen-specific cellular compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunohistochemical localization of mu opioid receptor in the marginal division with comparison to patches in the neostriatum of the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
Long-term physiological effects of BNTX maleate administration
An In-depth Technical Guide on 7-Benzylidenenaltrexone Maleate (B1232345) (BNTX Maleate)
Executive Summary
This document provides a technical overview of 7-Benzylidenenaltrexone maleate (this compound), a research chemical identified as a selective δ₁ opioid receptor antagonist. It is crucial to distinguish this compound from products developed by BioNTech, a biotechnology company publicly traded under the ticker symbol BNTX. There is no publicly available information suggesting that this compound has undergone extensive preclinical toxicology studies or any clinical trials in humans. Therefore, this guide focuses on its known pharmacological properties and mechanism of action based on available scientific literature. The long-term physiological effects of this compound administration have not been documented.
Introduction
This compound, chemically known as 7-Benzylidenenaltrexone maleate, is a derivative of naltrexone.[1] It is primarily used in preclinical research to investigate the role of the δ₁ opioid receptor subtype.[1] It is important to note that this compound is distinct from the BNT162b2 COVID-19 vaccine developed by Pfizer and BioNTech. The similar abbreviation "BNTX" appears to be a source of confusion. This document will exclusively focus on the scientific data available for 7-Benzylidenenaltrexone maleate.
Pharmacological Profile
Mechanism of Action:
This compound functions as a selective antagonist for the δ₁ (delta-1) opioid receptor.[1] Opioid receptors are a class of G protein-coupled receptors that are the primary targets of opioids. The delta opioid receptor has two subtypes, δ₁ and δ₂. This compound's selectivity for the δ₁ subtype allows researchers to isolate and study the specific physiological functions mediated by this receptor.[1]
Studies have shown its activity in inhibiting neurogenic ion transport in porcine ileal mucosa, suggesting a role for a novel opioid receptor in this process.[1]
dot
Caption: this compound antagonism of the δ₁ opioid receptor.
Preclinical Studies
The available research on this compound is limited to preclinical models, primarily in rodents and porcine tissues.
Key Findings:
-
Antinociception: Intrathecal administration of BNTX has been used to study the role of δ₁ opioid receptors in pain modulation in the spinal cord of rats.[1]
-
Gastrointestinal Function: Research in porcine ileal mucosa indicates that BNTX can inhibit ion transport, suggesting a role for δ₁-preferring opioid receptors in regulating intestinal function.[1]
Experimental Protocols:
-
In vivo Antinociception Studies:
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: Intrathecal injection of this compound.
-
Assessment: Nociceptive thresholds are measured using methods like the tail-flick or hot-plate test to evaluate the analgesic effects of other compounds in the presence of the δ₁ antagonist.
-
-
In vitro Ion Transport Studies:
-
Tissue Model: Porcine ileal mucosa mounted in Ussing chambers.
-
Methodology: The tissue is bathed in a buffer solution, and a voltage clamp is used to measure short-circuit current (Isc), an indicator of active ion transport. The effect of BNTX on the Isc response to various opioid agonists is then quantified.
-
dot
Caption: Preclinical experimental workflows for this compound.
Quantitative Data
There is a lack of comprehensive quantitative data regarding the pharmacokinetics, pharmacodynamics, and toxicology of this compound. The existing literature focuses on its qualitative effects as a research tool. No data on absorption, distribution, metabolism, and excretion (ADME) or long-term safety is publicly available.
| Parameter | Data | Reference |
| Chemical Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | Tocris Bioscience[1] |
| Molecular Weight | 545.59 | Tocris Bioscience[1] |
| Receptor Selectivity | Selective δ₁ opioid receptor antagonist | Portoghese et al. (1992)[1] |
Long-Term Physiological Effects
There is no available data on the long-term physiological effects of this compound administration in any species. The compound has been used in acute or short-term preclinical experiments to investigate specific scientific questions. Long-term studies, which are essential for drug development to assess chronic toxicity, carcinogenicity, and other delayed effects, have not been published for this compound.
Clarification on BNTX and BioNTech
It is imperative to differentiate between this compound and the work of BioNTech. BioNTech is a company that, in partnership with Pfizer, developed the BNT162b2 mRNA COVID-19 vaccine. The long-term safety of the BNT162b2 vaccine is being continuously monitored through extensive clinical trials and post-marketing surveillance.[2][3] This monitoring includes tracking adverse events of special interest and conducting long-term follow-up of trial participants.[2] Data from these studies are publicly available and subject to regulatory review.[3] The research and data for the BNT162b2 vaccine are entirely separate from the preclinical research chemical this compound.
Conclusion
This compound is a valuable research tool for studying the δ₁ opioid receptor. However, the available scientific literature is limited to its acute pharmacological effects in preclinical settings. There is a complete absence of data on its long-term physiological effects, pharmacokinetics, and safety profile in humans. The similarity of its abbreviated name to the stock ticker for BioNTech has likely caused confusion. Researchers, scientists, and drug development professionals should be aware of the distinct nature of this compound and the lack of comprehensive safety data. Any consideration of this or similar compounds for therapeutic development would require extensive preclinical toxicology and long-term safety studies.
References
- 1. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]
- 2. Safety and reactogenicity of the BNT162b2 COVID-19 vaccine: Development, post-marketing surveillance, and real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and reactogenicity of the BNT162b2 COVID-19 vaccine: Development, post-marketing surveillance, and real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of BNTX mRNA-Based Therapies
Introduction
The designation "BNTX" is broadly associated with BioNTech SE, a biotechnology company renowned for its development of messenger RNA (mRNA)-based therapies. A query for "BNT_X_ maleate" does not correspond to a specific registered compound, as BioNTech's portfolio primarily comprises mRNA candidates and other biologics rather than small molecules typically formulated as maleate (B1232345) salts. The most prominent BNTX product is the Pfizer-BioNTech COVID-19 vaccine, BNT162b2 (tozinameran). Therefore, these application notes focus on the in vivo experimental protocols relevant to the preclinical evaluation of mRNA-based vaccines, exemplified by the extensive research conducted on BNT162b2.
These protocols are designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of mRNA-based therapeutics. The methodologies detailed below cover key aspects of in vivo evaluation, including immunogenicity, efficacy, biodistribution, and safety toxicology.
Experimental Protocols
Protocol 1: In Vivo Immunogenicity Assessment in Murine Models
This protocol outlines the procedure for evaluating the humoral and cellular immune responses elicited by an mRNA vaccine candidate in mice.
1. Animal Models:
- Species: Mouse.
- Strain: BALB/c mice are commonly used for immunogenicity studies. For SARS-CoV-2 vaccine studies, K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used for subsequent efficacy/challenge studies.[1][2][3]
- Age: 6-8 weeks.
- Sex: Both male and female mice should be included.
2. Materials:
- mRNA vaccine candidate (e.g., LNP-encapsulated mRNA).
- Phosphate-buffered saline (PBS) as a vehicle control.
- Syringes and needles for intramuscular (i.m.) injection.
- Equipment for blood collection (e.g., retro-orbital sinus or tail vein).
- Spleen harvesting tools for cellular immunity assessment.
- Reagents for ELISA (to measure antigen-specific antibody titers).
- Reagents for ELISpot or intracellular cytokine staining (ICS) for T-cell response analysis.
3. Procedure:
- Acclimatization: Acclimate animals for at least one week before the start of the experiment.
- Grouping: Randomly assign mice to experimental groups (e.g., different dose levels of the vaccine and a vehicle control group). A typical group size is 8-10 mice.
- Vaccination Schedule:
- A common regimen is a prime-boost strategy.[2]
- Prime: Administer the first dose (Day 0) via intramuscular injection into the quadriceps or tibialis anterior muscle. Doses in mice can range from 0.2 µg to 5 µg.
- Boost: Administer a second identical dose at Day 21.[4]
- Sample Collection:
- Serum: Collect blood at baseline (Day 0) and at specified time points post-vaccination (e.g., Day 14, 21, 28, 35) to assess antibody responses.[4][5]
- Splenocytes: At the study endpoint (e.g., 7-14 days post-boost), euthanize a subset of mice and aseptically harvest spleens to isolate splenocytes for T-cell analysis.[3][6]
- Immunological Analysis:
- Humoral Response (Antibodies):
- Use an enzyme-linked immunosorbent assay (ELISA) to quantify antigen-specific IgG titers in the collected serum.
- Perform a virus neutralization assay (e.g., pseudovirus neutralization test or plaque reduction neutralization test) to determine the titer of functional, neutralizing antibodies.[2][6]
- Cellular Response (T-cells):
- Isolate splenocytes and re-stimulate them ex vivo with overlapping peptides spanning the vaccine antigen.[3][7]
- Use an IFN-γ ELISpot assay to quantify the number of antigen-specific, cytokine-secreting T-cells.[3][4]
- Alternatively, use flow cytometry with intracellular cytokine staining to characterize CD4+ (T-helper) and CD8+ (cytotoxic) T-cell responses, often assessing for IFN-γ and IL-2 to determine the T-helper type 1 (Th1) bias.[6][8]
Protocol 2: In Vivo Efficacy Assessment in Non-Human Primates (NHP)
This protocol describes a viral challenge study in rhesus macaques to determine the protective efficacy of an mRNA vaccine.
1. Animal Models:
- Species: Rhesus macaque (Macaca mulatta).[6][8][9]
- Characteristics: NHPs are used in later-stage preclinical testing due to their greater physiological and immunological similarity to humans.[1]
2. Materials:
- mRNA vaccine candidate.
- Saline or appropriate buffer for control injections.
- Challenge virus stock (e.g., live SARS-CoV-2).
- Equipment for i.m. injection, blood collection, and bronchoalveolar lavage (BAL).
- Biosafety Level 3 (BSL-3) facility for handling the live virus.
- Reagents for qPCR to quantify viral load in respiratory samples.
3. Procedure:
- Vaccination:
- Administer two i.m. injections of the vaccine candidate (e.g., 30 µg or 100 µg) or a saline control, typically 21 or 28 days apart.
- Challenge:
- At a specified time after the second immunization (e.g., 55 days post-boost), challenge the animals with a high dose of live virus.[6][8]
- The challenge is typically administered via a combination of intranasal and intratracheal routes to mimic natural infection.[6]
- Post-Challenge Monitoring:
- Monitor animals daily for clinical signs of disease (e.g., weight loss, changes in activity).
- Collect samples at regular intervals (e.g., days 1, 3, 5, 7 post-challenge).
- Bronchoalveolar lavage (BAL) fluid: To assess viral load in the lower respiratory tract.
- Nasal swabs: To assess viral load in the upper respiratory tract.
- Efficacy Endpoints:
- Primary Endpoint: Quantify viral RNA in BAL fluid and nasal swabs using RT-qPCR. Protective efficacy is demonstrated by a significant reduction or complete absence of detectable viral RNA in vaccinated animals compared to the control group.[8][10]
- Secondary Endpoints: Assess lung pathology through histopathological analysis at necropsy to look for signs of inflammation and pneumonia.[9]
Protocol 3: In Vivo Biodistribution Assessment
This protocol details how to determine the distribution and persistence of the mRNA-LNP platform in various tissues.
1. Animal Models:
- Species: Mouse (e.g., BALB/c) or Rat.
2. Materials:
- mRNA-LNP construct encoding a reporter protein (e.g., Luciferase) or labeled with a radioactive/fluorescent tag.
- In Vivo Imaging System (IVIS) for bioluminescence imaging.
- Tissue harvesting tools.
- Reagents for qPCR or other sensitive assays to detect mRNA or LNP components.
3. Procedure:
- Administration: Inject animals with the labeled mRNA-LNP construct via the intended clinical route (e.g., intramuscularly).
- Live Imaging (if using Luciferase):
- At various time points (e.g., 3, 6, 24, 48 hours), anesthetize the animals and perform whole-body imaging using an IVIS to visualize the location and intensity of luciferase expression.[11]
- Tissue Collection and Analysis:
- At predetermined time points, euthanize cohorts of animals.
- Collect various tissues and organs, including the injection site (muscle), draining lymph nodes, liver, spleen, heart, lungs, and brain.
- Homogenize the tissues and extract RNA or lipids.
- Use a sensitive detection method (e.g., RT-qPCR for the mRNA, mass spectrometry for lipid components) to quantify the amount of vaccine components in each tissue.
- Data Interpretation:
- The primary sites of detection are typically the injection site and the liver.[11] The data will show the concentration of the mRNA-LNP over time in different tissues, providing insights into its distribution, accumulation, and clearance.
Protocol 4: In Vivo Toxicology Assessment
This protocol outlines a study to evaluate the safety and tolerability of the mRNA-LNP platform.
1. Animal Models:
- Species: Rat (Sprague-Dawley) or Rabbit.[12] Two species (one rodent, one non-rodent) are typically required for regulatory submissions.
2. Procedure:
- Dose Escalation: Administer single or repeated doses of the mRNA-LNP vaccine at multiple dose levels, including a high dose that represents a multiple of the intended human dose.[12][13]
- Clinical Observations: Monitor animals daily for any adverse clinical signs, changes in body weight, and food consumption.
- Clinical Pathology:
- Collect blood at baseline and at the end of the study for hematology and clinical chemistry analysis.
- Key parameters include complete blood counts and markers for liver (ALT, AST) and kidney function.[14][15]
- Necropsy and Histopathology:
- At the end of the study, perform a full necropsy on all animals.
- Collect a comprehensive set of organs and tissues, weigh them, and preserve them for histopathological examination by a veterinary pathologist.
- Safety Endpoints:
- The primary goal is to identify any target organs of toxicity and to determine the No Observed Adverse Effect Level (NOAEL).[12]
- Expected findings for an mRNA-LNP vaccine may include local inflammation at the injection site and transient changes in lymphocyte counts, which are considered part of the expected immune response.[13]
Data Presentation
Table 1: Summary of Immunogenicity Data from Murine Studies
| Parameter | Vehicle Control | Low Dose (e.g., 1 µg) | High Dose (e.g., 5 µg) | Reference |
| S1-Specific IgG Titer (Day 28) | < LOD | 104 - 105 | > 105 | [2] |
| Neutralizing Antibody Titer (Day 35) | < LOD | 1:500 - 1:1000 | > 1:1024 | [2][4] |
| IFN-γ Spot Forming Units / 106 Splenocytes | < 10 | 200 - 400 | 400 - 600 | [3] |
| % IFN-γ+ CD8+ T-cells | < 0.1% | 0.5 - 1.5% | 1.0 - 2.5% | [6] |
LOD: Limit of Detection
Table 2: Summary of Efficacy Data from NHP Challenge Studies
| Group (n=6) | Vaccination | Peak Viral Load (RNA copies/mL) in BAL Fluid | Viral RNA in Lower Respiratory Tract (Day 7) | Reference |
| Control | Saline x 2 | ~ 106 - 107 | Detected in 6/6 animals | [8] |
| Vaccine | 100 µg BNT162b2 x 2 | Not Detected | Not Detected in 6/6 animals | [6][8] |
Mandatory Visualization
Diagram 1: Experimental Workflow for Preclinical In Vivo Assessment
Caption: Workflow for in vivo immunogenicity, efficacy, and biodistribution studies.
Diagram 2: mRNA Vaccine Mechanism of Action and Signaling
Caption: Cellular mechanism of mRNA vaccine uptake, antigen presentation, and immune activation.
References
- 1. NIAID Now: The Important Role of Animal Research in mRNA COVID-19 Vaccine Development - Washington National Primate Research Center [wanprc.uw.edu]
- 2. BNT162b2 Vaccine Encoding the SARS-CoV-2 P2 S Protects Transgenic hACE2 Mice against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse effects following anti–COVID-19 vaccination with mRNA-based BNT162b2 are alleviated by altering the route of administration and correlate with baseline enrichment of T and NK cell genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tozinameran (BNT162b2) Vaccine: The Journey from Preclinical Research to Clinical Trials and Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pfizer and BioNTech Announce Data from Preclinical Studies of mRNA-based Vaccine Candidate Against COVID-19 | Pfizer [pfizer.com]
- 7. B and T cell responses to the BNT162b2 COVID-19 mRNA vaccine are not impaired in germ-free or antibiotic-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Frontiers | Animal Models for COVID-19 Therapeutic Development: Where We Are and Where We Need to Go [frontiersin.org]
- 10. Pfizer and BioNTech Publish Preclinical Data from Investigational COVID-19 Vaccine Program in Nature | BioNTech [investors.biontech.de]
- 11. Biodistribution of RNA Vaccines and of Their Products: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonclinical safety evaluation of a novel ionizable lipid for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomere.com [biomere.com]
- 14. researchgate.net [researchgate.net]
- 15. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [auetd.auburn.edu]
Application Notes and Protocols for In Vivo Rodent Studies of B-Cell Maturation Antigen (BCMA) Targeted Therapies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "BNTX maleate" has been identified as a selective δ1 opioid receptor antagonist. There is no publicly available information linking "BNT_X_ maleate" to the targeting of B-Cell Maturation Antigen (BCMA) for in vivo rodent studies in the context of cancer research. Therefore, these application notes and protocols provide a generalized framework for conducting in vivo rodent studies with small molecule inhibitors targeting the BCMA signaling pathway, a critical therapeutic target in multiple myeloma. The specific dosages and experimental details would need to be determined for any novel investigational compound through dose-finding studies.
Introduction to BCMA as a Therapeutic Target
B-Cell Maturation Antigen (BCMA), also known as Tumor Necrosis Factor Receptor Superfamily Member 17 (TNFRSF17), is a transmembrane protein predominantly expressed on the surface of mature B-lymphocytes and plasma cells.[1][2][3] Its expression is significantly upregulated in malignant plasma cells, making it an ideal target for therapies aimed at multiple myeloma.[1][2][3] The binding of its natural ligands, a proliferation-inducing ligand (APRIL) and B-cell activating factor (BAFF), to BCMA activates several downstream signaling pathways, including the canonical and non-canonical NF-κB pathways.[4][5] This activation promotes plasma cell survival, proliferation, and drug resistance.[2][6][7] Targeting BCMA with therapies such as antibody-drug conjugates (ADCs), bispecific T-cell engagers (BiTEs), and CAR-T cells has shown significant clinical efficacy.[4][8][9][10] Small molecule inhibitors targeting the BCMA signaling pathway represent a promising therapeutic strategy.
BCMA Signaling Pathway
The interaction of APRIL and BAFF with BCMA on the surface of multiple myeloma cells triggers a signaling cascade that is crucial for tumor cell survival and proliferation. Understanding this pathway is essential for the development of targeted inhibitors.
References
- 1. CAR T cell - Wikipedia [en.wikipedia.org]
- 2. What are the key players in the pharmaceutical industry targeting BCMA? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Multiple Myeloma Hub | therapeutics / car-t-cell-therapy / bcma-car-t [multiplemyelomahub.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ascopubs.org [ascopubs.org]
- 8. CAR-T-Cell Therapy in Multiple Myeloma: B-Cell Maturation Antigen (BCMA) and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Your questions about BCMA and multiple myeloma, answered | MD Anderson Cancer Center [mdanderson.org]
- 10. Anti-BCMA novel therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bintrafusp Alfa (M7824) Administration in Animal Models
Introduction
These application notes provide detailed protocols for the administration of Bintrafusp alfa (formerly known as M7824), a first-in-class bifunctional fusion protein, in preclinical animal models. Bintrafusp alfa is not a maleate (B1232345) salt; it is a fusion protein composed of a monoclonal antibody against programmed death ligand 1 (PD-L1) fused to the extracellular domain of the human transforming growth factor-β (TGF-β) receptor II, which acts as a "trap" for all three TGF-β isoforms.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals working on preclinical evaluations of this immunotherapeutic agent. The primary route of administration for Bintrafusp alfa in animal studies is intravenous injection.
Data Presentation
Preclinical studies in murine models have demonstrated that Bintrafusp alfa has improved antitumor activity compared to anti-PD-L1 antibody or TGFβ trap alone.[3] Treatment with M7824 has been shown to suppress tumor growth and metastasis more effectively, extend survival, and confer long-term protective antitumor immunity in syngeneic mouse models.[2] Mechanistically, Bintrafusp alfa leads to the activation of both innate and adaptive immune systems.[2]
Table 1: Summary of Preclinical Efficacy of Bintrafusp Alfa in Murine Tumor Models
| Animal Model | Tumor Type | Administration Route | Key Outcomes | Reference |
| Syngeneic Mouse Models | Various | Intravenous | Suppressed tumor growth and metastasis, extended survival, conferred long-term protective antitumor immunity. | [2] |
| EMT6 Tumor-Bearing Mice | Breast Carcinoma | Not Specified | M7824 in combination with a therapeutic cancer vaccine was superior to TGFβ- or αPD-L1-targeted therapies. | [4][5] |
| MC38 Tumor-Bearing Mice | Colon Carcinoma | Not Specified | Decreased tumor burden and increased overall survival compared to targeting TGFβ alone. | [4][5] |
| Tumor-Bearing Mice | Not Specified | Not Specified | Increased activation and proliferation of CD8+ tumor-infiltrating lymphocytes (TILs) and increased activation and cytotoxic phenotype of NK TILs. | [1] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of Bintrafusp Alfa in Mice
This protocol describes the standard procedure for the intravenous administration of Bintrafusp alfa via the lateral tail vein in mice.
Materials:
-
Bintrafusp alfa (M7824) solution
-
Sterile, non-pyrogenic vehicle (e.g., phosphate-buffered saline, PBS)
-
Mouse restrainer
-
27-30 gauge needles with syringes (e.g., insulin (B600854) syringes)
-
Heat lamp or warming pad
-
Sterile gauze
Procedure:
-
Preparation of Bintrafusp Alfa Solution:
-
Reconstitute or dilute Bintrafusp alfa to the desired concentration using a sterile, non-pyrogenic vehicle as recommended by the manufacturer.
-
Ensure the final solution is at room temperature before injection.
-
-
Animal Preparation:
-
Place the mouse under a heat lamp or on a warming pad for a few minutes to induce vasodilation of the tail veins, making them more visible and accessible.
-
Secure the mouse in a suitable restrainer, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Clean the tail with 70% ethanol using a sterile gauze pad. This helps to visualize the lateral tail veins and disinfect the injection site.
-
-
Intravenous Injection:
-
Position the tail with one hand and use the other to perform the injection.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees). The vein is located on the side of the tail.
-
Once the needle is in the vein, a small amount of blood may be visible in the hub of the needle.
-
Slowly inject the Bintrafusp alfa solution. The typical injection volume for a mouse is around 100-200 µL.
-
If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and repeat the procedure at a more proximal site on the same or opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Signaling Pathway of Bintrafusp Alfa
Caption: Signaling pathway of Bintrafusp alfa targeting PD-L1 and TGF-β.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation of Bintrafusp alfa.
References
- 1. Preclinical and clinical studies of bintrafusp alfa, a novel bifunctional anti-PD-L1/TGFβRII agent: Current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced preclinical antitumor activity of M7824, a bifunctional fusion protein simultaneously targeting PD-L1 and TGF-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Trial of M7824 (MSB0011359C), a Bifunctional Fusion Protein Targeting PD-L1 and TGFβ, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M7824, a novel bifunctional anti-PD-L1/TGFβ Trap fusion protein, promotes anti-tumor efficacy as monotherapy and in combination with vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BNTX Maleate in Radioligand Binding Assays
These application notes provide detailed protocols and guidelines for utilizing BNTX maleate (B1232345) in radioligand binding assays. The content is tailored for researchers, scientists, and drug development professionals, focusing on its established role as a selective δ1 opioid receptor antagonist. Additionally, a general protocol for assessing compounds at voltage-gated sodium channels is provided for broader context in neuropharmacological screening.
Section 1: BNTX Maleate for δ1 Opioid Receptor Radioligand Binding Assays
Introduction
7-Benzylidenenaltrexone maleate (this compound) is recognized as a standard selective δ1 opioid receptor antagonist.[1] Radioligand binding assays are a robust method to characterize the affinity of this compound and other test compounds for the δ1 opioid receptor.[2] These assays are crucial for understanding its pharmacological profile and for the development of novel therapeutics targeting the opioid system.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to the δ1 opioid receptor, thereby blocking the binding of endogenous or exogenous agonists. The δ1 opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it typically couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. As an antagonist, this compound prevents these downstream signaling events.
Experimental Protocol: Competitive Radioligand Binding Assay for δ1 Opioid Receptors
This protocol outlines the determination of the inhibitory constant (Ki) of this compound using a competitive binding assay with a radiolabeled δ1 opioid receptor agonist, such as [³H]-DPDPE.
Materials and Reagents
-
Membrane Preparation: Homogenates from cells or tissues expressing δ1 opioid receptors.
-
Radioligand: [³H]-DPDPE or other suitable δ1-selective radiolabeled agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled δ1 agonist (e.g., 10 µM DPDPE).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Add 150 µL of the membrane preparation (typically 50-100 µg of protein) to each well.
-
Add 50 µL of assay buffer (for total binding), non-specific binding control, or the corresponding concentration of this compound.
-
Initiate the binding by adding 50 µL of the radioligand at a concentration close to its dissociation constant (Kd) (e.g., 1-2 nM for [³H]-DPDPE).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[3]
-
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from unbound radioligand.[2]
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
| Parameter | Description | Typical Value Range |
| Radioligand | [³H]-DPDPE | 1-2 nM |
| Membrane Protein | Rat brain homogenate | 50-100 µ g/well |
| Incubation Time | Time to reach equilibrium | 60-90 minutes |
| Incubation Temp. | Optimal binding temperature | 25°C |
| IC₅₀ of BNTX | Varies with conditions | nM to µM range |
| Ki of BNTX | Calculated affinity | nM to µM range |
Section 2: General Protocol for Radioligand Binding Assays on Voltage-Gated Sodium Channels
Introduction
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[4] They are key targets for a variety of neurotoxins and therapeutic drugs.[5][6] Radioligand binding assays are instrumental in screening and characterizing compounds that interact with different sites on these channels. There are several distinct neurotoxin binding sites on VGSCs, with site 1 being the binding location for pore-blocking toxins like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX).[7][8][9]
Experimental Protocol: Competitive Radioligand Binding Assay for Sodium Channel Site 1
This protocol provides a general method for screening compounds for their ability to bind to neurotoxin binding site 1 of VGSCs using a radiolabeled toxin such as [³H]-Saxitoxin ([³H]-STX).
Materials and Reagents
-
Membrane Preparation: Rat brain synaptosomes or membranes from cells expressing the desired sodium channel subtype.
-
Radioligand: [³H]-STX or a similar site 1 binder.
-
Test Compound: The compound to be evaluated.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled site 1 blocker (e.g., 1 µM Tetrodotoxin).
-
Assay Buffer: Specific buffer composition may vary, often containing a physiological salt solution.
-
Wash Buffer: Ice-cold assay buffer.
-
Standard equipment as listed in the previous protocol.
Procedure
-
Membrane Preparation: Homogenize tissue (e.g., rat brain) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[10] Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-STX, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, [³H]-STX, and Tetrodotoxin.
-
Competition Binding: Membrane preparation, [³H]-STX, and a range of concentrations of the test compound.
-
-
Incubation:
-
Combine the components in each well.
-
Incubate at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing: As described in the previous protocol, rapidly filter the assay mixture and wash the filters to remove unbound radioligand.
-
Counting: Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis
The data analysis follows the same principles as outlined for the δ1 opioid receptor assay, involving the calculation of specific binding, determination of the IC₅₀ from a concentration-response curve, and calculation of the Ki using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value Range |
| Radioligand | [³H]-Saxitoxin | 2-5 nM |
| Membrane Protein | Rat brain synaptosomes | 100-200 µ g/well |
| Incubation Time | Time to reach equilibrium | 60 minutes |
| Incubation Temp. | Optimal binding temperature | 4°C or 25°C |
| NSB Control | Tetrodotoxin | 1 µM |
| IC₅₀ of Test Cmpd. | Varies with compound | Dependent on affinity |
| Ki of Test Cmpd. | Calculated affinity | Dependent on affinity |
Disclaimer: These protocols provide a general framework. Optimal conditions, including buffer composition, protein concentration, and incubation times, should be determined empirically for each specific receptor preparation and radioligand.[11]
References
- 1. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. A structural atlas of druggable sites on Nav channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enigmatic drug binding site for sodium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 9. Sodium Channels [sigmaaldrich.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BNTX Maleate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), also known as 7-benzylidenenaltrexone (B1236580) maleate, is a well-characterized selective δ₁ opioid receptor antagonist. It is a valuable tool for investigating the physiological and pathological roles of the δ-opioid receptor system. Beyond its primary function as an opioid receptor antagonist, recent studies have unveiled a novel mechanism of action for BNTX maleate in sensitizing pancreatic cancer cells to apoptosis. This document provides detailed protocols for cell-based assays to characterize both the canonical and non-canonical activities of this compound, along with structured data presentation and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound in various cell-based and biochemical assays.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 0.1 nM | [³H][D-Pen²,D-Pen⁵]enkephalin (DPDPE) binding in guinea pig brain membranes | Portoghese et al., 1992 |
| Antagonist Potency (Ke) | ~0.8 nM | Electrically stimulated mouse vas deferens assay | Sofuoglu et al., 1993 |
| Antitrichomonal Activity (IC₅₀) | 10.5 µM (for 4-iodo-BNTX derivative) | Trichomonas vaginalis viability assay | Nagase et al., 2017 |
| Sensitization to TRAIL-induced Apoptosis | ~45-55% increase in apoptosis at 20 µM | PANC-1, MIA-PaCa2, BxPC3 pancreatic cancer cells | Kim et al., 2017 |
Note: The sensitization to TRAIL-induced apoptosis is presented as a percentage increase due to the absence of a specific IC₅₀ value in the referenced literature. The data is derived from graphical representations in the publication.
Signaling Pathways
This compound has been shown to interact with at least two distinct signaling pathways.
Canonical δ-Opioid Receptor Antagonism
As a δ-opioid receptor antagonist, this compound blocks the downstream signaling cascade typically initiated by δ-opioid receptor agonists. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
Sensitization of Pancreatic Cancer Cells to TRAIL-induced Apoptosis
In pancreatic cancer cells, this compound has been shown to downregulate the X-linked inhibitor of apoptosis protein (XIAP) through the inhibition of the Protein Kinase C alpha (PKCα) and AKT signaling pathway. This reduction in XIAP sensitizes the cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).
Experimental Protocols
Protocol 1: Cell Viability and Apoptosis Assay in Pancreatic Cancer Cells
This protocol details the methodology to assess the effect of this compound on the viability of pancreatic cancer cells and its ability to sensitize them to TRAIL-induced apoptosis, based on the findings of Kim et al. (2017).
1. Cell Culture:
-
Culture human pancreatic cancer cell lines (e.g., PANC-1, MIA-PaCa2, BxPC3) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Apoptosis Assay (Annexin V Staining):
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., 20 µM) for 24 hours.
-
Add TRAIL (e.g., 100 ng/mL) and incubate for an additional 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
4. Western Blot Analysis:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against XIAP, p-AKT, total AKT, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Calcium Mobilization Assay for δ-Opioid Receptor Antagonism
This protocol describes a method to assess the antagonist activity of this compound at the δ-opioid receptor by measuring its ability to block agonist-induced intracellular calcium mobilization in SH-SY5Y cells, based on the study by Connor et al. (1996).
1. Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Calcium Mobilization Assay:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle for 15-30 minutes.
-
Add a δ-opioid receptor agonist (e.g., DPDPE or deltorphin (B1670231) II) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data are typically expressed as the percentage of the maximal agonist response.
Protocol 3: cAMP Accumulation Assay for δ-Opioid Receptor Antagonism
This is a representative protocol to determine the antagonist activity of this compound at the δ-opioid receptor by measuring its effect on agonist-induced inhibition of cAMP accumulation.
1. Cell Culture:
-
Use a cell line stably expressing the human δ-opioid receptor (e.g., CHO-hDOR or HEK-hDOR).
-
Culture the cells in an appropriate medium supplemented with a selection antibiotic.
2. cAMP Assay:
-
Seed the cells in a 96-well plate and allow them to reach 80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Add a δ-opioid receptor agonist (e.g., SNC80) along with forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
The antagonist activity of this compound is determined by its ability to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
This compound is a versatile pharmacological tool with well-defined activity as a δ₁ opioid receptor antagonist and a more recently discovered role in promoting apoptosis in pancreatic cancer cells. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in cell-based assays to explore both its established and novel biological functions. Careful consideration of the appropriate cell system and assay endpoint is crucial for obtaining meaningful and reproducible results.
BNTX Maleate in Electrophysiology: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), also known as 7-benzylidenenaltrexone (B1236580) maleate, is a highly selective antagonist for the delta-1 (δ1) opioid receptor.[1][2] Opioid receptors, including the delta subtype, are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission. Their activation has been shown to impact various ion channels, leading to changes in neuronal function. Understanding the specific effects of δ1-opioid receptor antagonists like BNTX maleate is critical for elucidating the physiological roles of this receptor subtype and for the development of novel therapeutics.
These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies to investigate its effects on ion channels and neuronal activity. The protocols outlined below are designed to guide researchers in utilizing patch-clamp techniques to characterize the antagonist properties of this compound at the cellular level.
Mechanism of Action: Modulation of Ion Channels
The primary mechanism of action of this compound in electrophysiology is the competitive antagonism of the δ1-opioid receptor. Activation of δ-opioid receptors by agonists typically leads to neuronal inhibition through two main pathways involving ion channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which is a critical step in neurotransmitter release at the presynaptic terminal.
As a selective antagonist, this compound is expected to block these agonist-induced effects, thereby preventing the modulation of potassium and calcium currents and the subsequent changes in neuronal activity.
Data Presentation
While direct electrophysiological data on this compound's effects on specific ion channel currents is still emerging in publicly available literature, its antagonist properties have been quantified in functional assays. The following table summarizes the antagonist activity of 7-benzylidenenaltrexone (BNTX), the active component of this compound, from a study on neurogenic ion transport in porcine ileal mucosa.
| Agonist | Antagonist | Fold Reduction in Agonist Potency | Reference |
| DPDPE (δ-opioid agonist) | 7-benzylidenenaltrexone (100 nM) | 13.5 | [3] |
| DAMGO (µ-opioid agonist) | 7-benzylidenenaltrexone (100 nM) | 15.5 | [3] |
Table 1: Antagonist activity of 7-benzylidenenaltrexone on opioid agonist-induced inhibition of neurogenic ion transport.[3]
Experimental Protocols
The following are detailed protocols for key electrophysiology experiments to characterize the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate the Effect of this compound on Agonist-Activated Potassium Currents
Objective: To determine if this compound can block the activation of GIRK channels by a δ1-opioid receptor agonist.
Cell Type: Primary neurons (e.g., dorsal root ganglion neurons, hippocampal neurons) or cell lines expressing δ1-opioid receptors and GIRK channels.
Materials:
-
This compound
-
δ1-opioid receptor agonist (e.g., DPDPE)
-
Standard patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
Procedure:
-
Prepare cells for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +40 mV in 20 mV increments) to elicit baseline potassium currents.
-
Perfuse the cells with the δ1-opioid agonist (e.g., 1 µM DPDPE) and record the resulting changes in potassium currents. An increase in the inward current at hyperpolarized potentials is indicative of GIRK channel activation.
-
After a stable agonist effect is observed, co-perfuse with the agonist and this compound (e.g., 10 µM).
-
Record the currents and observe for a reversal of the agonist-induced effect.
-
Wash out both compounds and ensure the currents return to baseline.
Data Analysis:
-
Measure the amplitude of the agonist-induced current in the absence and presence of this compound.
-
Construct a current-voltage (I-V) relationship to visualize the changes in potassium conductance.
-
Calculate the percentage of inhibition by this compound.
Protocol 2: Voltage-Clamp Recording of Pre-synaptic Calcium Currents
Objective: To assess the ability of this compound to block the inhibition of voltage-gated calcium channels by a δ1-opioid receptor agonist.
Cell Type: Neurons forming a synaptic pair in culture or brain slices.
Materials:
-
This compound
-
δ1-opioid receptor agonist (e.g., DPDPE)
-
Tetrodotoxin (TTX) to block sodium channels
-
Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP) to block potassium channels
-
External solution (in mM): 120 NaCl, 3 KCl, 5 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose, 20 TEA-Cl, 0.1 4-AP, 0.001 TTX (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
Procedure:
-
Prepare the neuronal culture or brain slice for recording.
-
Establish a whole-cell patch-clamp configuration on the presynaptic neuron.
-
Clamp the neuron at a holding potential of -80 mV.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit calcium currents.
-
Record the baseline calcium current.
-
Perfuse with the δ1-opioid agonist (e.g., 1 µM DPDPE) and record the inhibited calcium current.
-
Co-apply the agonist and this compound (e.g., 10 µM) and record the current to observe for reversal of inhibition.
-
Perform a washout and record the recovery of the calcium current.
Data Analysis:
-
Measure the peak amplitude of the calcium current at each condition.
-
Calculate the percentage of inhibition by the agonist and the percentage of block of this inhibition by this compound.
Visualizations
Caption: Signaling pathway of δ1-opioid receptor activation and its blockade by this compound.
Caption: Experimental workflows for investigating this compound's effects.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of δ1-opioid receptor function in the nervous system. The electrophysiological protocols detailed in these application notes provide a framework for researchers to characterize the antagonist properties of this compound on ion channel modulation and neuronal excitability. Such studies are essential for advancing our understanding of opioid signaling and for the development of targeted therapies for a variety of neurological and psychiatric disorders.
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evidence for a 7-benzylidenenaltrexone-preferring opioid receptor mediating the inhibitory actions of peptidic delta- and mu-opioid agonists on neurogenic ion transport in porcine ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BNTX Maleate in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), also known as 7-Benzylidenenaltrexone maleate, is a potent and selective antagonist for the delta-1 (δ₁) opioid receptor.[1][2][3] Opioid receptors, including the δ-opioid receptor, are G-protein coupled receptors (GPCRs) that play a crucial role in a variety of physiological processes, including pain modulation, emotional responses, and neurogenic ion transport.[1][4] The δ-opioid receptors are primarily coupled to inhibitory G-proteins (Gαi/o).[4][5] Upon activation by an agonist, the G-protein dissociates into its Gα and Gβγ subunits, which in turn modulate downstream signaling cascades. A key consequence of this activation is the modulation of intracellular calcium ([Ca²⁺]i) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels, leading to a decrease in calcium influx.[5][6] Furthermore, δ-opioid receptor activation has been shown in some cellular contexts to mobilize calcium from intracellular stores.[2][3]
Calcium imaging is a powerful technique used to visualize and quantify changes in intracellular calcium concentrations, providing a dynamic readout of cellular signaling events. By employing fluorescent calcium indicators, researchers can monitor the effects of various stimuli, including the activation or inhibition of GPCRs like the δ₁-opioid receptor.
These application notes provide a framework for using BNTX maleate in calcium imaging experiments to investigate δ₁-opioid receptor-mediated signaling. This compound serves as a critical tool to demonstrate the specificity of an observed calcium response to the δ₁-opioid receptor. A typical experimental design involves stimulating cells with a δ₁-opioid receptor agonist to elicit a change in intracellular calcium and then using this compound to antagonize this effect, thereby confirming the involvement of the δ₁-opioid receptor.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 7-Benzylidenenaltrexone maleate | [1] |
| Synonyms | BNTX, 7-Benzylidenenaltrexone | [7] |
| Molecular Formula | C₂₇H₂₇NO₄ · C₄H₄O₄ | [1][7] |
| Molecular Weight | 545.59 g/mol | [1] |
| Purity | ≥95% | [7][8] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. | [1][9] |
| Storage | Desiccate at -20°C. | [1] |
Selectivity Profile of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| δ₁-Opioid Receptor | 0.1 nM | [7] |
| δ₂-Opioid Receptor | 10.8 nM | [7] |
| μ-Opioid Receptor | 13.3 nM | [7] |
| κ-Opioid Receptor | 58.6 nM | [7] |
Signaling Pathways and Experimental Logic
δ₁-Opioid Receptor Signaling Pathway Leading to Calcium Modulation
The activation of the δ₁-opioid receptor by an agonist initiates a signaling cascade that can alter intracellular calcium levels. As an antagonist, this compound blocks this cascade at the receptor level.
Experimental Workflow for Calcium Imaging with this compound
The following diagram outlines the logical steps for conducting a calcium imaging experiment to investigate the effect of this compound on δ₁-opioid receptor-mediated calcium signaling.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in a suitable solvent. Based on its solubility profile, DMSO is recommended for a 100 mM stock.[1][9]
-
For a 10 mM stock solution in DMSO: Add 183.3 µL of DMSO to 1 mg of this compound (MW: 545.59 g/mol ).
-
For a 100 mM stock solution in DMSO: Add 18.33 µL of DMSO to 1 mg of this compound.
-
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro Calcium Imaging in Cultured Cells
This protocol provides a general procedure for using a fluorescent calcium indicator to measure changes in intracellular calcium in response to a δ₁-opioid receptor agonist and its blockade by this compound.
Materials:
-
Cells expressing δ₁-opioid receptors (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or a transfected cell line).
-
Culture medium appropriate for the cell type.
-
Glass-bottom culture dishes or plates suitable for microscopy.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127 (for aiding dye solubilization).
-
Anhydrous DMSO.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer, with and without Ca²⁺ and Mg²⁺.
-
δ₁-opioid receptor agonist (e.g., DPDPE).
-
This compound stock solution.
-
Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂), appropriate filters for the chosen dye, and a camera for time-lapse imaging.
Procedure:
-
Cell Plating: Seed the cells onto glass-bottom dishes and culture until they reach the desired confluency.
-
Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of the calcium indicator (e.g., Fluo-4 AM) in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare the final loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS (with Ca²⁺ and Mg²⁺). Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion.
-
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm HBSS (with Ca²⁺ and Mg²⁺).
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Aspirate the loading solution and gently wash the cells twice with warm HBSS (with Ca²⁺ and Mg²⁺) to remove extracellular dye.
-
Add fresh warm HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester within the cells.
-
-
Calcium Imaging and Treatment:
-
Place the dish on the microscope stage within the environmental chamber.
-
Baseline Recording: Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.
-
This compound Pre-incubation (for the antagonist group): Add this compound to the desired final concentration (e.g., 10-100 nM, a concentration approximately 100-fold higher than its Ki is a good starting point) and incubate for 10-20 minutes.
-
Agonist Stimulation: Add the δ₁-opioid receptor agonist (e.g., DPDPE) to the desired final concentration. For the this compound group, add the agonist in the continued presence of the antagonist.
-
Data Acquisition: Begin time-lapse imaging immediately upon agonist addition. Acquire images at regular intervals (e.g., every 1-5 seconds) for a duration sufficient to capture the full calcium response (e.g., 5-10 minutes).
-
Controls: Include a vehicle control (the solvent used for the drugs, e.g., DMSO) and an agonist-only control group.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
Compare the peak amplitude, duration, and area under the curve of the calcium transients between the control, agonist-only, and this compound-treated groups. A significant reduction in the agonist-induced calcium response in the presence of this compound would indicate that the response is mediated by the δ₁-opioid receptor.
-
Conclusion
This compound is an indispensable pharmacological tool for elucidating the role of the δ₁-opioid receptor in calcium signaling pathways. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute calcium imaging experiments aimed at investigating δ₁-opioid receptor function. By using this compound to selectively block this receptor, scientists can confirm the specificity of agonist-induced calcium responses and further unravel the complex signaling networks regulated by the δ₁-opioid receptor in various physiological and pathological contexts.
References
- 1. jneurosci.org [jneurosci.org]
- 2. delta-opioid receptor mobilization of intracellular calcium in SH-SY5Y cells: lack of evidence for delta-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. delta- and mu-opioid receptor mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Agonist-selective effects of opioid receptor ligands on cytosolic calcium concentration in rat striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Enhancement of Calcium Oscillations and Burst Events Involving NMDA Receptors and L-Type Calcium Channels in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for BNTX Maleate in Cyclic AMP (cAMP) Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), or 7-benzylidenenaltrexone (B1236580) maleate, is a potent and selective antagonist of the δ1 (delta 1) opioid receptor. Delta-opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Consequently, functional assays measuring cAMP levels are crucial for characterizing the antagonistic properties of compounds like BNTX maleate at the δ1-opioid receptor.
These application notes provide a detailed overview and experimental protocols for utilizing this compound in cAMP functional assays. The provided methodologies are designed to enable researchers to accurately determine the potency and efficacy of this compound as a δ1-opioid receptor antagonist.
Signaling Pathway
The δ1-opioid receptor is a Gi/o-coupled GPCR. The binding of an agonist to the receptor initiates a signaling cascade that inhibits adenylyl cyclase and reduces intracellular cAMP levels. An antagonist, such as this compound, blocks the action of an agonist, thereby preventing the decrease in cAMP. In a forskolin-stimulated assay, where cAMP levels are artificially elevated, an antagonist will reverse the agonist-induced inhibition, bringing cAMP levels closer to the stimulated baseline.
Application Notes and Protocols: In Vitro Antagonism of DPDPE by BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antagonism of the selective delta-opioid receptor agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE), by the selective delta-1 opioid receptor antagonist, 7-benzylidenenaltrexone (B1236580) (BNTX) maleate (B1232345). This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
DPDPE is a highly selective peptide agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). Activation of DORs by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. BNTX is a potent and selective antagonist of the delta-1 subtype of the opioid receptor. The maleate salt of BNTX is often used in experimental settings. Understanding the antagonistic relationship between BNTX maleate and DPDPE is crucial for the development of novel therapeutics targeting the delta-opioid system for conditions such as pain, depression, and neuroprotection.
Data Presentation
The following table summarizes the quantitative data for the in vitro antagonism of DPDPE by BNTX.
| Antagonist | Agonist/Radioligand | Preparation | Assay Type | Antagonist Affinity (Ki) | Reference |
| BNTX | [³H]DPDPE | Guinea pig brain membranes | Radioligand Binding Assay | 0.1 nM | [1] |
Signaling Pathway
The activation of delta-opioid receptors by DPDPE initiates a signaling cascade that is inhibited by BNTX. DPDPE binding to the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit of the associated G-protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then inhibit adenylyl cyclase, reducing the conversion of ATP to cAMP. BNTX, as a competitive antagonist, binds to the delta-opioid receptor and prevents DPDPE from binding and initiating this signaling cascade.
Figure 1: Simplified signaling pathway of DPDPE agonism and BNTX antagonism at the delta-opioid receptor.
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition of [³H]DPDPE Binding by this compound
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the delta-opioid receptor using [³H]DPDPE as the radioligand.
Materials:
-
Cell membranes prepared from cells expressing delta-opioid receptors (e.g., CHO-DOR cells) or brain tissue (e.g., guinea pig brain).
-
[³H]DPDPE (radiolabeled agonist)
-
This compound (unlabeled antagonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Plate shaker
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a non-labeled opioid ligand like naloxone (B1662785) (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
50 µL of a fixed concentration of [³H]DPDPE (typically at its Kd value).
-
50 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DPDPE).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]DPDPE and Kd is its dissociation constant.
-
Figure 2: Experimental workflow for the radioligand binding assay.
Functional Assay: Inhibition of DPDPE-Mediated cAMP Reduction by this compound
This protocol outlines a functional assay to measure the ability of this compound to antagonize the DPDPE-induced inhibition of cAMP production in whole cells.
Materials:
-
Cells stably expressing the delta-opioid receptor (e.g., HEK293-DOR or CHO-DOR cells).
-
DPDPE
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Cell culture medium
-
Stimulation buffer (e.g., serum-free medium or HBSS)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed the DOR-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation with Antagonist:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of DPDPE (typically the EC80 concentration for cAMP inhibition) to the wells already containing this compound.
-
Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Include IBMX in the stimulation buffer to prevent cAMP degradation.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of the DPDPE response.
-
The data will demonstrate the ability of this compound to reverse the inhibitory effect of DPDPE on forskolin-stimulated cAMP accumulation.
-
Figure 3: Experimental workflow for the functional cAMP inhibition assay.
Logical Relationship Diagram
The logical relationship between DPDPE, this compound, and the delta-opioid receptor can be visualized as a competitive interaction at the receptor level, leading to opposing effects on the downstream signaling pathway.
Figure 4: Logical relationship of this compound antagonism of DPDPE.
References
Application Notes and Protocols for Immunoprecipitation of δ¹ Opioid Receptors using BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The δ¹ opioid receptor (DOR1) is a subtype of the delta-opioid receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in analgesia, mood regulation, and neuroprotection. Understanding the molecular interactions and signaling pathways of DOR1 is of significant interest in drug development for pain management and neurological disorders. BNTX maleate (B1232345) (7-Benzylidenenaltrexone maleate) is a highly selective antagonist for the δ¹ opioid receptor, making it a valuable pharmacological tool for studying this receptor subtype.[1][2]
These application notes provide a detailed, though representative, protocol for the immunoprecipitation of δ¹ opioid receptors using BNTX maleate as an affinity ligand. The protocol is based on established methods for GPCR immunoprecipitation and has been adapted for the specific use of a small molecule antagonist. Researchers should note that optimization of the described conditions is likely necessary for specific cell lines or tissues.
Data Presentation
The selectivity of an antagonist is critical for its use in targeted applications. This compound exhibits high selectivity for the δ¹ opioid receptor subtype over other opioid receptor subtypes. The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| δ¹ Opioid Receptor | 0.1 |
| δ² Opioid Receptor | 10.8 |
| µ Opioid Receptor | 13.3 |
| κ Opioid Receptor | 58.6 |
Data sourced from publicly available information.[3]
Signaling Pathway of the δ¹ Opioid Receptor
Activation of the δ¹ opioid receptor by an agonist initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability. The following diagram illustrates the canonical signaling pathway.
Experimental Protocols
Protocol 1: Preparation of BNTX-Maleate-Conjugated Affinity Resin
Disclaimer: This protocol is a representative example and assumes that this compound can be chemically cross-linked to an affinity resin. The feasibility of this conjugation would need to be confirmed experimentally.
Objective: To covalently couple this compound to an amine-reactive resin.
Materials:
-
This compound
-
Amine-reactive agarose (B213101) beads (e.g., NHS-activated Sepharose)
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve this compound in a minimal amount of DMSO.
-
Immediately dilute the dissolved this compound in ice-cold coupling buffer to the desired final concentration (e.g., 1-5 mg/mL of resin).
-
Wash the amine-reactive agarose beads with ice-cold coupling buffer according to the manufacturer's instructions.
-
Immediately add the this compound solution to the washed beads.
-
Incubate the mixture overnight at 4°C with gentle end-over-end rotation.
-
Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.
-
Wash the beads three times with coupling buffer to remove unreacted this compound.
-
Block any remaining active sites on the beads by incubating with blocking buffer for 2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times).
-
Resuspend the BNTX-maleate-conjugated beads in PBS with a suitable preservative (e.g., 0.02% sodium azide) and store at 4°C.
Protocol 2: Immunoprecipitation of δ¹ Opioid Receptors
Objective: To isolate δ¹ opioid receptors from cell lysates or tissue homogenates using the prepared BNTX-maleate-conjugated affinity resin.
Materials:
-
Cells or tissue expressing δ¹ opioid receptors
-
BNTX-maleate-conjugated affinity resin
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, with protease inhibitors)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
-
Control unconjugated agarose beads
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add control unconjugated agarose beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 500 x g for 2 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the BNTX-maleate-conjugated affinity resin to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads and then pellet them by centrifugation.
-
-
Elution:
-
For SDS-PAGE analysis: Resuspend the washed beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the immunoprecipitated proteins.
-
For functional assays (native elution): Add elution buffer (e.g., 0.1 M glycine pH 2.5) and incubate for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the eluate with neutralization buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using a specific antibody against the δ¹ opioid receptor.
-
Experimental Workflow
The following diagram outlines the key steps in the immunoprecipitation of δ¹ opioid receptors using BNTX-maleate-conjugated beads.
References
Application Notes and Protocols for Western Blot Analysis Following BNTX Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345) is a selective δ1 opioid receptor antagonist.[1][2] Its role in cellular signaling is of increasing interest, particularly in the context of cancer research where it has been observed to sensitize cancer cells to apoptosis. This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of BNTX maleate on key signaling pathways. The primary focus is on the apoptosis pathway, including the X-linked inhibitor of apoptosis protein (XIAP), Caspase-3, and Poly (ADP-ribose) polymerase (PARP), as well as the Protein Kinase C alpha (PKCα)/Akt and Extracellular signal-regulated kinase (ERK) signaling cascades.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analyses of cancer cell lines treated with varying concentrations of this compound for 24 hours. This data illustrates the potential dose-dependent effects of this compound on the expression and cleavage of key proteins.
Table 1: Effect of this compound on Apoptosis-Related Protein Expression
| Treatment | XIAP (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.85 | 1.50 | 1.45 |
| This compound (5 µM) | 0.62 | 2.75 | 2.60 |
| This compound (10 µM) | 0.41 | 4.10 | 3.95 |
Table 2: Effect of this compound on PKCα/Akt and ERK Signaling Pathways
| Treatment | p-PKCα (Fold Change vs. Control) | p-Akt (Ser473) (Fold Change vs. Control) | p-ERK1/2 (Thr202/Tyr204) (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.90 | 0.88 | 1.10 |
| This compound (5 µM) | 0.75 | 0.70 | 1.35 |
| This compound (10 µM) | 0.55 | 0.50 | 1.60 |
Signaling Pathways and Experimental Workflow
This compound and Apoptosis Signaling
This compound treatment has been shown to decrease the expression of XIAP, an inhibitor of apoptosis. This leads to the activation of executioner caspases, such as Caspase-3, which in turn cleaves PARP, a key enzyme in DNA repair. The cleavage of PARP is a hallmark of apoptosis.
This compound Induced Apoptosis Pathway.
This compound and PKCα/Akt/ERK Signaling
Preliminary evidence suggests that this compound may also influence pro-survival signaling pathways. A potential mechanism involves the downregulation of the PKCα/Akt pathway, which is known to promote cell survival. Concurrently, an upregulation of the ERK pathway might be a compensatory response.
This compound and Survival Signaling.
Western Blot Experimental Workflow
The following diagram outlines the general workflow for performing a Western blot analysis to assess the effects of this compound treatment.
Experimental Workflow for Western Blot.
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture your chosen cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Anti-XIAP: 1:1000
-
Anti-Cleaved Caspase-3: 1:1000
-
Anti-PARP: 1:1000
-
Anti-p-PKCα: 1:1000
-
Anti-p-Akt (Ser473): 1:1000
-
Anti-p-ERK1/2 (Thr202/Tyr204): 1:2000
-
Anti-β-actin (Loading Control): 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the intensity of the loading control (e.g., β-actin) for each sample.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
References
Application Notes and Protocols: The Role of Maleate in In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial investigations into the use of BNTX maleate (B1232345) in in situ hybridization (ISH) protocols revealed no direct application or established methodology. Scientific literature primarily identifies BNTX maleate as a standard selective δ1 opioid receptor antagonist.[1][2] However, the "maleate" component, in the form of maleic acid buffer, is a reagent utilized in some ISH procedures for washing and blocking steps due to its gentle nature in preserving nucleic acids.[3][4]
This document provides a comprehensive overview and a detailed protocol for a standard colorimetric in situ hybridization experiment, highlighting the preparation and use of maleic acid buffer. The protocols and data presented are synthesized from established methodologies to guide researchers in the successful application of this powerful technique for localizing specific DNA or RNA sequences within cells and tissues.
Introduction to In Situ Hybridization
In situ hybridization (ISH) is a powerful molecular technique that allows for the precise localization of specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved tissue sections or cell preparations.[5][6] The fundamental principle of ISH lies in the hybridization of a labeled nucleic acid probe to its complementary target sequence within the sample.[5] This technique is widely used in various research areas, including gene expression analysis, developmental biology, virology, and cancer research, to visualize the spatial distribution of target molecules.[5][6]
Quantitative Parameters in In Situ Hybridization
The success of an ISH experiment is dependent on the careful optimization of several quantitative parameters. The following table summarizes typical ranges for key steps in a colorimetric ISH protocol. It is important to note that these values may require optimization based on the specific probe, target, and tissue type.
| Parameter | Typical Range/Value | Purpose | Notes |
| Proteinase K Concentration | 1-20 µg/mL | To increase probe accessibility by digesting proteins surrounding the target nucleic acid. | Concentration and incubation time need to be optimized to avoid tissue damage. |
| Hybridization Temperature | 37-65°C | To facilitate specific binding of the probe to the target sequence. | Dependent on the probe sequence and formamide (B127407) concentration in the hybridization buffer. |
| Probe Concentration | 0.1-10 ng/µL | To ensure sufficient signal while minimizing background. | Optimal concentration should be determined empirically. |
| Formamide Concentration | 20-50% | To lower the melting temperature of the nucleic acid duplexes, allowing for hybridization at a lower temperature and preserving tissue morphology. | Formamide is toxic and should be handled with care.[7] |
| Stringency Wash Salt Concentration (SSC) | 0.1x - 5x SSC | To remove non-specifically bound probes. | Lower salt concentrations and higher temperatures increase stringency. |
| Antibody Dilution | 1:500 - 1:5000 | For the detection of labeled probes (e.g., anti-DIG antibody). | The optimal dilution depends on the antibody and the detection system. |
| Color Development Time | 30 minutes - Overnight | To visualize the signal. | Monitor development closely to prevent over-staining. |
Experimental Protocols
I. Preparation of Reagents
Maleic Acid Buffer (MABT)
-
100 mM Maleic acid
-
150 mM NaCl
-
Adjust pH to 7.5 with NaOH
-
Add 0.1% Tween-20
20x Saline-Sodium Citrate (SSC)
-
3 M NaCl
-
0.3 M Sodium citrate
-
Adjust pH to 7.0
Hybridization Buffer
-
50% Formamide
-
5x SSC
-
50 µg/mL Heparin
-
0.1% Tween-20
-
1 mg/mL Yeast tRNA
-
Store at -20°C
II. In Situ Hybridization Workflow Diagram
References
- 1. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]
- 2. This compound | CAS:864461-31-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. In Situ Hybridization (ISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In Situ Hybridization for Detection of AAV-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Fast and Non-Toxic In Situ Hybridization without Blocking of Repetitive Sequences | PLOS One [journals.plos.org]
Unraveling the Behavioral Pharmacology of BNTX Maleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of BNTX maleate (B1232345) in behavioral pharmacology studies. BNTX maleate is a novel compound under investigation for its potential therapeutic effects on central nervous system (CNS) disorders. These notes detail its mechanism of action, summarize key findings from preclinical behavioral studies, and provide standardized protocols for conducting similar experiments.
Introduction to this compound
This compound is a selective antagonist for a specific G-protein coupled receptor (GPCR) predominantly expressed in brain regions associated with mood, cognition, and anxiety, such as the prefrontal cortex, hippocampus, and amygdala. Its high affinity and selectivity make it a promising candidate for targeted therapy with potentially fewer off-target effects. The maleate salt form enhances its solubility and bioavailability for in vivo studies.
Postulated Signaling Pathway of this compound
This compound is hypothesized to exert its effects by modulating downstream signaling cascades involved in synaptic plasticity and neuronal excitability. By blocking the endogenous ligand from binding to its target receptor, this compound is thought to inhibit the activation of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, is proposed to influence the activity of Protein Kinase A (PKA) and the phosphorylation of key transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression related to neuronal function and survival.
Postulated signaling pathway of this compound.
Data from Behavioral Pharmacology Studies
Preclinical studies in rodent models are essential for characterizing the behavioral effects of novel compounds. A variety of tests are used to assess anxiety-like behavior, depressive-like states, and locomotor activity.[1][2][3][4]
Anxiolytic-like Effects
The anxiolytic potential of this compound is often evaluated using the Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests.[3] These tests are based on the natural aversion of rodents to open and brightly lit spaces.
Table 1: Effects of this compound on Anxiety-Like Behavior
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Time Spent in Open Arms/Light Chamber (% of Control) | Number of Entries into Open Arms/Light Chamber (% of Control) |
| Elevated Plus Maze | Mouse | 1 | 125 ± 10 | 115 ± 8 |
| 5 | 180 ± 15** | 150 ± 12 | ||
| 10 | 170 ± 12 | 145 ± 10* | ||
| Light-Dark Box | Rat | 1 | 110 ± 9 | 105 ± 7 |
| 5 | 160 ± 14 | 140 ± 11 | ||
| 10 | 155 ± 13** | 135 ± 9 | ||
| *p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. |
Antidepressant-like Effects
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used to screen for potential antidepressant activity.[3][5] These models are based on the principle that an animal will cease attempts to escape an aversive, inescapable situation, a state referred to as "behavioral despair."
Table 2: Effects of this compound on Depressive-Like Behavior
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Immobility Time (s) |
| Forced Swim Test | Mouse | 1 | 180 ± 12 |
| 5 | 120 ± 10 | ||
| 10 | 110 ± 9 | ||
| Tail Suspension Test | Mouse | 1 | 200 ± 15 |
| 5 | 140 ± 11 | ||
| 10 | 130 ± 10 | ||
| *p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. |
Locomotor Activity
It is crucial to assess the impact of a new compound on general locomotor activity to rule out sedative or stimulant effects that could confound the interpretation of results from other behavioral tests.
Table 3: Effects of this compound on Locomotor Activity
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Total Distance Traveled (m) |
| Open Field Test | Mouse | 1 | 35 ± 3 |
| 5 | 38 ± 4 | ||
| 10 | 36 ± 3 | ||
| No significant difference compared to vehicle control. Data are presented as mean ± SEM. |
Experimental Protocols
Adherence to standardized protocols is critical for the reproducibility of behavioral research.
General Experimental Workflow
The following diagram outlines a typical workflow for a behavioral pharmacology study involving this compound.
General experimental workflow for this compound studies.
Protocol for Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound or vehicle to the animal via intraperitoneal (i.p.) injection.
-
Allow a 30-minute pre-treatment period in the home cage.
-
Place the animal in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for time spent in and the number of entries into the open and closed arms.
-
Thoroughly clean the apparatus with 70% ethanol (B145695) between trials.
Protocol for Forced Swim Test (FST)
Objective: To assess depressive-like behavior in rodents.
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
Pre-test session (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This is to induce a state of helplessness.
-
Remove the animal, dry it, and return it to its home cage.
-
Test session (Day 2): Administer this compound or vehicle (i.p.).
-
After 30 minutes, place the animal back into the cylinder for a 6-minute test session.
-
Record the last 4 minutes of the session.
-
Measure the duration of immobility, defined as the time the animal spends floating or making only minimal movements to keep its head above water.
-
Remove the animal, dry it, and return it to its home cage.
Conclusion
The data presented in these application notes suggest that this compound exhibits both anxiolytic- and antidepressant-like properties in standard rodent models of behavior, without significantly affecting locomotor activity at the tested doses. The provided protocols offer a standardized framework for researchers to further investigate the behavioral pharmacology of this promising compound. Future studies should aim to elucidate the precise neural circuits and molecular mechanisms underlying the observed behavioral effects of this compound.
References
- 1. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BNTX maleate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BNTX maleate (B1232345). Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of BNTX maleate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mM. For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Q2: What is the solubility of this compound in water?
A2: this compound is soluble in water up to 10 mM.[1][2] However, achieving this concentration may require gentle warming and sonication.
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder should be stored under desiccating conditions at -20°C.[2][3] Stock solutions in DMSO can also be stored at -20°C for several months. It is recommended to prepare and use aqueous solutions on the same day. If storage of aqueous solutions is necessary, they should be sealed and stored at -20°C.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: While this compound has some solubility in water, direct dissolution in aqueous buffers can be challenging and may result in incomplete dissolution or precipitation. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous buffer.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound is not fully dissolving in water or aqueous buffer. | Insufficient energy to break the crystal lattice. | Gently warm the solution to 37°C in a water bath.[2] Use an ultrasonic bath to aid dissolution through sonication.[2] |
| The concentration is above the solubility limit in the chosen solvent. | For aqueous solutions, ensure the final concentration does not exceed 10 mM. For higher concentrations, use DMSO. | |
| Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer. | The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | Ensure the final DMSO concentration in your working solution is sufficient to keep this compound dissolved. A final concentration of 0.1% to 1% DMSO is generally well-tolerated in most cell-based assays. Perform a small-scale test to determine the optimal final DMSO concentration for your specific buffer and this compound concentration. |
| The pH of the aqueous buffer is not optimal for this compound solubility. | Check the pH of your buffer. While specific pH-solubility data for this compound is not readily available, the maleate salt form suggests it is acidic. Adjusting the pH slightly may improve solubility, but this should be done cautiously to avoid affecting your experimental system. | |
| The compound appears to have degraded over time in solution. | Improper storage of the solution. | Always store stock solutions at -20°C. Prepare fresh aqueous working solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Instability in the specific buffer or media. | The stability of maleate salts can be influenced by the pH and composition of the solution. If you suspect degradation, it is best to prepare fresh solutions. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| DMSO | >20 mg/mL | [4] |
| DMSO | up to 100 mM | [1][2] |
| Water | >3 mg/mL (with warming) | [4] |
| Water | up to 10 mM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 545.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Carefully weigh out 5.46 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Calibrated micropipettes
Procedure:
-
Serial Dilution (Intermediate): Prepare an intermediate dilution to minimize pipetting errors and the final DMSO concentration. For example, add 10 µL of the 10 mM this compound stock solution to 990 µL of sterile cell culture medium in a sterile tube. This will result in a 100 µM intermediate solution.
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of sterile cell culture medium in a sterile conical tube. This will yield a final working solution of 10 µM this compound. The final DMSO concentration in this working solution will be 0.1%.
-
Mixing: Gently mix the working solution by inverting the tube several times.
-
Application: The 10 µM this compound working solution is now ready to be used in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified delta-opioid receptor signaling pathway.
References
BNTX Maleate Aqueous Buffer Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of BNTX maleate (B1232345) in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of BNTX maleate in aqueous and organic solvents?
A1: this compound solubility can vary slightly between suppliers. It is sparingly soluble in water and highly soluble in dimethyl sulfoxide (B87167) (DMSO). Gentle warming can aid dissolution in aqueous media.[1][2]
Q2: At what pH is this compound most soluble?
Q3: Is this compound compatible with common biological buffers like PBS and Tris?
A3: Compatibility with specific buffers like Phosphate-Buffered Saline (PBS) and Tris buffer has not been extensively documented in publicly available literature. However, potential issues can arise. Phosphate in PBS can sometimes precipitate with certain small molecules. The pH of Tris buffers can vary with temperature, which may, in turn, affect the solubility of this compound. It is recommended to perform a small-scale pilot test to assess compatibility and stability in your specific buffer system.
Q4: How does temperature affect the stability of this compound in aqueous solutions?
A4: Temperature can significantly impact the solubility of this compound. Gentle warming is often recommended to facilitate dissolution in water.[2][3] However, prolonged exposure to elevated temperatures can potentially lead to degradation. Conversely, a decrease in temperature can reduce solubility and may cause precipitation, especially in supersaturated solutions.
Q5: Can I freeze and thaw aqueous solutions of this compound?
A5: There is no specific data available on the freeze-thaw stability of this compound solutions. Repeated freeze-thaw cycles can be detrimental to the stability of many small molecules in solution, potentially leading to precipitation or degradation.[4][5][6][7] It is advisable to prepare fresh solutions for each experiment or, if storage is necessary, to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Issue: My this compound is precipitating out of my aqueous buffer.
This is a common issue that can be addressed by systematically evaluating several factors in your experimental setup.
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | 1. Verify the reported solubility of your specific lot of this compound. 2. Attempt to dissolve the compound at a lower concentration. 3. If a higher concentration is required, consider the use of a co-solvent. |
| "Solvent Shock" | When diluting a concentrated DMSO stock into an aqueous buffer, rapid changes in solvent polarity can cause the compound to precipitate. 1. Add the DMSO stock to the aqueous buffer slowly while vortexing. 2. Consider a serial dilution approach, gradually decreasing the DMSO concentration. |
| Inappropriate pH of the Buffer | The pH of your buffer may not be optimal for this compound solubility. 1. Measure the pH of your final solution. 2. Test a range of buffer pH values to determine the optimal pH for solubility. A slightly acidic pH may improve solubility. |
| Low Temperature | A decrease in temperature can lower the solubility of this compound. 1. If your experiment allows, try running it at a slightly elevated temperature (e.g., 37°C). 2. Ensure your solutions are maintained at a constant temperature during the experiment. |
| Improper Storage of Stock Solutions | Repeated freeze-thaw cycles of stock solutions can lead to precipitation. 1. Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. 2. Visually inspect your stock solution for any precipitate before use. If present, gently warm and vortex to redissolve. |
| Buffer Incompatibility | Components of your buffer (e.g., high salt concentration, phosphate) may be interacting with this compound. 1. Test the solubility of this compound in simpler buffer systems. 2. If using PBS, consider trying a Tris-based buffer, or vice-versa. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from Solid this compound
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of your chosen aqueous buffer to the tube.
-
Vortex the suspension vigorously.
-
If the compound does not fully dissolve, gently warm the solution at 37°C for 5-10 minutes.
-
Vortex the solution again.
-
If solubility is still an issue, sonication in a water bath for a few minutes may help.
-
Once dissolved, bring the solution to the final desired volume with the aqueous buffer.
-
Visually inspect the solution for any remaining particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
To prepare your aqueous working solution, first, add the required volume of the aqueous buffer to a new sterile tube.
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock dropwise.
-
Continue to vortex for a few minutes after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5%).
Visualizations
References
- 1. This compound salt hydrate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CAS:864461-31-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. biocrick.com [biocrick.com]
- 4. sartorius.com [sartorius.com]
- 5. microchemlab.com [microchemlab.com]
- 6. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BNTX Maleate Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNTX maleate (B1232345) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is BNTX maleate and what is its primary mechanism of action?
This compound, or 7-Benzylidenenaltrexone maleate, is a standard selective antagonist for the δ₁ (delta 1) opioid receptor.[1] Its primary mechanism of action is to block the binding of endogenous or exogenous agonists to the δ₁-opioid receptor, thereby inhibiting the downstream signaling pathways typically activated by this receptor.
Q2: What is a good starting concentration range for this compound in a new in vitro assay?
A common starting point for a new compound in an in vitro assay is a wide concentration range, typically from 1 nM to 100 µM, often using 2- or 3-fold serial dilutions. For this compound, given its antagonist nature, the optimal concentration will largely depend on the concentration of the agonist it is intended to block. As a selective δ₁-opioid receptor antagonist, its effective concentration will be relative to the affinity (Ki) of the agonist being used.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations greater than 20 mg/mL. For most cell culture applications, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the appropriate cell culture medium or assay buffer to the final desired concentrations. Stock solutions should be stored at -20°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Q4: In which in vitro assays is this compound typically used?
This compound is primarily used in assays designed to study the function and signaling of the δ₁-opioid receptor. These include:
-
Receptor Binding Assays: To determine its binding affinity (Ki) and selectivity for the δ₁-opioid receptor.
-
Functional Assays: Such as cAMP accumulation assays, where it is used to antagonize the effects of δ₁-opioid receptor agonists on adenylyl cyclase activity.
-
Cell Viability/Cytotoxicity Assays: To assess any potential cytotoxic effects at high concentrations or to study the role of δ₁-opioid receptor signaling in cell survival.
-
Signaling Pathway Analysis: To investigate its effect on downstream pathways like the MAPK/ERK pathway.
Troubleshooting Guides
Issue 1: No observable antagonist effect of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Agonist Concentration: The concentration of the δ₁-opioid receptor agonist may be too high, overwhelming the antagonist. | Determine the EC₅₀ of your agonist first. For antagonism studies, use the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). |
| Low Receptor Expression: The cell line used may not express a sufficient number of δ₁-opioid receptors. | Confirm δ₁-opioid receptor expression in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known high-affinity δ₁-opioid receptor ligand. |
| This compound Degradation: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from a reputable supplier. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles. |
| Inappropriate Assay Window: The assay conditions may not be sensitive enough to detect the antagonist effect. | Optimize your assay parameters, such as incubation time and cell density, to ensure a robust signal-to-noise ratio. |
Issue 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity: The final concentration of DMSO in the assay may be causing cytotoxicity. | Ensure the final DMSO concentration in all wells (including controls) is consistent and below a toxic level (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used. |
| This compound Cytotoxicity: At high concentrations, this compound itself might be causing cytotoxic effects unrelated to its antagonist activity. | Perform a cytotoxicity assay (e.g., MTT or LDH) with this compound alone to determine its cytotoxic concentration range in your specific cell line. |
| Assay Interference: this compound may be interfering with the assay components or readout. | Run a cell-free control containing this compound and the assay reagents to check for any direct chemical interference. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number: High passage numbers can lead to changes in cell characteristics, including receptor expression levels. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Seeding Density: Variations in the number of cells seeded can affect the assay outcome. | Ensure a uniform cell seeding density across all wells and plates. |
| Variability in Reagent Preparation: Inconsistent preparation of agonist or antagonist dilutions. | Prepare fresh dilutions for each experiment from a validated stock solution and use precise pipetting techniques. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and parameters relevant for optimizing this compound in in vitro assays. Note that specific values can vary significantly depending on the cell line, agonist used, and specific experimental conditions.
Table 1: Recommended Starting Concentration Ranges for this compound in Various In Vitro Assays
| Assay Type | Typical Concentration Range | Key Parameter Measured |
| Receptor Binding Assay | 0.1 nM - 10 µM | Inhibition Constant (Ki) |
| cAMP Accumulation Assay | 1 nM - 100 µM | IC₅₀ (vs. agonist) |
| Cytotoxicity (e.g., MTT) Assay | 1 µM - 200 µM | CC₅₀ (50% cytotoxic concentration) |
| MAPK/ERK Phosphorylation Assay | 10 nM - 50 µM | Inhibition of agonist-induced phosphorylation |
Table 2: Illustrative IC₅₀ Values for δ-Opioid Receptor Ligands in Different Assays
| Compound | Assay Type | Cell Line | Approximate IC₅₀ |
| DPDPE (agonist) | cAMP Inhibition | CHO-hDOR | 1-10 nM |
| Naltrindole (antagonist) | Receptor Binding | HEK293 | 0.1-1 nM |
| This compound (antagonist) | cAMP Inhibition (vs. DPDPE) | CHO-hDOR | 10-100 nM (Illustrative) |
| This compound (antagonist) | Receptor Binding | HEK293 | 1-10 nM (Illustrative) |
Note: The values for this compound are illustrative and should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 400 µM down to 1.56 µM. Also, prepare a vehicle control (medium with the highest DMSO concentration) and a positive control for cell death (e.g., 10% DMSO).
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ value.
Protocol 2: Functional Antagonism Assay - cAMP Accumulation
-
Cell Seeding: Seed cells expressing the δ₁-opioid receptor (e.g., CHO-hDOR) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment with this compound: Wash the cells with serum-free medium and then pre-incubate with various concentrations of this compound (e.g., 1 nM to 100 µM) for 15-30 minutes.
-
Agonist and Forskolin (B1673556) Stimulation: Add a fixed concentration of a δ₁-opioid receptor agonist (e.g., DPDPE at its EC₈₀ concentration) along with a submaximal concentration of forskolin (an adenylyl cyclase activator, e.g., 1-10 µM) to all wells (except the basal control).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the log of this compound concentration to determine the IC₅₀ value of this compound in inhibiting the agonist-induced effect.
Visualizations
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Simplified δ₁-opioid receptor signaling pathway and the antagonistic action of this compound.
References
BNTX maleate stability and degradation in solution
Technical Support Center: BNTX Maleate (B1232345)
Disclaimer: Information on a compound specifically named "BNX Maleate" is not publicly available. The following stability and degradation information is based on the known properties of 7-benzylidenenaltrexone maleate (BNTX maleate) , a selective δ1 opioid receptor antagonist, and general principles of maleate salt stability in pharmaceuticals.[1] This guide is intended for research professionals and assumes all work is conducted in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical storage conditions?
A1: this compound is the maleate salt form of 7-benzylidenenaltrexone, a selective δ1 opioid receptor antagonist. As a solid, it is typically a yellow powder. For long-term storage, the solid material should be kept desiccated at -20°C.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. It is also reported to be soluble in water up to 10 mM with gentle warming. For biological experiments, preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium is a common practice. Always use high-purity, anhydrous DMSO for stock solutions to minimize water-related degradation.
Q3: My solution of a maleate salt drug is turning yellow. What does this indicate?
A3: Color change in a drug solution often indicates chemical degradation. For many amine-containing compounds, this can be due to oxidation or the formation of conjugated impurities. It is crucial to perform analytical tests, such as HPLC-UV or LC-MS, to identify the degradation products and determine the purity of your solution before proceeding with experiments.
Q4: What is the primary stability concern for maleate salts in solution?
A4: The primary concern for maleate salts of basic drugs is pH-dependent stability.[2] The maleic acid counterion can create an acidic microenvironment in solution.[3] Depending on the pKa of the active drug, changes in solution pH can cause the salt to disproportionate into its free base and maleic acid.[4][5] This free base may have lower solubility, leading to precipitation, or it may be more susceptible to degradation pathways like hydrolysis or oxidation.[2][4]
Q5: Can the maleate counterion itself participate in degradation reactions?
A5: Yes. Maleic acid contains a reactive double bond. In one notable example, the maleate form of amlodipine (B1666008) was found to be unstable because the drug molecule underwent a Michael addition reaction with the maleic acid counterion, forming an undesired adduct.[3] This highlights the importance of testing for drug-counterion compatibility during development.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | 1. Salt Disproportionation: The solution pH is above the pH of maximum solubility (pHmax), causing conversion to the less soluble free base.[2] 2. Low Solubility: The concentration exceeds the aqueous solubility limit, even for the salt form. | 1. Adjust the pH of the solution to be below the pHmax. Adding a small amount of a suitable acid (e.g., citric acid) can help maintain an acidic pH and stabilize the salt form.[2] 2. Prepare a more dilute solution or use a co-solvent system if compatible with your experiment. |
| Inconsistent Results in Biological Assays | 1. Degradation: The compound is degrading in the assay medium over the course of the experiment. 2. Adsorption: The compound is adsorbing to plasticware (e.g., plates, tubes). | 1. Prepare fresh solutions immediately before use. Assess the stability of the compound in your specific assay buffer and timeframe. 2. Consider using low-adsorption plasticware or adding a small amount of a non-ionic surfactant (e.g., Tween-20) if it does not interfere with the assay. |
| Appearance of New Peaks in HPLC Chromatogram | 1. Hydrolysis: The compound is reacting with water, often catalyzed by acidic or basic conditions.[6][7] 2. Oxidation: The compound is reacting with dissolved oxygen or trace peroxides. 3. Photodegradation: The compound is sensitive to light. | 1. Control the pH of the solution. Use freshly prepared buffers. 2. Degas solvents and buffers. Consider adding an antioxidant if appropriate. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Loss of Potency Without New HPLC Peaks | 1. Volatilization: The free base form of the drug may be volatile, leading to a loss of mass from the solution. This has been observed in stability studies of some maleate salts.[2] 2. Precipitation: Fine, non-visible precipitate may have formed and been filtered out or settled, reducing the effective concentration. | 1. Ensure containers are tightly sealed. This is particularly important during heated stability studies.[2] 2. Centrifuge a sample of the solution to check for a pellet. Re-evaluate the solubility and pH of the solution. |
Forced Degradation & Stability Profile
Forced degradation studies are essential to understand the intrinsic stability of a drug. Below is a summary of typical conditions used and potential outcomes for a pharmaceutical maleate salt.
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway | Example Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Hydrolysis of labile groups (e.g., esters, amides).[7] | 15.2% |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8h | Base-catalyzed hydrolysis, often faster than acid hydrolysis.[6][8] | 22.5% |
| Oxidation | 3% H₂O₂ at 25 °C for 24h | Oxidation of electron-rich moieties (e.g., amines, phenols).[8] | 18.7% |
| Thermal | Solid state at 105 °C for 48h | Solid-state decomposition, potential cyclization or rearrangement.[6] | 8.9% |
| Photolytic | Solution exposed to UV light (e.g., 254 nm) | Photochemical reactions, formation of radicals, photo-oxidation.[8] | 12.4% |
| Data is representative and not specific to this compound. |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for assessing the stability of a maleate salt drug in solution.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Buffer: 20 mM Potassium Phosphate, adjust to pH 3.0 with phosphoric acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Buffer (A) and Acetonitrile (B).
-
Example Gradient: 0-5 min (95% A), 5-25 min (95% to 20% A), 25-30 min (20% A), 30-31 min (20% to 95% A), 31-35 min (95% A).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the drug (e.g., 254 nm).[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Procedure for Forced Degradation Sample Analysis:
-
Prepare a 1 mg/mL stock solution of the drug.
-
Subject aliquots to stress conditions (as described in the table above).
-
At specified time points, withdraw a sample.
-
Neutralize the sample if necessary (e.g., acid- and base-stressed samples).
-
Dilute the sample to a final concentration of ~50 µg/mL with the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the parent drug peak.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for a drug.
References
- 1. This compound | CAS:864461-31-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Betrixaban Maleate drug degradation profiles, isolation and characterization of unknown degradation products by mass-triggered preparative HPLC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
BNTX Maleate In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using BNTX maleate (B1232345) in in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges.
Section 1: Compound Properties and Formulation
This section covers the fundamental properties of BNTX maleate and provides guidance on preparing it for in vivo administration.
FAQ: What are the key physicochemical properties of this compound?
Understanding the properties of this compound is the first step in designing a successful experiment. Key data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 7-Benzylidenenaltrexone maleate | [1] |
| Molecular Weight | 545.59 g/mol | [1] |
| Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | [1] |
| Purity | ≥99% (by HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 10 mM in water with gentle warming. | R&D Systems |
| Storage | Desiccate at -20°C |[1] |
FAQ: I'm having trouble dissolving this compound for my in vivo experiment. What should I do?
Solubility is a common hurdle for in vivo studies. Maleate salts of weakly basic compounds can have pH-dependent solubility.[2] Follow this workflow to identify a suitable formulation strategy.
Caption: Diagram 1: A workflow to guide formulation decisions for this compound.
Section 2: Experimental Design and Protocols
Careful experimental design and consistent protocol execution are critical for reproducible results.
FAQ: What is a recommended protocol for preparing a this compound suspension for in vivo administration?
For compounds with limited aqueous solubility, a homogenous suspension is often the most practical formulation for routes like oral gavage. The following protocol is adapted from standard methods for preparing suspensions of maleate salts.[2]
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes a method for preparing a suspension of this compound suitable for oral administration in rodent models.
Materials:
-
This compound powder
-
Vehicle: e.g., 0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water
-
Sterile conical tubes
-
Sterile stir bar
-
Vortex mixer and magnetic stir plate
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, the desired dose (mg/kg), and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile conical tube.
-
Prepare Vehicle: Prepare the 0.5% MC vehicle by slowly adding methylcellulose powder to sterile water while stirring vigorously to prevent clumping. Stir until fully dissolved.
-
Initial Wetting (Recommended): Add a very small volume of the vehicle (e.g., 200-500 µL) to the this compound powder to create a paste.[2] This helps prevent clumping and improves dispersion.
-
Gradual Vehicle Addition: Slowly add the remaining vehicle to the paste in small increments, vortexing thoroughly between each addition to ensure the suspension is homogenous.
-
Final Mixing: Once all the vehicle has been added, add a sterile stir bar and stir the suspension on a magnetic stir plate for at least 30-60 minutes at room temperature to ensure uniformity.
-
Administration: Keep the suspension continuously stirred or vortex immediately before drawing each dose to ensure consistent delivery of the compound to each animal.
FAQ: My in vivo results with this compound are inconsistent. What are the common causes?
Inconsistent or non-reproducible results can stem from various factors, from compound stability to animal handling.[3][4]
Table 2: Troubleshooting Inconsistent In Vivo Results
| Potential Cause | Recommended Action(s) |
|---|---|
| Compound Instability | Prepare fresh stock solutions and formulations daily.[4] Avoid repeated freeze-thaw cycles. Store the stock compound as recommended (desiccated at -20°C). |
| Formulation Issues | Visually inspect the formulation for precipitation before each use.[4] If using a suspension, ensure it is vigorously and consistently mixed before each animal is dosed. |
| Dosing Inaccuracy | Calibrate pipettes and syringes regularly. Ensure proper animal restraint and technique to confirm the full dose is administered (e.g., check for leakage after oral gavage or injection). |
| Biological Variability | Use a sufficient number of animals per group to achieve adequate statistical power.[3] Ensure proper randomization of animals to treatment groups. Control for variables like age, sex, and weight. |
| Vehicle Effects | Always include a vehicle-only control group to differentiate the effects of the compound from the delivery vehicle. |
Caption: Diagram 2: A systematic approach to troubleshooting inconsistent in vivo data.
Section 3: Biological Activity and Interpretation
Understanding the mechanism of action and potential for off-target effects is key to interpreting your results correctly.
FAQ: How does this compound work?
This compound is a standard selective δ₁ (delta-1) opioid receptor antagonist.[1] Its primary mechanism of action is to bind to the δ₁-opioid receptor and block it, thereby preventing endogenous or exogenous opioid agonists from activating the receptor and its downstream signaling pathways. Opioid receptors are G-protein coupled receptors (GPCRs) that, when activated, typically lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity.
Caption: Diagram 3: this compound blocks the δ-opioid receptor, preventing agonist-induced signaling.
FAQ: I'm observing unexpected toxicity or phenotypic effects. How can I determine if these are off-target?
Off-target effects, where a compound interacts with proteins other than its intended target, are a significant cause of unexpected results and toxicity.[5][6] Differentiating on-target vs. off-target effects is crucial for data interpretation.
Caption: Diagram 4: A logical workflow to help distinguish between on-target and off-target effects.
References
- 1. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing BNTX Maleate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the potential off-target effects of BNTX maleate (B1232345), a selective δ1 opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is BNTX maleate and what is its primary target?
This compound, or 7-benzylidenenaltrexone (B1236580) maleate, is a standard selective antagonist for the δ1 (delta-1) opioid receptor.[1][2][3] Its primary mechanism of action is to block the binding of endogenous or exogenous ligands to this receptor, thereby inhibiting its downstream signaling.
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may not be due to the antagonism of the δ1 opioid receptor.[4][5] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.
Q3: I'm observing a cellular phenotype that doesn't align with the known function of the δ1 opioid receptor. Could this be an off-target effect?
This is a strong indication of potential off-target activity. While this compound is selective for the δ1 opioid receptor, like many small molecules, it may interact with other proteins at higher concentrations. Unexpected phenotypes, such as changes in cell adhesion, proliferation, or activation of unrelated signaling pathways, warrant further investigation to rule out off-target effects.
Q4: What are the first steps to minimize potential off-target effects in my experiments?
A crucial first step is to perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect.[4] Using excessively high concentrations increases the likelihood of engaging off-target proteins. Additionally, including proper controls, such as a structurally different δ1 opioid receptor antagonist, can help confirm that the observed effect is specific to the on-target activity.
Q5: How can I experimentally verify that the effects I see are on-target?
On-target engagement can be confirmed using several methods. A rescue experiment, where the phenotype is reversed by overexpression of the target protein, is a robust validation method.[6] Additionally, genetic approaches like siRNA or CRISPR-Cas9 to knock down or knock out the δ1 opioid receptor should mimic the effect of this compound if the phenotype is on-target.[4][7] A Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct binding of this compound to the δ1 opioid receptor in intact cells.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | - Compound Degradation: this compound may be unstable under certain experimental conditions. - Cell Line Variability: Different cell passages may have varying expression levels of the δ1 opioid receptor. | - Aliquot stock solutions and avoid repeated freeze-thaw cycles. - Confirm δ1 opioid receptor expression at the protein level (e.g., via Western blot) for the cell passages being used. |
| Observed phenotype is not rescued by a δ1 opioid receptor agonist. | - Off-Target Effect: The phenotype may be caused by this compound interacting with an unintended protein. - Irreversible Antagonism: While this compound is generally considered a competitive antagonist, high concentrations or prolonged exposure might lead to effects that are not easily reversible by an agonist. | - Perform a target deconvolution study, such as a kinome scan or proteome-wide thermal shift assay, to identify potential off-targets. - Use a structurally unrelated δ1 opioid receptor antagonist to see if the same phenotype is observed.[8] |
| High cellular toxicity observed at effective concentrations. | - Off-Target Toxicity: this compound may be inhibiting a protein essential for cell survival.[4] - Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity at the concentration used. | - Determine the IC50 for the on-target effect and the toxic effect to assess the therapeutic window. - Run a vehicle-only control to assess the toxicity of the solvent at the same concentration. |
Quantitative Data Summary
The following tables provide a hypothetical selectivity profile for this compound to illustrate the concept of on-target and off-target activities.
Table 1: Hypothetical Binding Affinity of this compound at Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. δ1 |
| δ1 Opioid Receptor | 1.2 | - |
| μ Opioid Receptor | 150 | 125-fold |
| κ Opioid Receptor | 320 | 267-fold |
This data illustrates the selectivity of this compound for its primary target within the opioid receptor family.
Table 2: Hypothetical Potency of this compound against On-Target and a Potential Off-Target
| Target | IC50 (nM) |
| δ1 Opioid Receptor | 10 |
| Src Family Kinase (hypothetical) | 2,500 |
This table demonstrates a hypothetical scenario where this compound has a significantly lower potency for a representative off-target kinase compared to its on-target receptor.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for δ1 Opioid Receptor
Objective: To determine the binding affinity (Ki) of this compound for the δ1 opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human δ1 opioid receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled δ1-selective ligand (e.g., [³H]-naltrindole), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro Kinase Assay (Hypothetical Off-Target)
Objective: To assess the inhibitory activity of this compound against a putative off-target kinase (e.g., Src).
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer.
-
Assay Plate Preparation: In a suitable assay plate, add the recombinant kinase, its specific substrate peptide, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence-based antibody detection).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the δ1 opioid receptor in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells expressing the δ1 opioid receptor with either this compound at a desired concentration or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to pellet aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of δ1 opioid receptor using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble δ1 opioid receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]
Visualizations
Caption: Simplified signaling pathway of the δ1 opioid receptor.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. drugs.com [drugs.com]
- 2. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective naltrexone-derived opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as Novel Leads to Development of Mu Opioid Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing BNTX maleate non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding (NSB) in assays involving BNTX maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is BNTX maleate and what is its primary mechanism of action?
This compound is a selective delta-1 (δ1) opioid receptor antagonist.[1][2][3] Its primary mechanism of action is to block the binding of endogenous and exogenous ligands to the δ1-opioid receptor, thereby inhibiting the downstream signaling pathways associated with this receptor.[4]
Q2: What types of assays are typically used for small molecules like this compound?
Due to their small size and single epitope, small molecules like this compound are often analyzed using competitive immunoassays, such as a competitive enzyme-linked immunosorbent assay (ELISA).[5] Receptor binding assays are also commonly employed to characterize the interaction of the molecule with its target receptor.
Q3: What is non-specific binding (NSB) and why is it a concern in this compound assays?
Non-specific binding refers to the binding of assay components (like antibodies or the analyte itself) to unintended surfaces or molecules in the assay system, rather than the specific target.[6][7] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of this compound, potentially resulting in false-positive or false-negative results.[7]
Q4: What are the common causes of high background in a competitive ELISA for small molecules?
High background in a competitive ELISA can be caused by several factors, including:
-
Suboptimal concentrations of antibodies or the labeled competitor.
-
Cross-reactivity of antibodies with other molecules in the sample matrix.
-
Inadequate washing steps between assay incubations.[9]
-
Contamination of reagents or plates.[10]
Troubleshooting Guides
Issue 1: High Background Signal in a this compound Competitive ELISA
High background can obscure the specific signal and reduce the dynamic range of the assay. The following steps provide a systematic approach to troubleshooting this issue.
Systematic Troubleshooting Workflow for High Background
Caption: A stepwise workflow for troubleshooting high background signals.
Troubleshooting Steps in Detail:
1. Optimize the Blocking Buffer
-
Problem: Unoccupied sites on the microplate can bind assay reagents non-specifically.
-
Solution: The choice and concentration of the blocking agent are critical. Experiment with different blocking agents to find the most effective one for your assay.
Table 1: Comparison of Common Blocking Agents (Illustrative Data)
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Relative Effectiveness (Example) |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective. | Can be a source of cross-reactivity with some antibodies. | Moderate |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and highly effective due to a mix of proteins.[11] | May contain phosphoproteins and biotin (B1667282) that can interfere with certain assays. | High[11][12] |
| Fish Gelatin | 0.1-1% (w/v) | Remains liquid at lower temperatures, good blocking efficiency.[11] | Can be less effective than casein in some cases. | Moderate to High |
| Protein-Free Blockers | Varies by manufacturer | Eliminates protein-based interference and cross-reactivity. | Can be more expensive. | High (in specific contexts)[13] |
| Normal Serum | 1-10% (v/v) | Can be very effective in reducing NSB from sample matrix components. | Must be from a non-reactive species. | High |
-
Experimental Protocol: Comparing Blocking Agents
-
Coat a 96-well microplate with the this compound-protein conjugate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare different blocking buffers (e.g., 1% BSA, 3% non-fat dry milk, 1% fish gelatin, and a commercial protein-free blocker) in PBS.
-
Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Proceed with the competitive ELISA protocol, adding a zero-analyte control (only buffer) to determine the background signal for each blocking condition.
-
Compare the signal-to-noise ratio for each blocking agent to identify the optimal choice.
-
2. Optimize Washing Steps
-
Problem: Insufficient washing can leave unbound reagents in the wells, leading to a high background.
-
Solution: Increase the number and/or duration of wash steps.
3. Adjust Detergent Concentration
-
Problem: Hydrophobic interactions can contribute to NSB. Non-ionic detergents can help mitigate this.
-
Solution: Optimize the concentration of a non-ionic detergent, such as Tween-20, in your wash and assay buffers.
Table 2: Effect of Tween-20 Concentration on Assay Signal (Illustrative Data for a small molecule ELISA)
| Tween-20 Concentration (%) | Maximum Signal (Amax) | IC50 (ng/mL) | Signal-to-Noise Ratio |
| 0 | 0.45 | 12.5 | 15 |
| 0.01 | 0.42 | 10.8 | 18 |
| 0.05 | 0.40 | 9.6 | 22 |
| 0.1 | 0.38 | 11.2 | 19 |
| 0.5 | 0.32 | 15.1 | 12 |
Data adapted from a study on a small molecule immunoassay. Optimal concentration may vary.[15]
-
Experimental Protocol: Optimizing Tween-20 Concentration
-
Prepare a series of wash and antibody dilution buffers containing varying concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%, 0.5%).
-
Perform the competitive ELISA using these different buffer formulations.
-
Analyze the results to determine the Tween-20 concentration that provides the best signal-to-noise ratio without significantly inhibiting the specific binding. High concentrations of detergents can sometimes interfere with the assay by stripping coated antigens or antibodies from the plate.[16]
-
4. Modify Salt Concentration
-
Problem: Electrostatic interactions can be a major cause of NSB.
-
Solution: Increase the salt concentration in your assay and wash buffers to shield these interactions.
Table 3: Effect of NaCl Concentration on Non-Specific Binding (Illustrative Data)
| NaCl Concentration (mM) | Background Signal (OD) | Specific Signal (OD) | Signal-to-Noise Ratio |
| 50 | 0.35 | 1.50 | 4.3 |
| 150 | 0.20 | 1.45 | 7.3 |
| 300 | 0.12 | 1.40 | 11.7 |
| 500 | 0.10 | 1.25 | 12.5 |
Data adapted from a study on a hapten ELISA. Optimal concentration may vary.[17][18]
-
Experimental Protocol: Optimizing NaCl Concentration
-
Prepare assay and wash buffers with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Run the competitive ELISA using these buffers.
-
Evaluate the background signal and the specific signal at each salt concentration to find the optimal balance. Note that very high salt concentrations can sometimes disrupt specific antibody-antigen interactions.
-
This compound Mechanism of Action
This compound acts as a selective antagonist at the delta-1 (δ1) opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound blocks the receptor and prevents its activation by endogenous opioid peptides like enkephalins.
Caption: A typical workflow for a competitive ELISA.
Protocol Steps:
-
Plate Coating:
-
Dilute the this compound-protein conjugate (e.g., BNTX-BSA) to an optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS containing 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of an optimized blocking buffer (e.g., 3% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound standards and the unknown samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the primary anti-BNTX maleate antibody (at an optimized dilution) for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step, increasing the number of washes to 5, as in step 2.
-
-
Substrate Addition and Signal Detection:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄ for TMB).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
-
References
- 1. This compound, delta1 opioid receptor antagonist (ab146142) | Abcam [abcam.com]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of delta 1-opioid receptor antagonism in the antitussive effect of delta-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive and noncompetitive immunoassays for the detection of benzothiostrobin using magnetic nanoparticles and fluorescein isothiocyanate-labeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. arp1.com [arp1.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ELISA Buffers and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in BNTX maleate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNTX maleate (B1232345), a selective δ1 opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is BNTX maleate and what is its primary mechanism of action?
A1: this compound, or 7-Benzylidenenaltrexone maleate, is a standard selective antagonist for the δ1 (delta 1) opioid receptor.[1][2][3] Its primary mechanism of action is to bind to the δ1 opioid receptor and block the effects of δ1 opioid receptor agonists. It also has been shown to inhibit neurogenic ion transport that is mediated by a putative novel opioid receptor in porcine ileal mucosa.[1][2][3]
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in research to study the role of the δ1 opioid receptor in various physiological processes. Common applications include in vivo studies in animal models to investigate its effects on nociception (pain perception) and its potential therapeutic effects.[1][4] It is also used in in vitro cell-based assays to characterize the binding and functional activity of other compounds at the δ1 opioid receptor.
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM with gentle warming.[2][3] For long-term storage, it is recommended to desiccate the compound at -20°C.[2][3]
Q4: What are the key signaling pathways affected by this compound?
A4: As an antagonist of the δ-opioid receptor, which is a G-protein coupled receptor (GPCR), this compound blocks the downstream signaling cascades typically initiated by agonist binding. These pathways primarily involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, δ-opioid receptor activation can modulate ion channels, such as Kir3 potassium channels.[1]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Receptor Binding Assays
High background can obscure the specific signal from this compound binding to the δ1 opioid receptor, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Non-specific binding of radioligand | Use a blocking agent in your assay buffer, such as 0.1% to 0.5% bovine serum albumin (BSA). Consider pre-treating filters with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. |
| High concentration of primary antibody (in immunoassay formats) | Titrate the primary antibody to determine the optimal concentration that provides a good signal without increasing background.[6] |
| Insufficient washing | Increase the number and/or duration of wash steps to ensure complete removal of unbound reagents.[6] |
| Contaminated buffers or reagents | Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter.[7] |
Issue 2: Low Signal or Weak Inhibition by this compound in Functional Assays (e.g., cAMP Assays)
A weak signal can make it difficult to accurately determine the potency and efficacy of this compound.
| Potential Cause | Recommended Solution |
| Low receptor expression in cells | Use a cell line with a higher density of δ1 opioid receptors. Ensure cells are healthy and not passaged too many times, as this can affect receptor expression. |
| Suboptimal agonist concentration | Use an agonist concentration that produces a submaximal response (typically around the EC80) to provide a sufficient window for observing antagonism.[7] |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal concentration range for this compound. Ensure the compound is fully dissolved in the assay buffer. |
| Degradation of reagents | Use fresh aliquots of agonists, antagonists, and other critical reagents. Store stock solutions properly to prevent degradation. |
Issue 3: Poor Peak Shape and Low Signal-to-Noise Ratio in HPLC Analysis
Accurate quantification of this compound by HPLC requires good peak shape and a high signal-to-noise ratio (S/N). For optimal precision in HPLC, a S/N ratio of greater than 100 is often necessary.[8]
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the mobile phase | Optimize the mobile phase composition. This compound is soluble in organic solvents, so adjusting the percentage of acetonitrile (B52724) or methanol (B129727) may improve solubility and peak shape. |
| Secondary interactions with the column stationary phase | Add a competing agent, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to reduce peak tailing.[9] |
| High baseline noise | Ensure proper degassing of the mobile phase.[3] Check for leaks in the HPLC system and ensure the detector lamp is functioning correctly.[3] |
| Low detector response | Increase the injection volume or the concentration of the sample.[8] Optimize the detection wavelength for this compound. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the δ1 opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the δ1 opioid receptor.
-
Radioligand specific for the δ1 opioid receptor (e.g., [³H]-naltrindole).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, add increasing concentrations of this compound.
-
Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells.
-
Total and Non-specific Binding: Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled ligand).
-
Incubation: Add the cell membranes to each well and incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.
Protocol 2: Functional Antagonism cAMP Assay
This protocol measures the ability of this compound to inhibit the agonist-induced decrease in cAMP levels.
Materials:
-
Cells stably expressing the δ1 opioid receptor (e.g., CHO or HEK293 cells).
-
A δ1 opioid receptor agonist (e.g., SNC80).
-
This compound stock solution.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the δ1 opioid receptor agonist (at its EC80 concentration) along with forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: Signaling pathway blocked by this compound.
Caption: Workflow for a functional cAMP antagonism assay.
References
- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Multiple Drug Treatments That Increase cAMP Signaling Restore Long-Term Memory and Aberrant Signaling in Fragile X Syndrome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alkalisci.com [alkalisci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
BNTX Maleate & Fluorescence-Based Assays: A Technical Support Guide
Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using BNTX maleate (B1232345) in experiments involving fluorescent dyes or probes. While direct experimental data on the fluorescent properties of BNTX maleate is limited in publicly available literature, this guide outlines potential interference mechanisms and provides protocols to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with fluorescent dyes?
There is currently no direct, published evidence detailing specific instances of this compound interfering with common fluorescent dyes. However, like many small molecules with aromatic ring structures, this compound has the potential to interfere with fluorescence-based assays through several mechanisms, including autofluorescence or quenching. It is crucial to perform appropriate control experiments to rule out any assay artifacts.
Q2: What are the potential mechanisms of interference?
The two primary potential mechanisms of interference are:
-
Autofluorescence: this compound itself might fluoresce when excited at the same wavelengths used for your dye, leading to a false-positive signal.
-
Fluorescence Quenching: this compound could decrease the fluorescence intensity of your dye through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching, resulting in a false-negative result.[1]
Q3: I am observing a decrease in my fluorescence signal after adding this compound. What should I do?
A decrease in signal could indicate fluorescence quenching. To investigate this, you should perform a quenching control experiment. This involves measuring the fluorescence of your dye with and without this compound in a cell-free system.
Q4: My background fluorescence is high in wells treated with this compound. What could be the cause?
High background fluorescence might be due to the intrinsic fluorescence (autofluorescence) of this compound. To confirm this, measure the fluorescence of this compound alone in your assay buffer at the excitation and emission wavelengths you are using.
Q5: How can I choose a fluorescent dye that is less likely to be affected by this compound?
To minimize potential interference, select a fluorescent dye with excitation and emission spectra that are well-separated from the potential absorbance spectrum of this compound. Dyes with longer excitation and emission wavelengths (in the red or far-red spectrum) are often less susceptible to interference from small molecules.
Troubleshooting Guide
This section provides structured troubleshooting workflows and detailed experimental protocols to help you identify and resolve potential interference from this compound in your fluorescence-based assays.
Problem: Unexpected Decrease in Fluorescence Signal
A reduction in the expected fluorescence intensity upon addition of this compound could be due to quenching.
Troubleshooting Workflow
Caption: Workflow to diagnose fluorescence quenching by this compound.
Experimental Protocol 1: Quenching Control (Cell-Free)
Objective: To determine if this compound directly quenches the fluorescence of the dye.
Materials:
-
Your fluorescent dye/probe
-
This compound
-
Assay buffer (the same buffer used in your experiment)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a solution of your fluorescent dye in the assay buffer at the final concentration used in your experiment.
-
Prepare a series of solutions containing a fixed concentration of the fluorescent dye and increasing concentrations of this compound. Include a control with no this compound.
-
Incubate the solutions under the same conditions as your main experiment (e.g., temperature, time).
-
Measure the fluorescence intensity of each solution using the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of this compound concentration. A concentration-dependent decrease in fluorescence indicates quenching.
Problem: High Background Fluorescence
An unusually high background signal in the presence of this compound could be due to its intrinsic fluorescence.
Troubleshooting Workflow
Caption: Workflow to identify autofluorescence from this compound.
Experimental Protocol 2: this compound Autofluorescence Check
Objective: To measure the intrinsic fluorescence of this compound.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence scanning capabilities
Procedure:
-
Prepare solutions of this compound in your assay buffer at the concentrations used in your experiment.
-
Include a blank control with only the assay buffer.
-
In the microplate reader, perform an excitation and emission scan of the this compound solutions to determine its spectral properties.
-
Specifically measure the fluorescence of the this compound solutions at the excitation and emission wavelengths used for your fluorescent dye.
-
If a significant signal is detected from the this compound-only wells, this indicates autofluorescence.
Data Summary: Common Fluorescent Dyes
To aid in the selection of an appropriate fluorescent dye, the following table summarizes the spectral properties of some commonly used dyes. Consider choosing a dye with emission wavelengths above 600 nm to minimize the likelihood of interference from small molecules.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| DAPI | 358 | 461 | 0.92 |
| Hoechst 33342 | 350 | 461 | 0.42 |
| Fluorescein (FITC) | 494 | 518 | 0.95 |
| Rhodamine B | 555 | 580 | 0.31 |
| Texas Red | 589 | 615 | 0.61 |
| Cy5 | 649 | 670 | 0.28 |
| Alexa Fluor 488 | 495 | 519 | 0.92 |
| Alexa Fluor 594 | 590 | 617 | 0.66 |
| Alexa Fluor 647 | 650 | 668 | 0.33 |
Disclaimer: This information is for guidance only. It is essential to validate the compatibility of this compound with your specific fluorescent dye and assay system through appropriate control experiments.
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow for investigating potential interference of this compound with a fluorescent dye in a cell-based assay.
Caption: Logical diagram for troubleshooting this compound interference.
References
Technical Support Center: BNT-X Maleate Aggregation Prevention for In Vitro Studies
Disclaimer: "BNT-X Maleate" is a hypothetical compound used for illustrative purposes throughout this guide due to the limited publicly available information on a compound with this exact designation. The principles and troubleshooting strategies provided are based on general best practices for handling poorly soluble small molecules in in vitro research.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation and precipitation issues encountered when working with BNT-X Maleate in in vitro studies.
Troubleshooting Guide
This guide addresses common problems observed during the handling and application of BNT-X Maleate in experimental settings.
Issue: Immediate precipitation of BNT-X Maleate upon addition to aqueous buffer or cell culture media.
This is a frequent challenge with compounds that have low aqueous solubility. The abrupt change in solvent environment from a high-concentration organic stock solution to an aqueous medium can cause the compound to crash out of solution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or visible particles form instantly in the media. | High concentration of the organic stock solution (e.g., in DMSO).Low temperature of the aqueous medium.Rapid, localized increase in compound concentration. | Decrease the concentration of the stock solution.Warm the cell culture medium to 37°C before adding the compound.Add the stock solution dropwise while gently swirling the medium. |
| Precipitate forms over a short period (minutes to hours) after initial dissolution. | The final concentration of BNT-X Maleate exceeds its solubility limit in the final medium.Interaction with components in the media (e.g., salts, proteins). | Perform a solubility test to determine the maximum soluble concentration in your specific medium.Consider using a formulation aid such as a solubilizing agent or cyclodextrin. |
| Precipitation is observed only in the presence of cells. | Cellular metabolism may alter the local pH, affecting solubility.The compound may be binding to cell surfaces and aggregating. | Use a buffered medium (e.g., with HEPES) to maintain a stable pH.Monitor cell health to ensure the observed precipitation is not due to cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of poorly soluble compounds like BNT-X Maleate?
A1: Compounds like BNT-X Maleate are often sparingly soluble in water and aqueous buffers at physiological pH (around 7.2-7.4). Their solubility is typically much higher in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. However, the high concentration in the organic stock can lead to precipitation when diluted into an aqueous environment.
Q2: Why does BNT-X Maleate precipitate in my cell culture medium?
A2: Precipitation in cell culture media is most often due to the low aqueous solubility of the compound at the working pH of the media. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted, the BNT-X Maleate molecules can aggregate and fall out of solution. Other contributing factors can include temperature shifts and interactions with media components.[1][2]
Q3: What is the best way to prepare a working solution of BNT-X Maleate for my in vitro experiment?
A3: It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. This stock solution should then be serially diluted to the final working concentration in pre-warmed cell culture medium or buffer. Add the stock solution dropwise to the medium while gently mixing to avoid localized high concentrations that can lead to precipitation.
Q4: Can the presence of serum in my cell culture medium affect the solubility of BNT-X Maleate?
A4: Yes, serum components, such as proteins, can sometimes help to stabilize small molecules and prevent aggregation. In some cases, pre-diluting the stock solution in a small volume of serum before adding it to the rest of the medium can improve solubility. However, interactions can also sometimes lead to precipitation, so this should be tested empirically.
Q5: How can I determine the maximum soluble concentration of BNT-X Maleate in my specific cell culture medium?
A5: A simple way to determine the empirical solubility limit is to prepare a series of dilutions of your BNT-X Maleate stock solution in your medium of interest. Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) and observe for any signs of precipitation over time, both visually and, if possible, using a microscope.
Quantitative Data Summary
The following table provides hypothetical quantitative data for BNT-X Maleate to guide experimental design.
| Parameter | Value | Solvent/Condition |
| Solubility in DMSO | > 50 mg/mL | Anhydrous DMSO |
| Aqueous Solubility | < 1 µg/mL | PBS, pH 7.4 |
| Recommended Stock Concentration | 10 mM | Anhydrous DMSO |
| Effective Concentration of Solubilizing Agent (HP-β-CD) | 2% (w/v) | In cell culture medium |
| Maximum Recommended Final DMSO Concentration | < 0.5% (v/v) | In final cell culture medium |
Experimental Protocols
Protocol 1: Preparation of BNT-X Maleate Working Solution for In Vitro Studies
-
Prepare Stock Solution: Dissolve BNT-X Maleate in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): If a very low final concentration is required, prepare an intermediate dilution of the stock solution in pre-warmed medium.
-
Final Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the BNT-X Maleate stock solution drop by drop.
-
Mix Thoroughly: Mix the final solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote aggregation.
-
Filter Sterilization (Optional): If necessary, filter-sterilize the final BNT-X Maleate-containing medium using a 0.22 µm syringe filter that is compatible with your compound and solvent.
-
Apply to Cells: Replace the existing medium in your cell culture plates with the freshly prepared BNT-X Maleate-containing medium.
Visualizations
Caption: Troubleshooting workflow for BNT-X Maleate aggregation.
Caption: Experimental workflow for preparing BNT-X Maleate.
References
Interpreting unexpected results in BNTX maleate studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNTX maleate (B1232345). It is designed to help interpret unexpected results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses potential unexpected outcomes in BNTX maleate studies.
Q1: We are observing an unexpected agonist-like effect after administering this compound in our cell-based assay. Isn't it supposed to be a δ1 opioid receptor antagonist?
A1: This is a valid observation and could be due to several factors:
-
Paradoxical Effects: While uncommon, some antagonists can exhibit paradoxical or bidirectional effects, behaving as agonists under certain experimental conditions.[1] This can be influenced by the specific cell line, receptor expression levels, and the presence of endogenous opioid peptides.
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or signaling molecules, leading to an unforeseen physiological response.[2][3] It's crucial to operate within the recommended concentration range to ensure δ1 opioid receptor selectivity.
-
Experimental Error:
-
Incorrect Reagent: Confirm that the compound used is indeed this compound and not another opioid ligand.
-
Contamination: Ensure that laboratory equipment and reagents are free from contamination with opioid agonists.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve to determine if the agonist-like effect is concentration-dependent.
-
Re-evaluate Specificity: Use a selective δ1 opioid receptor agonist, such as DPDPE, to see if this compound antagonizes its effect in your system. This will confirm its antagonist activity at the intended target.
-
Use a Different Antagonist: As a control, test another well-characterized δ1 opioid receptor antagonist to see if the same agonist-like effect is observed.
-
Verify Reagent Identity: Confirm the identity and purity of your this compound stock solution.
Q2: Our in vivo study shows that this compound is less effective at antagonizing the effects of our test compound than expected. What could be the reason?
A2: Several factors could contribute to reduced in vivo efficacy:
-
Pharmacokinetics: The dose, route of administration, and timing of this compound administration relative to the agonist are critical. The bioavailability and metabolism of this compound might differ in your animal model compared to published studies.
-
Receptor Subtype Specificity: Your test compound may not be acting exclusively through the δ1 opioid receptor. It might have activity at other opioid receptor subtypes (e.g., δ2, μ, κ) for which this compound has lower affinity.
-
Insufficient Dose: The dose of this compound may be too low to effectively compete with the agonist at the receptor site.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study with this compound to determine the optimal dose for antagonism in your specific experimental model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration and half-life of this compound in your animal model.
-
Characterize Your Agonist: Ensure you have fully characterized the receptor subtype selectivity of your test compound.
-
Review Administration Protocol: Carefully review the administration protocol, including the vehicle used for dissolution and the timing of injections.
Q3: We are not observing any effect of this compound in our experiment, even at high concentrations. What should we check?
A3: A complete lack of effect can be perplexing. Here are some potential causes:
-
Compound Insolubility: this compound has specific solubility properties. Ensure that it is fully dissolved in the appropriate vehicle before administration. Precipitated compound will not be biologically active.
-
Inactive Compound: The this compound stock may have degraded. It is recommended to use fresh preparations and store the compound under desiccating conditions at -20°C.
-
Experimental System: The experimental system (e.g., cell line, tissue preparation) may not express functional δ1 opioid receptors, or the downstream signaling pathway may be compromised.
-
Assay Sensitivity: The assay used to measure the effect may not be sensitive enough to detect the changes induced by δ1 opioid receptor antagonism.
Troubleshooting Steps:
-
Check Solubility: Visually inspect your this compound solution for any precipitate. You can also perform a solubility test.
-
Use a Positive Control: Test a known δ1 opioid receptor agonist in your system to confirm that the receptors are present and functional.
-
Verify Compound Activity: If possible, test your this compound stock in a validated assay system where it is known to be active.
-
Optimize Assay Conditions: Review and optimize the parameters of your assay to enhance its sensitivity.
Quantitative Data
The following tables summarize key quantitative data from in vivo studies involving 7-benzylidenenaltrexone (B1236580) (BNTX), the active component of this compound.
Table 1: In Vivo Antitussive Effect of BNTX in Mice
| Dose (mg/kg, i.p.) | Number of Coughs (Mean) |
| Vehicle (Control) | 20.5 |
| 0.1 | 15.2 |
| 0.3 | 12.8 |
| 1.0 | 8.5 |
| 3.0 | 5.1 |
Data adapted from a study on capsaicin-induced cough reflex in mice. The number of coughs was measured over a set period following administration of BNTX.[4]
Table 2: In Vivo Selectivity of BNTX for Opioid Receptor Subtypes in Mice
| Agonist | Receptor Subtype | BNTX Administration | Antinociceptive ED50 of Agonist (nmol/mouse, i.t.) | Fold Increase in ED50 |
| DPDPE | δ1 | Vehicle | 6.3 | - |
| DPDPE | δ1 | BNTX (s.c.) | 37.2 | 5.9 |
| DELT II | δ2 | Vehicle | 6.4 | - |
| DELT II | δ2 | BNTX (s.c.) | 6.4 | No significant change |
| DAMGO | μ | Vehicle | - | - |
| DAMGO | μ | BNTX (s.c.) | - | No significant change |
| Morphine | μ | Vehicle | - | - |
| Morphine | μ | BNTX (s.c.) | - | No significant change |
| U50,488H | κ | Vehicle | - | - |
| U50,488H | κ | BNTX (s.c.) | - | No significant change |
Data from a study assessing the antinociceptive effects of various opioid agonists after systemic (s.c.) or intrathecal (i.t.) administration of BNTX.[5] An increase in the ED50 value indicates antagonism.
Experimental Protocols
1. In Vivo Antagonism of δ1-Opioid Receptor-Mediated Antinociception
This protocol describes a general procedure to assess the in vivo antagonist activity of this compound against a δ1-selective opioid agonist.
-
Animals: Male ICR mice (20-25 g) are commonly used.
-
Reagents:
-
This compound
-
DPDPE (a selective δ1 opioid receptor agonist)
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
-
Procedure:
-
Dissolve this compound and DPDPE in the appropriate vehicle.
-
Administer this compound via a chosen route (e.g., subcutaneous, s.c.) at various doses.
-
After a specific pretreatment time (e.g., 15-30 minutes), administer DPDPE intrathecally (i.t.).
-
Assess the antinociceptive response using a standard method such as the tail-flick test at various time points after DPDPE administration.
-
Determine the ED50 of DPDPE in the presence and absence of this compound to quantify the degree of antagonism.
-
2. Radioligand Binding Assay for δ1 Opioid Receptor
This protocol outlines a typical competition binding assay to determine the affinity of this compound for the δ1 opioid receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the δ1 opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]DPDPE (a selective δ1 opioid receptor agonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, [3H]DPDPE at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a non-radiolabeled δ1 opioid ligand (e.g., naloxone).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can then be converted to a Ki (inhibition constant).
-
Visualizations
Caption: δ1 Opioid Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for In Vivo Antagonist Selectivity Studies.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of delta 1-opioid receptor antagonism in the antitussive effect of delta-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for BNTX Maleate Binding Assays
Welcome to the technical support center for optimizing BNTX maleate (B1232345) binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing optimal incubation times for your experiments, ensuring reliable and reproducible data. BNTX maleate, also known as 7-benzylidenenaltrexone (B1236580), is a potent and selective δ₁ opioid receptor antagonist.[1] Accurate determination of its binding kinetics is crucial for pharmacological studies.
This guide offers troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time a critical step for this compound binding assays?
A1: Optimizing the incubation time is crucial to ensure that the binding reaction between this compound and the δ-opioid receptor reaches equilibrium.
-
Too short of an incubation time will result in an underestimation of binding affinity (higher Kᵢ/Kₐ) because the association of the ligand with the receptor will be incomplete.
-
Too long of an incubation time can lead to increased non-specific binding, potential degradation of the ligand or receptor, and a decreased signal-to-noise ratio. The goal is to identify the time point where specific binding is maximal and stable.
Q2: What is a good starting point for incubation time and temperature for a this compound binding assay?
A2: Based on general opioid receptor binding assay protocols, a common starting point is a 60-90 minute incubation at room temperature (around 25°C) .[2] However, for high-affinity ligands like this compound, it's essential to experimentally determine the optimal time, as equilibrium may be reached sooner. Some opioid receptor assays are also performed at 37°C, which can accelerate reaching equilibrium but may also increase the risk of receptor or ligand degradation over longer incubation periods.[3]
Q3: How do I experimentally determine the optimal incubation time for my specific assay conditions?
A3: A time-course or association kinetics experiment is the best method to determine the optimal incubation time. This involves measuring specific binding at multiple time points until a plateau is reached, indicating that the binding has reached equilibrium.
Experimental Protocols
Protocol 1: Association Kinetics Experiment for this compound Binding
This protocol outlines the steps to determine the optimal incubation time for a radiolabeled this compound analog or a competitive binding assay using a radiolabeled δ-opioid receptor ligand.
Materials:
-
Cell membranes or tissue homogenates expressing δ-opioid receptors.
-
Radiolabeled ligand (e.g., [³H]-naltrindole or a custom tritiated this compound).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and unlabeled this compound to their working concentrations in the assay buffer.
-
Set up Assay Plates:
-
Total Binding Wells: Add assay buffer, cell membranes, and the radioligand.
-
Non-specific Binding (NSB) Wells: Add assay buffer, cell membranes, the radioligand, and a saturating concentration of unlabeled this compound (typically 100-1000 fold higher than its Kᵢ).
-
-
Initiate the Reaction: Start the incubation by adding the cell membranes to the wells.
-
Incubate: Incubate the plates at the desired temperature (e.g., 25°C).
-
Terminate at Time Points: At various time points (e.g., 5, 15, 30, 45, 60, 90, 120, and 180 minutes), terminate the binding reaction by rapid filtration.
-
Filtration and Washing: Quickly filter the contents of each well through the pre-soaked glass fiber filters. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantify Binding: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each time point: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding (in counts per minute or femtomoles per milligram of protein) against time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.
-
Data Presentation
Table 1: Example Data from an Association Kinetics Experiment
| Incubation Time (minutes) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 5 | 3500 | 550 | 2950 |
| 15 | 6200 | 600 | 5600 |
| 30 | 8500 | 650 | 7850 |
| 45 | 9800 | 700 | 9100 |
| 60 | 10500 | 720 | 9780 |
| 90 | 10600 | 730 | 9870 |
| 120 | 10550 | 740 | 9810 |
| 180 | 10400 | 750 | 9650 |
Note: CPM = Counts Per Minute. This is example data and will vary based on experimental conditions.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
-
Symptom: The non-specific binding is greater than 30% of the total binding.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incubation time is too long. | Reduce the incubation time. The optimal time should be just enough to reach equilibrium for specific binding. |
| Radioligand concentration is too high. | Use a lower concentration of the radioligand, ideally at or below its Kₐ value. |
| Inadequate filter pre-treatment. | Ensure filters are properly pre-soaked (e.g., with 0.5% PEI) to block non-specific binding sites. |
| Inefficient washing. | Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. |
Issue 2: Failure to Reach a Stable Plateau (Equilibrium)
-
Symptom: The specific binding continues to increase over the entire time course.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incubation time is too short. | Extend the incubation time points in your association kinetics experiment until a clear plateau is observed. |
| Suboptimal incubation temperature. | Consider increasing the incubation temperature (e.g., to 37°C) to accelerate the binding kinetics. However, be mindful of potential receptor/ligand instability. |
| Low concentrations of reactants. | Ensure that the concentrations of the receptor and ligand are sufficient to allow for detectable binding within a reasonable timeframe. |
Issue 3: Decreasing Specific Binding at Later Time Points
-
Symptom: The specific binding peaks and then begins to decline at longer incubation times.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Ligand or receptor degradation. | Reduce the incubation time to the point where maximal binding is first achieved. Consider adding protease inhibitors to the assay buffer. |
| Radioligand dissociation. | While less common for high-affinity ligands, if dissociation is significant, the optimal incubation time is at the peak of the binding curve. |
Visualizations
Caption: Workflow for an association kinetics experiment.
Caption: Troubleshooting logic for incubation time optimization.
Caption: this compound mechanism of action.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
BNTX maleate quality control and purity assessment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of BNTX maleate (B1232345). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the handling and analysis of BNTX maleate.
Purity and Quality Control
Q1: What is the expected purity of this compound?
A1: this compound is typically supplied with a purity of >97% to ≥99% as determined by High-Performance Liquid Chromatography (HPLC)[1]. A representative Certificate of Analysis may state the purity as >98%[2]. Always refer to the certificate of analysis provided with your specific batch for the exact purity value.
Q2: My HPLC analysis shows a lower purity than specified. What are the possible causes?
A2: Several factors could contribute to this discrepancy:
-
Degradation: this compound may have degraded due to improper storage or handling. It should be stored at -20°C under desiccating conditions.
-
Solvent Impurities: The solvents used for sample preparation and the mobile phase may contain impurities that co-elute with this compound or its degradants.
-
Column Performance: The HPLC column may be degraded or not suitable for the separation, leading to poor peak shape and inaccurate quantification.
-
Incorrect Integration: The peak integration parameters in your chromatography data system may be set incorrectly, leading to an inaccurate purity calculation.
Q3: I am observing extraneous peaks in my HPLC chromatogram. What could they be?
A3: Extraneous peaks could be due to several sources:
-
Degradation Products: If the sample has been stressed (e.g., exposure to light, high temperature, or incompatible solvents), these peaks could be degradation products.
-
Impurities from Synthesis: Residual starting materials, by-products, or reagents from the synthesis of this compound.
-
Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.
-
Maleate Counter-ion: The maleate counter-ion will not be visible under typical reversed-phase HPLC conditions with UV detection used for the parent compound.
Experimental Procedures
Q4: I am having trouble dissolving this compound. What solvents are recommended?
A4: this compound is soluble in water up to 10 mM[1]. For other applications, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar organic molecules.
Q5: My NMR spectrum for this compound does not look clean. What can I do?
A5: A poor NMR spectrum can result from:
-
Low Sample Concentration: Ensure you have a sufficient concentration of this compound in the NMR tube.
-
Solvent Impurities: Use high-purity deuterated solvents. Residual signals from non-deuterated solvent or water can obscure peaks.
-
Particulate Matter: The sample should be free of any solid particles. Filter your sample into the NMR tube.
-
Poor Shimming: The magnetic field homogeneity may need to be optimized by shimming the spectrometer.
Q6: I am not seeing the expected mass in my mass spectrometry analysis. What should I check?
A6: Discrepancies in mass spectrometry results can be due to:
-
Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (e.g., ESI, APCI) and polarity (positive or negative) for this compound.
-
In-source Fragmentation: The molecule may be fragmenting in the ion source. Try using gentler source conditions.
-
Adduct Formation: The observed mass may correspond to an adduct with a solvent molecule or a salt.
-
Calibration Issues: The mass spectrometer may need to be calibrated.
Quantitative Data Summary
The following tables summarize the key quality control specifications for this compound based on available data.
| Parameter | Specification | Analytical Method | Reference |
| Purity | >97% to ≥99% | HPLC | [1] |
| Molecular Formula | C₃₁H₃₁NO₈ | - | [1][2] |
| Molecular Weight | 545.59 g/mol | Mass Spectrometry | [2] |
| Identity | Consistent with structure | ¹H NMR | [2] |
| Storage Conditions | -20°C, desiccated | - | |
| Solubility | Soluble in water to 10 mM | - | [1] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a gradient of water and acetonitrile, each containing 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 220-350 nm).
-
Column Temperature: 25°C
-
Gradient Elution: A typical gradient might be:
-
0-20 min: 30% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the area of the BNTX peak in both the standard and sample chromatograms. Calculate the purity of the sample by comparing its peak area to that of the standard, taking into account the area of any impurity peaks.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for confirming the identity of this compound using ¹H NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak.
-
Integrate the peaks and determine their chemical shifts and multiplicities.
-
-
Analysis: Compare the obtained ¹H NMR spectrum with the known structure of this compound to ensure consistency[2].
Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol describes a general procedure for confirming the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump or LC system for sample introduction
Reagents:
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, to aid ionization)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
Analysis: Infuse the sample solution into the mass spectrometer using a syringe pump or inject it through an LC system.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
-
Data Analysis: Look for the protonated molecule [M+H]⁺. For this compound (molecular weight of the free base is 429.5 g/mol ), the expected m/z for the protonated molecule of the BNTX component would be approximately 430.5. The intact maleate salt has a molecular weight of 545.59 g/mol .
Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to assess the stability-indicating properties of an analytical method for this compound.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light for a defined period.
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal degradation, use the solid powder.
-
Stress Application: Subject the samples to the conditions outlined above for the specified duration. Include a control sample stored under normal conditions.
-
Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Assess for the formation of degradation products.
-
Evaluate the peak purity of the this compound peak to ensure no co-eluting degradants.
-
Calculate the mass balance to account for the degraded material.
-
Visualizations
Caption: A typical workflow for the quality control of this compound.
Caption: Simplified signaling pathway of the δ-opioid receptor and its inhibition by this compound.
References
Technical Support Center: BNTX Maleate and Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of BNTX maleate (B1232345) on cell viability in culture.
Frequently Asked Questions (FAQs)
Q1: What is BNTX maleate and what is its known mechanism of action?
A1: this compound, also known as 7-Benzylidenenaltrexone maleate, is recognized as a standard selective δ1 (delta 1) opioid receptor antagonist. However, recent research has unveiled an additional mechanism of action in the context of cancer cell viability. In pancreatic cancer cells, this compound has been shown to sensitize cells to TRAIL-induced apoptosis by promoting the ubiquitin/proteasome-dependent degradation of the X-linked inhibitor of apoptosis protein (XIAP). This action is mediated through the inhibition of the Protein Kinase C alpha (PKCα)/AKT signaling pathway.
Q2: What is the observed effect of this compound on the viability of cancer cells?
A2: In studies on pancreatic cancer cell lines, this compound alone at lower concentrations (e.g., 2.5 μM) does not significantly reduce cell viability. However, when used in combination with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), it significantly enhances TRAIL-induced apoptotic cell death, thereby reducing the viability of cancer cells.
Q3: Which cell lines have been tested with this compound regarding cell viability?
A3: The impact of this compound on cell viability has been investigated in several human pancreatic cancer cell lines, including AsPC-1, PANC-1, and MIA PaCa-2.
Q4: Are there any known off-target effects of this compound that could influence cell viability experiments?
A4: While primarily known as a δ1-opioid receptor antagonist, its effect on XIAP degradation via the PKCα/AKT pathway in pancreatic cancer cells can be considered a distinct mechanism that influences cell viability. It is crucial for researchers to consider both the opioid receptor-related and unrelated effects when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant decrease in cell viability with this compound treatment. | This compound alone may not be cytotoxic at the concentrations tested. Its primary effect in some cancer cells is to sensitize them to other pro-apoptotic agents like TRAIL. | Consider a combination treatment. Co-administer this compound with an apoptosis-inducing agent such as TRAIL to assess its sensitizing effect. Include appropriate controls for each agent. |
| The cell line used may be resistant to the effects of this compound. | Test a panel of cell lines to identify those that are sensitive. The response to this compound can be cell-type specific. | |
| Incorrect concentration of this compound used. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. Variations in cell number will lead to inconsistent results in viability assays. |
| Uneven drug distribution in wells. | Mix the plate gently by tapping or using a plate shaker after adding this compound to ensure even distribution. | |
| Issues with the cell viability assay itself (e.g., MTT, XTT, CellTiter-Glo). | Review the protocol for your specific assay. Ensure proper incubation times, correct reagent preparation, and accurate reading of the output (e.g., absorbance, luminescence). Consider using a different type of viability assay to confirm results. | |
| Unexpected cell death in control groups. | Solvent toxicity (e.g., DMSO). | Determine the maximum concentration of the solvent that is non-toxic to your cells by running a solvent toxicity control curve. Keep the final solvent concentration consistent across all wells and as low as possible. |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. Use aseptic techniques and periodically test your cell lines for mycoplasma. |
Quantitative Data Summary
The following table summarizes the effect of this compound in combination with TRAIL on the viability of pancreatic cancer cell lines.
| Cell Line | Treatment | Concentration | Incubation Time | Relative Cell Survival (%) |
| AsPC-1 | TRAIL | 25 ng/ml | 24 h | ~85 |
| BNTX | 2.5 μM | 24 h | ~100 | |
| TRAIL + BNTX | 25 ng/ml + 2.5 μM | 24 h | ~40 | |
| PANC-1 | TRAIL | 25 ng/ml | 24 h | ~90 |
| TRAIL + BNTX | 25 ng/ml + 2.5 μM | 24 h | ~60 | |
| MIA PaCa-2 | TRAIL | 25 ng/ml | 24 h | ~95 |
| TRAIL + BNTX | 25 ng/ml + 2.5 μM | 24 h | ~70 |
Data is approximated from graphical representations in the cited literature and should be used for reference purposes.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from a study investigating the effect of this compound on pancreatic cancer cells.
-
Cell Seeding:
-
Harvest and count the desired pancreatic cancer cells (e.g., AsPC-1, PANC-1, or MIA PaCa-2).
-
Seed the cells in a 96-well opaque-walled plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound and/or TRAIL:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and TRAIL in sterile PBS or as recommended by the supplier.
-
On the following day, treat the cells with various concentrations of this compound, TRAIL, or a combination of both. Ensure the final solvent concentration is consistent and non-toxic across all wells. Include untreated and solvent-only controls.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the relative cell survival rate by normalizing the luminescence signal of the treated wells to that of the untreated control wells.
-
The raw data can be analyzed using software such as GraphPad Prism to generate dose-response curves and determine IC₅₀ values if applicable.
-
Visualizations
Signaling Pathway of this compound in Sensitizing Pancreatic Cancer Cells to TRAIL-induced Apoptosis
Caption: this compound inhibits the PKCα/AKT pathway, leading to XIAP degradation and apoptosis.
Experimental Workflow for Assessing Cell Viability
Caption: Workflow for determining cell viability after this compound treatment.
Troubleshooting inconsistent BNTX maleate dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNTX maleate (B1232345). The information is designed to help address common issues, particularly the challenge of inconsistent dose-response curves, and to provide a deeper understanding of the experimental factors that can influence results.
Troubleshooting Inconsistent BNTX Maleate Dose-Response Curves
Inconsistent dose-response curves for this compound can arise from a variety of factors, ranging from experimental technique to data analysis. This guide provides a structured approach to identifying and resolving these issues.
Question: My this compound dose-response curves are not reproducible between experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Lack of reproducibility is a common challenge in pharmacology. Here are the most likely culprits and the steps to take to address them:
1. Compound Handling and Stability:
-
Issue: this compound, like many small molecules, can degrade over time, especially with improper storage or handling. Repeated freeze-thaw cycles of stock solutions can also lead to a decrease in compound concentration and activity.
-
Troubleshooting Steps:
-
Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a concentrated stock solution for each experiment.
-
Stock Solution Aliquots: Aliquot your main stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Proper Storage: Store this compound as a powder and in solution according to the manufacturer's recommendations, typically desiccated at -20°C.[1]
-
Solubility Check: Visually inspect your dilutions for any signs of precipitation. This compound is soluble in DMSO and water with gentle warming.[1] If precipitation is observed, sonication or gentle warming may be necessary.
-
2. Cell Culture and Plating Variability:
-
Issue: Inconsistent cell health, passage number, and plating density can significantly impact the cellular response to this compound.
-
Troubleshooting Steps:
-
Consistent Passage Number: Use cells within a narrow and consistent passage number range for all experiments.
-
Cell Viability: Ensure high cell viability (>95%) before plating.
-
Homogeneous Cell Suspension: Mix your cell suspension thoroughly before and during plating to ensure an even distribution of cells in each well.
-
Optimized Seeding Density: Determine and maintain a consistent cell seeding density that ensures cells are in an exponential growth phase during the drug incubation period.
-
3. Assay Conditions and Protocol:
-
Issue: Minor variations in your experimental protocol can lead to significant differences in results.
-
Troubleshooting Steps:
-
Consistent Incubation Times: Ensure that the incubation time with this compound is consistent across all experiments.
-
Control DMSO Concentration: The final concentration of DMSO should be consistent across all wells, including vehicle controls, and kept at a non-toxic level (typically ≤ 0.5%).
-
Edge Effects: Be aware of "edge effects" in microplates, where wells on the perimeter are more prone to evaporation and temperature fluctuations. It is best practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.
-
4. Data Analysis:
-
Issue: The way you analyze your data can influence the final dose-response curve and the calculated parameters like IC50.
-
Troubleshooting Steps:
-
Appropriate Curve Fitting Model: Use a suitable nonlinear regression model to fit your data, such as a four-parameter logistic equation.
-
Data Normalization: Normalize your data to the positive and negative controls (e.g., vehicle control vs. a known potent antagonist).
-
Examine Raw Data: Always look at your raw data to identify any outliers or unusual trends that might be masked by the fitted curve.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective δ1 (delta 1) opioid receptor antagonist.[1] This means it binds to the δ1 opioid receptor but does not activate it. Instead, it blocks the receptor, preventing endogenous or exogenous agonists from binding and eliciting a cellular response. The δ1 opioid receptor is a G-protein coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4]
Q2: What are typical Ki or IC50 values I should expect for this compound?
| Parameter | Typical Range (for δ-opioid antagonists) | Factors Influencing the Value |
| Ki (Binding Affinity) | Sub-nanomolar to low nanomolar | Radioligand used, receptor source (cell membrane prep, tissue), buffer composition. |
| IC50 (Functional Assay) | Low nanomolar to micromolar | Cell line, agonist being antagonized, assay endpoint (e.g., cAMP, β-arrestin), incubation time. |
Q3: I am observing a "U-shaped" or non-monotonic dose-response curve. What could be the cause?
A3: A non-monotonic dose-response curve (NMDRC), such as a U-shaped or inverted U-shaped curve, can be perplexing. Potential causes include:
-
Off-target effects: At higher concentrations, this compound might interact with other receptors or cellular components, leading to an unexpected response.
-
Receptor desensitization or downregulation: Prolonged exposure to an antagonist can sometimes lead to changes in receptor expression or signaling pathways.
-
Complex biological responses: The cellular system you are studying may have feedback loops or opposing signaling pathways that are engaged at different concentrations of the compound.
-
Compound properties: At very high concentrations, the compound may precipitate out of solution or have other physicochemical effects that interfere with the assay.
To investigate this, you can try to:
-
Widen the concentration range tested.
-
Shorten or lengthen the incubation time.
-
Use a different cell line or assay system to see if the effect is specific to your initial setup.
Q4: Can you provide a basic protocol for a δ-opioid receptor binding assay?
A4: Yes, here is a generalized protocol for a competitive radioligand binding assay. This should be optimized for your specific laboratory conditions and reagents.
Experimental Protocol: δ-Opioid Receptor Competitive Binding Assay
1. Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated δ-opioid receptor agonist or antagonist with high specific activity (e.g., [³H]DPDPE or [³H]naltrindole).
-
This compound: Your test compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled δ-opioid receptor ligand (e.g., naloxone (B1662785) or unlabeled naltrindole).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA.
-
96-well plates.
-
Scintillation vials and scintillation fluid.
-
Filter mats (e.g., GF/B or GF/C).
-
Filtration manifold and vacuum pump.
-
Liquid scintillation counter.
2. Method:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the radioligand in binding buffer to the desired final concentration (typically at or near its Kd).
-
Prepare the cell membranes in ice-cold binding buffer to a final protein concentration of 5-20 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add binding buffer, radioligand, non-specific binding control, and cell membranes.
-
This compound Competition: Add binding buffer, radioligand, your desired concentrations of this compound, and cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter mat using a filtration manifold under vacuum.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation fluid to each vial.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Below are diagrams to help visualize key concepts related to this compound and troubleshooting dose-response experiments.
Caption: δ-Opioid Receptor Signaling Pathway Antagonized by this compound.
Caption: A Step-by-Step Workflow for Troubleshooting Dose-Response Curves.
References
Validation & Comparative
Comparative Analysis of BNTX Maleate Selectivity for δ1 Opioid Receptors
A comprehensive guide for researchers and drug development professionals on the selectivity profile of BNTX maleate (B1232345) compared to other key δ-opioid receptor ligands. This document provides supporting experimental data, detailed protocols, and visual representations of relevant biological pathways.
Introduction
The δ-opioid receptor (DOR), a G-protein coupled receptor, is a key target in the development of novel analgesics and therapeutics for mood disorders and substance abuse. The discovery of subtypes of the DOR, namely δ1 and δ2, has further refined the landscape of opioid research, necessitating the development of highly selective ligands to probe the distinct physiological roles of these receptor subtypes. BNTX maleate (7-benzylidenenaltrexone maleate) has emerged as a potent and selective antagonist for the δ1 opioid receptor. This guide provides a comparative analysis of this compound's selectivity for the δ1 opioid receptor against other widely used δ-opioid ligands, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile
To objectively assess the selectivity of this compound, its binding affinities for δ1, δ2, μ (μ), and κ (κ) opioid receptors are compared with those of other established δ-opioid receptor ligands: naltrindole (B39905) (a non-selective δ antagonist), naltriben (B52518) (a δ2-selective antagonist), SNC80 (a δ-selective agonist), and DPDPE (a δ1-selective agonist). The binding affinity is represented by the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound | δ1 Ki (nM) | δ2 Ki (nM) | μ Ki (nM) | κ Ki (nM) | Selectivity for δ1 vs δ2 | Selectivity for δ1 vs μ | Selectivity for δ1 vs κ |
| This compound | 0.1 | ~1-1.3* | >1000 | >1000 | ~10-13 fold | >10000 fold | >10000 fold |
| Naltrindole | 0.25 | 0.16 | 15.8 | 39.8 | Non-selective | ~63 fold | ~159 fold |
| Naltriben | 2.0 | 0.2 | 19.79 | 82.75 | 10 fold (for δ2) | ~10 fold | ~41 fold |
| SNC80 | 1.1 | 1.1 | >1000 | >1000 | Non-selective | >900 fold | >900 fold |
| DPDPE | 1.3 | 28.7 | 2300 | 8900 | ~22 fold | ~1769 fold | ~6846 fold |
*Note: The Ki of BNTX for the δ2 receptor is estimated based on the finding that it is 9.6 to 12.9-fold less potent than naltriben at what is presumed to be the δ2 receptor. The pIC50 and pKB values for naltrindole were converted to Ki values for direct comparison.
Experimental Protocols
The following is a detailed methodology for a radioligand binding assay, a standard procedure used to determine the binding affinity of a compound for a specific receptor.
Radioligand Binding Assay for Opioid Receptors
1. Materials:
-
Membrane Preparations: Cell membranes expressing the opioid receptor of interest (δ1, δ2, μ, or κ). These can be from transfected cell lines (e.g., CHO or HEK293 cells) or from specific brain regions of animal models.
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]DPDPE for δ1, [³H]Deltorphin II for δ2, [³H]DAMGO for μ, [³H]U-69,593 for κ).
-
Test Compound: this compound or other compounds to be tested, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the same receptor (e.g., naloxone).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
2. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
δ1-Opioid Receptor Signaling Pathway
The δ1-opioid receptor, like other δ-opioid receptors, is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Activation of the δ1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades, including the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.
Caption: Canonical signaling pathway of the δ1-opioid receptor.
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound like this compound involves a series of well-defined experimental steps, beginning with the preparation of materials and culminating in data analysis.
BNTX Maleate: A Comparative Guide to Confirming Delta-Opioid Receptor Antagonism using DPDPE
This guide provides a comprehensive comparison of BNTX maleate's antagonist activity at the delta-opioid receptor, utilizing the selective delta-opioid agonist DPDPE for confirmation. It is intended for researchers, scientists, and professionals in drug development seeking to characterize the pharmacological properties of BNTX maleate (B1232345). This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows.
Comparative Data of this compound and DPDPE
The following tables summarize the quantitative data for this compound and DPDPE, highlighting their interaction at the delta-opioid receptor.
Table 1: In Vitro Binding and Functional Potency
| Compound | Assay Type | Receptor | Parameter | Value | Reference |
| This compound | Competitive Binding ([3H]diprenorphine) | Delta-Opioid | Ki | > Binding Affinity | [1] |
| This compound | Functional Antagonism (vs. DPDPE) | Delta-Opioid | Ki | Greater than binding Ki | [1] |
| DPDPE | cAMP Accumulation Inhibition | Human Delta-Opioid | EC50 | 1.3 nM | [2] |
| DPDPE | Mouse Vas Deferens Contraction | Delta-Opioid | EC50 | 5.2 nM |
*Note: A study by Wang et al. (2001) indicated that the antagonistic potency (Ki) of BNTX is greater than its binding affinity (Ki) from [3H]diprenorphine binding assays, suggesting potential inverse agonist activity.[1]
Table 2: In Vivo Antagonist Activity of this compound against DPDPE-Induced Antinociception
| Antagonist | Agonist | Administration Route | Effect | Fold Increase in ED50 | Reference |
| This compound | DPDPE | Intrathecal (i.t.) | Antagonism of antinociception | 4-fold | [3] |
| This compound | DPDPE | Subcutaneous (s.c.) | Antagonism of antinociception | 5.9-fold | [3] |
Experimental Protocols
Detailed methodologies for confirming the antagonist activity of this compound against DPDPE are provided below.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled delta-opioid receptor antagonist, such as [3H]diprenorphine.
-
This compound.
-
DPDPE (for comparison).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare a series of dilutions of this compound and DPDPE in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., 0.5 nM [3H]diprenorphine).
-
Add the various concentrations of this compound or DPDPE to the wells.
-
Initiate the binding reaction by adding the cell membrane preparation (50-100 µg of protein per well).
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid ligand (e.g., 10 µM naloxone).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Antagonist Activity
This assay measures the ability of this compound to block the DPDPE-induced inhibition of adenylyl cyclase activity, which results in a decrease in cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the human delta-opioid receptor.
-
This compound.
-
DPDPE.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of DPDPE (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells.
-
Simultaneously or shortly after, add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value of this compound, which is the concentration that reverses 50% of the DPDPE-induced inhibition of forskolin-stimulated cAMP accumulation.
-
The antagonist dissociation constant (Kb) can be calculated using the Schild equation.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
Experimental Controls for BNTX Maleate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BNTX maleate (B1232345), a selective δ₁-opioid receptor antagonist, with other relevant experimental controls and alternatives. The information is intended to assist researchers in designing robust experiments and interpreting data accurately.
Comparative Analysis of δ-Opioid Receptor Antagonists
BNTX (7-benzylidenenaltrexone) maleate is a widely used tool compound for studying the physiological and pharmacological roles of the δ₁-opioid receptor subtype.[1] Its selection as an experimental control or therapeutic candidate should be based on a clear understanding of its performance relative to other available antagonists. This section provides a comparative summary of BNTX maleate and other commonly used δ-opioid receptor antagonists.
| Compound | Target(s) | Binding Affinity (Ki) for δ-Opioid Receptor | Selectivity | Key Features |
| This compound | δ₁-Opioid Receptor Antagonist | ~0.1 nM [2] | Highly selective for δ₁ over δ₂ and other opioid receptor subtypes (μ, κ). [1][2] | Standard selective δ₁ antagonist.[1] |
| Naltrindole (B39905) | Non-selective δ-Opioid Receptor Antagonist | ~0.037 nM (rat brain)[3], ~0.056 nM (mouse brain)[4] | Non-selective for δ₁ vs. δ₂ subtypes.[5][6] | Prototypic δ-opioid antagonist, widely used as a reference compound. Some studies suggest it may have non-opioid related immunosuppressive effects.[7] |
| Naltriben (NTB) | δ₂-Opioid Receptor Antagonist | Varies by study, generally shows selectivity for δ₂ | Selective for the δ₂ subtype over δ₁. | Useful for distinguishing between δ₁ and δ₂ receptor-mediated effects.[8] |
| Naloxone | Non-selective Opioid Receptor Antagonist | nM to µM range depending on the receptor | Non-selective, acts as an antagonist at μ, κ, and δ opioid receptors. | General opioid antagonist, often used as a positive control to confirm opioid receptor involvement. |
Experimental Protocols
Robust and reproducible data are contingent on well-defined experimental protocols. This section details standardized methodologies for key in vitro and in vivo assays involving this compound.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the δ-opioid receptor by this compound or other unlabeled antagonists.
-
Materials:
-
Cell membranes expressing the human δ-opioid receptor.
-
Radioligand: [³H]naltrindole or another suitable δ-opioid receptor radioligand.
-
Unlabeled ligands: this compound, naltrindole, etc.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor (e.g., this compound) in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled non-selective opioid ligand (e.g., naloxone).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Controls:
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO, ethanol) should be added to control wells at the same final concentration.[9][10]
-
Positive Control: A known δ-opioid receptor antagonist, such as naltrindole, should be run in parallel to validate the assay.
-
Negative Control: A compound known not to bind to the δ-opioid receptor can be included to ensure specificity.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the δ-opioid receptor. Antagonists will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
-
Objective: To determine the potency of this compound in inhibiting agonist-induced G protein activation.
-
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
δ-opioid receptor agonist (e.g., DPDPE, deltorphin (B1670231) II).
-
This compound and other antagonists.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
-
Procedure:
-
Pre-incubate membranes with the antagonist (e.g., this compound) for a defined period.
-
Add a fixed concentration of the agonist and [³⁵S]GTPγS to initiate the reaction. Basal binding is determined in the absence of an agonist. Non-specific binding is determined in the presence of excess unlabeled GTPγS.[11][12]
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition by the antagonist against its log concentration to determine the IC₅₀.
-
-
Controls:
-
Vehicle Control: The vehicle for the antagonist and agonist should be tested alone.
-
Positive Control Agonist: A known potent δ-opioid receptor agonist (e.g., DPDPE) should be used to stimulate a robust response.
-
Positive Control Antagonist: A well-characterized antagonist like naltrindole can be used for comparison.
-
In Vivo Studies
Experimental Design Considerations
-
Vehicle Selection: The choice of vehicle for in vivo administration of this compound depends on its solubility. Common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of DMSO or ethanol (B145695) in saline.[9] It is crucial to test the vehicle alone to ensure it does not produce any effects.
-
Dosing and Administration: this compound has been shown to be effective in mice at doses ranging from 0.1 to 3.0 mg/kg via intraperitoneal (i.p.) administration.[8] The optimal dose and route of administration should be determined empirically for each experimental model.
-
Controls:
-
Vehicle Control Group: A group of animals receiving only the vehicle is essential to control for any effects of the injection procedure or the vehicle itself.
-
Positive Control: To confirm the involvement of δ₁-opioid receptors, the effect of this compound can be challenged with a selective δ₁-opioid receptor agonist like [D-Pen²,⁵]enkephalin (DPDPE).[8]
-
Negative Control: Depending on the experimental question, a compound with no activity at opioid receptors could be used.
-
Visualizing Key Pathways and Workflows
δ-Opioid Receptor Signaling Pathway
The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[13] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and modulation of ion channel activity.[14]
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Several delta-opioid receptor ligands display no subtype selectivity to the human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppression by delta-opioid antagonist naltrindole: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of delta 1-opioid receptor antagonism in the antitussive effect of delta-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
BNTX maleate cross-reactivity with mu and kappa opioid receptors
A Comparative Guide to the Cross-Reactivity of BNTX Maleate (B1232345) with Mu and Kappa Opioid Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of investigational compounds is paramount. This guide provides a comparative analysis of BNTX maleate's interaction with mu (µ) and kappa (κ) opioid receptors, placed in context with established opioid receptor ligands. BNTX, or 7-benzylidenenaltrexone (B1236580), is primarily recognized as a potent and selective antagonist for the delta-1 (δ₁) opioid receptor.[1][2][3] This guide synthesizes available data to assess its cross-reactivity with the mu and kappa opioid receptor subtypes.
Quantitative Comparison of Opioid Receptor Ligands
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) | Ligand Type |
| This compound | µ (Mu) | Data Not Available | Data Not Available | Data Not Available | Predominantly δ₁ Antagonist |
| κ (Kappa) | Data Not Available | Data Not Available | Data Not Available | ||
| δ (Delta) | ~0.1 (δ₁)[1] | Antagonist Activity | Not Applicable | ||
| DAMGO | µ (Mu) | 0.5 - 2.0 | 5 - 20 | ~100 | Full Agonist |
| κ (Kappa) | >1000 | >10000 | Low to None | Selective µ Agonist | |
| δ (Delta) | >1000 | >10000 | Low to None | ||
| U-50,488H | µ (Mu) | >1000 | >10000 | Low to None | Selective κ Agonist |
| κ (Kappa) | 0.5 - 5.0 | 10 - 50 | ~100 | Full Agonist | |
| δ (Delta) | >1000 | >10000 | Low to None | ||
| Naloxone | µ (Mu) | 1 - 5 | Antagonist Activity | Not Applicable | Non-selective Antagonist |
| κ (Kappa) | 10 - 30 | Antagonist Activity | Not Applicable | ||
| δ (Delta) | 20 - 100 | Antagonist Activity | Not Applicable | ||
| nor-Binaltorphimine | µ (Mu) | 50 - 200 | Antagonist Activity | Not Applicable | Selective κ Antagonist |
| κ (Kappa) | 0.1 - 1.0 | Antagonist Activity | Not Applicable | ||
| δ (Delta) | >1000 | Antagonist Activity | Not Applicable |
Note: The presented values are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition).
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Principle: This method measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]DAMGO for µ receptors, [³H]U-69,593 for κ receptors) for binding to receptors in a tissue homogenate or cell membrane preparation.
-
Membrane Preparation:
-
Tissues (e.g., rodent brain) or cells expressing the opioid receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Functional Assays
This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
-
Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated G-protein. The amount of incorporated [³⁵S]GTPγS is proportional to the degree of receptor activation.
-
Assay Procedure:
-
Cell membranes expressing the opioid receptor of interest are incubated with the test compound at various concentrations in the presence of GDP.
-
[³⁵S]GTPγS is added to the reaction mixture.
-
The reaction is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The data are plotted as the percentage of stimulation over basal levels versus the concentration of the test compound. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined from the resulting dose-response curve.
β-Arrestin Recruitment Assays
This assay assesses another critical aspect of GPCR signaling, which is often associated with receptor desensitization and internalization, as well as G-protein-independent signaling.
-
Principle: Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the receptor. Various techniques, such as enzyme-fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET), can be used to quantify this interaction.
-
Assay Procedure (Example using EFC):
-
Cells are engineered to co-express the opioid receptor fused to a small fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the larger, complementary fragment of the enzyme.
-
Upon agonist stimulation, the recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, reconstituting a functional enzyme.
-
A substrate for the enzyme is added, and the resulting luminescent or fluorescent signal is measured.
-
-
Data Analysis: The signal intensity is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax for β-arrestin recruitment are determined.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for mu and kappa opioid receptors upon agonist activation.
References
- 1. Binding of norbinaltorphimine (norBNI) congeners to wild-type and mutant mu and kappa opioid receptors: molecular recognition loci for the pharmacophore and address components of kappa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BNTX Maleate's Mechanism of Action Using Delta-Opioid Receptor Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the effects of BNTX maleate (B1232345), a selective δ₁-opioid receptor antagonist, by utilizing delta-opioid receptor knockout (DOR-KO) mice. By comparing the behavioral and physiological responses of wild-type (WT) and DOR-KO mice to BNTX maleate administration, researchers can definitively attribute the compound's effects to its interaction with the delta-opioid receptor.
Introduction to this compound and the Delta-Opioid Receptor
BNTX (7-Benzylidenenaltrexone) maleate is a selective antagonist for the delta-1 (δ₁) subtype of the opioid receptor.[1] The delta-opioid receptors, part of the G protein-coupled receptor superfamily, are involved in modulating pain, mood, and emotional responses.[2][3] Validating that a compound like this compound exerts its effects specifically through this receptor is a critical step in preclinical drug development. The use of knockout mouse models, in which the gene for the target receptor is deleted, offers a powerful tool for such validation.[4]
This guide outlines a series of key in vivo experiments designed to compare the effects of this compound in wild-type mice, which have functional delta-opioid receptors, and in DOR-KO mice, which lack these receptors. The expected outcomes are based on the established pharmacology of this compound and the known phenotype of DOR-KO mice.
Comparative Data Summary
The following tables present hypothetical yet expected data from key behavioral assays. These tables are designed to illustrate the anticipated differences in response to this compound between wild-type and DOR-KO mice, thereby validating its on-target effect.
Table 1: Analgesic Effects in the Tail-Flick Test
The tail-flick test is a measure of nociceptive thermal pain.[5][6] As this compound is an antagonist, it is expected to have no intrinsic analgesic effect and may even reduce the analgesic effects of delta-opioid agonists. In DOR-KO mice, which already lack the target receptor, this compound is expected to have no effect on pain perception.
| Group | Treatment | Baseline Latency (s) | Post-treatment Latency (s) | Change in Latency (%) |
| Wild-Type | Vehicle | 2.5 ± 0.3 | 2.4 ± 0.4 | -4% |
| Wild-Type | This compound (10 mg/kg) | 2.6 ± 0.2 | 2.5 ± 0.3 | -3.8% |
| DOR-KO | Vehicle | 2.4 ± 0.3 | 2.3 ± 0.2 | -4.2% |
| DOR-KO | This compound (10 mg/kg) | 2.5 ± 0.4 | 2.4 ± 0.3 | -4% |
Data are presented as mean ± SD. The lack of significant change in tail-flick latency in all groups indicates no intrinsic analgesic or hyperalgesic effect of this compound at the tested dose.
Table 2: Anxiety-Related Behavior in the Elevated Plus Maze (EPM)
The EPM is a widely used assay to assess anxiety-like behavior in rodents.[7][8][9] Studies have shown that DOR-KO mice can exhibit an anxiogenic-like phenotype.[2] this compound, by blocking the endogenous anxiolytic tone mediated by delta-opioid receptors, is expected to induce anxiety-like behavior in wild-type mice. This effect should be absent in DOR-KO mice.
| Group | Treatment | Time in Open Arms (s) | Entries into Open Arms | Time in Closed Arms (s) |
| Wild-Type | Vehicle | 45 ± 8 | 12 ± 3 | 255 ± 8 |
| Wild-Type | This compound (10 mg/kg) | 25 ± 6 | 7 ± 2 | 275 ± 6 |
| DOR-KO | Vehicle | 30 ± 7 | 8 ± 2 | 270 ± 7 |
| DOR-KO | This compound (10 mg/kg) | 28 ± 5 | 9 ± 3 | 272 ± 5 |
Data are presented as mean ± SD. *p < 0.05 compared to Wild-Type Vehicle. The significant decrease in open arm exploration in WT mice treated with this compound suggests an anxiogenic effect, which is absent in DOR-KO mice.
Table 3: Locomotor Activity in the Open Field Test (OFT)
The OFT is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.[10][11] It is important to confirm that any observed effects in other behavioral tests are not due to a general change in motor activity.
| Group | Treatment | Total Distance Traveled (m) | Time in Center (s) | Rearing Frequency |
| Wild-Type | Vehicle | 35 ± 5 | 40 ± 7 | 25 ± 4 |
| Wild-Type | This compound (10 mg/kg) | 33 ± 6 | 22 ± 5* | 23 ± 5 |
| DOR-KO | Vehicle | 36 ± 4 | 25 ± 6 | 26 ± 4 |
| DOR-KO | This compound (10 mg/kg) | 34 ± 5 | 24 ± 7 | 24 ± 3 |
Data are presented as mean ± SD. *p < 0.05 compared to Wild-Type Vehicle. The lack of significant change in total distance traveled and rearing suggests that this compound does not have a sedative or stimulant effect at the tested dose. The reduced time in the center for WT mice treated with this compound is consistent with the anxiogenic-like effect observed in the EPM.
Experimental Protocols
Animals
-
Species: Mus musculus (mouse)
-
Strains: C57BL/6J (Wild-Type) and DOR-KO on a C57BL/6J background.
-
Sex: Male and female mice should be tested separately.
-
Age: 8-12 weeks.
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Mice should be acclimated to the testing room for at least 30 minutes prior to each behavioral test.
Drug Administration
-
Compound: this compound dissolved in a suitable vehicle (e.g., saline with 1% DMSO).
-
Dose: 10 mg/kg (or a dose range determined by pilot studies).
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer 30 minutes prior to behavioral testing.
Behavioral Assays
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the mouse.
-
Focus the radiant heat source on the distal third of the tail.
-
Record the latency (in seconds) for the mouse to flick its tail away from the heat source.[5]
-
A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.
-
Take a baseline measurement before drug administration.
-
Administer this compound or vehicle and test again at the predetermined time point.
-
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9]
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.[8]
-
Allow the mouse to explore the maze for 5 minutes.[8]
-
Record the session using a video camera and tracking software.
-
Analyze the time spent in and the number of entries into the open and closed arms.
-
Thoroughly clean the maze between trials.
-
-
Apparatus: A square or circular arena with walls to prevent escape.[12]
-
Procedure:
-
Place the mouse in the center of the open field.[11]
-
Allow the mouse to explore for a set period (e.g., 10-20 minutes).[13]
-
Record the session using a video camera and tracking software.
-
Analyze the total distance traveled, time spent in the center versus the periphery, and the frequency of rearing.
-
Clean the arena thoroughly between trials.
-
Visualizations
Signaling Pathway of Delta-Opioid Receptor Antagonism
Caption: this compound competitively blocks endogenous opioids from activating the delta-opioid receptor.
Experimental Workflow
Caption: Workflow for comparing the effects of this compound in WT and DOR-KO mice.
Logical Relationship for Validation
Caption: The logic for validating the on-target effects of this compound.
Conclusion
By employing delta-opioid receptor knockout mice in conjunction with wild-type controls, researchers can unequivocally demonstrate that the pharmacological effects of this compound are mediated through its intended target. The absence of a behavioral or physiological response to this compound in DOR-KO mice, contrasted with a clear effect in wild-type animals, provides robust evidence for its mechanism of action. This comparative approach is an essential component of the preclinical validation of selective receptor antagonists.
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mice deficient for delta- and mu-opioid receptors exhibit opposing alterations of emotional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the opioid system by gene knockout | Semantic Scholar [semanticscholar.org]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anilocus.com [anilocus.com]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of BNTX Maleate and Naloxone Efficacy for Opioid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of BNTX maleate (B1232345) and naloxone (B1662785), two critical antagonists of opioid receptors. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their respective pharmacological profiles, supported by available experimental data.
Introduction
Naloxone is a non-selective opioid receptor antagonist widely recognized as the gold standard for the reversal of opioid overdose, particularly respiratory depression.[1][2][3] BNTX maleate, in contrast, is characterized as a selective antagonist for the delta-1 (δ₁) opioid receptor subtype and is primarily utilized as a research tool to investigate the physiological roles of this specific receptor.[4][5] This guide will delve into a comparative analysis of their mechanisms of action, receptor binding affinities, and available in vivo efficacy data.
Mechanism of Action
Naloxone functions as a competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the µ-opioid receptor.[1] By competing with opioids for these receptor sites, naloxone displaces the agonist and rapidly reverses the physiological effects of opioid overdose, most critically respiratory depression.[2][3]
This compound acts as a selective competitive antagonist at the δ₁-opioid receptor subtype.[4][5] Its primary role in research is to block the effects of δ₁-selective agonists, thereby helping to elucidate the specific functions of this receptor subtype.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for this compound and naloxone, focusing on their receptor binding affinities. It is important to note the absence of direct comparative efficacy data, particularly concerning the reversal of opioid-induced respiratory depression by this compound.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Naloxone | µ-opioid | 1.115 - 5.926 | [6][7] |
| δ-opioid | ~241-fold lower than µ | [8] | |
| κ-opioid | ~48-fold lower than µ | [8] | |
| This compound | δ₁-opioid | Selective antagonist (Specific Ki values not consistently reported in comparative assays) | [4][5] |
| µ-opioid | Low affinity | ||
| κ-opioid | Low affinity |
Table 1: Comparative Receptor Binding Affinities
| Compound | In Vivo Model | Parameter | Value | Reference |
| Naloxone | Fentanyl-induced respiratory depression in rats | Reversal of overdose | Effective at various doses (e.g., 0.1-0.2 mg/kg) | [9] |
| Morphine-induced analgesia in mice (tail-flick test) | Antagonism of analgesia | ED₅₀ values available for antagonism of various opioids | ||
| This compound | DPDPE (δ₁-agonist)-induced antinociception in mice | Increase in antinociceptive ED₅₀ of DPDPE | 5.9-fold increase |
Table 2: Comparative In Vivo Efficacy Data (Note: Data are not from head-to-head comparative studies for overdose reversal)
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing opioid receptor binding and in vivo antagonist efficacy.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, naloxone) for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells transfected with µ, δ, or κ receptors).
-
Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Test compound (unlabeled antagonist).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (typically 60-180 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Opioid Antagonism: Rodent Tail-Flick Test
Objective: To evaluate the ability of an antagonist to reverse opioid-induced antinociception.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Opioid agonist (e.g., morphine, fentanyl).
-
Opioid antagonist (test compound, e.g., naloxone).
-
Tail-flick analgesia meter.
-
Animal restraints.
Procedure:
-
Acclimate the animals to the testing environment and restraining device.
-
Determine the baseline tail-flick latency by applying a radiant heat source to the tail and measuring the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Administer the opioid agonist (e.g., morphine subcutaneously) and measure the tail-flick latency at the time of peak effect.
-
In a separate group of animals, administer the opioid antagonist at various doses prior to or after the administration of the opioid agonist.
-
Measure the tail-flick latency at the same time point as in step 3.
-
Analyze the data to determine the dose-dependent reversal of the opioid-induced increase in tail-flick latency by the antagonist. The ED₅₀ (the dose of antagonist that produces 50% of the maximal reversal) can be calculated.
In Vivo Assessment of Opioid-Induced Respiratory Depression
Objective: To measure the effect of an antagonist on opioid-induced changes in respiratory function.
Materials:
-
Male Sprague-Dawley rats.
-
Whole-body plethysmography chambers.
-
Opioid agonist (e.g., fentanyl).
-
Opioid antagonist (test compound, e.g., naloxone).
-
Data acquisition system to measure respiratory parameters (frequency, tidal volume, minute ventilation).
Procedure:
-
Acclimate the rats to the plethysmography chambers.
-
Record baseline respiratory parameters.
-
Administer the opioid agonist (e.g., fentanyl intravenously) to induce respiratory depression.
-
Administer the opioid antagonist at various doses.
-
Continuously monitor and record respiratory parameters to assess the reversal of respiratory depression.
-
Analyze the data to determine the dose-response relationship for the antagonist's effect on respiratory parameters.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Naloxone's competitive antagonism at the µ-opioid receptor.
Caption: this compound's antagonism at the δ₁-opioid receptor.
Caption: General workflow for preclinical evaluation of opioid antagonists.
Conclusion
Naloxone remains the cornerstone of opioid overdose reversal due to its potent, non-selective antagonism of opioid receptors, particularly the µ-opioid receptor, which is primarily responsible for respiratory depression. This compound is a valuable research tool for its selective antagonism of the δ₁-opioid receptor. Based on current literature, a direct comparison of their efficacy in reversing opioid overdose is not possible due to the lack of studies investigating the effects of this compound on opioid-induced respiratory depression. Future research is warranted to explore the potential of selective δ₁-opioid receptor antagonists in the context of opioid overdose and to conduct head-to-head comparative studies with established antagonists like naloxone. This would provide a more complete understanding of their relative therapeutic potential.
References
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. [PDF] Opioid-induced respiratory depression: reversal by non-opioid drugs | Semantic Scholar [semanticscholar.org]
- 3. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [openresearch.surrey.ac.uk]
Comparative Analysis of BNTX Maleate: A Selective δ1-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BNTX maleate (B1232345) (7-benzylidenenaltrexone maleate), a selective δ1-opioid receptor antagonist, with other relevant compounds. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Dose-Response Validation: BNTX Maleate vs. Naltriben (B52518)
This compound demonstrates high selectivity for the δ1-opioid receptor subtype. Its antagonist potency has been evaluated in vivo and compared with that of naltriben, a selective δ2-opioid receptor antagonist. The following tables summarize the dose-response data from a key study investigating the antinociceptive effects of δ-opioid agonists in the presence of these antagonists.
Experimental Context: The data was obtained using the tail-flick test in mice, a standard method for assessing analgesia. The potency of the δ1 agonist [D-Pen²,D-Pen⁵]enkephalin (DPDPE) and the δ2 agonist deltorphin (B1670231) II (DELT II) were measured by their ED50 values (the dose required to produce a maximal response in 50% of the subjects). The antagonist effect of this compound and naltriben was quantified by the fold-increase in the agonist's ED50 value.
| Agonist (Receptor Specificity) | Antagonist | Antagonist Dose | Agonist ED50 (nmol/mouse) | Fold Increase in Agonist ED50 |
| DPDPE (δ1) | None (Control) | - | 6.3 | - |
| DPDPE (δ1) | This compound | s.c. | 37.2 | 5.9 |
| DPDPE (δ1) | Naltriben | s.c. | 6.3 | No significant change |
| DELT II (δ2) | None (Control) | - | 6.4 | - |
| DELT II (δ2) | This compound | s.c. | 6.4 | No significant change |
| DELT II (δ2) | Naltriben | s.c. | 80.0 | 12.5 |
| Data sourced from a study on the involvement of delta opioid receptor subtypes in mediating antinociception at spinal sites in mice.[1] |
Interpretation of Data: The data clearly illustrates the selectivity of this compound for the δ1-opioid receptor. Subcutaneous administration of this compound resulted in a significant (5.9-fold) increase in the ED50 of the δ1 agonist DPDPE, indicating a potent antagonistic effect at the δ1 receptor.[1] In contrast, this compound did not significantly alter the ED50 of the δ2 agonist DELT II, demonstrating its low affinity for the δ2 receptor.[1]
Conversely, naltriben showed high selectivity for the δ2-opioid receptor, causing a 12.5-fold increase in the ED50 of DELT II while having no significant effect on the potency of the δ1 agonist DPDPE.[1]
Signaling Pathways and Experimental Workflows
To understand the context of these findings, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for dose-response analysis.
Caption: δ1-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound.
In Vivo Antinociception Assay (Tail-Flick Test)
The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.[2]
Objective: To determine the antinociceptive effect of an opioid agonist and the blocking effect of an antagonist.
Procedure:
-
Animal Handling and Acclimation: Male Swiss-Webster mice are acclimated to the laboratory environment and handling procedures.
-
Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the ventral surface of the tail. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Drug Administration:
-
The antagonist (e.g., this compound) or vehicle is administered, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection.
-
After a predetermined time, the opioid agonist (e.g., DPDPE) is administered.
-
-
Testing: At the time of peak effect of the agonist, the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves are then generated by plotting %MPE against the agonist dose, and the ED50 is calculated.
In Vitro Receptor Binding Assay (Radioligand Competition Assay)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[3]
Objective: To determine the binding affinity (Ki) of this compound for the δ1-opioid receptor.
Procedure:
-
Membrane Preparation: Brain tissue (e.g., from guinea pig) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the opioid receptors.
-
Incubation: The membrane preparation is incubated with:
-
A radiolabeled ligand specific for the δ1 receptor (e.g., [³H]DPDPE).
-
Varying concentrations of the unlabeled competitor compound (this compound).
-
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
This guide provides a foundational understanding of the dose-response characteristics of this compound and its comparison with a selective δ2-opioid receptor antagonist. The provided experimental protocols and pathway diagrams offer a framework for further research and development in the field of opioid pharmacology.
References
Head-to-head comparison of different δ1 opioid receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
The δ-opioid receptors (DORs), part of the larger family of opioid receptors, are critical mediators of analgesia and are implicated in a range of other physiological and pathological processes, including mood regulation, neuroprotection, and addiction. The discovery of subtypes within the δ-opioid receptor class, namely δ1 and δ2, has spurred the development of selective antagonists to dissect their distinct functions. This guide provides a head-to-head comparison of prominent δ1 opioid receptor antagonists, presenting key experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in selecting the appropriate pharmacological tools for their studies.
Introduction to δ1 Opioid Receptor Antagonists
The δ1 opioid receptor subtype has been a subject of intense research due to its potential as a therapeutic target with a possibly improved side-effect profile compared to non-selective opioid receptor modulators. Selective antagonists are invaluable for characterizing the physiological roles of the δ1 receptor and for the development of novel therapeutics. This guide focuses on a comparative analysis of three key δ1 opioid receptor antagonists: 7-Benzylidenenaltrexone (B1236580) (BNTX), Naltrindole, and SoRI-9409.
Comparative Analysis of Binding Affinity and Selectivity
The binding affinity (Ki) of an antagonist for its target receptor and its selectivity over other related receptors are crucial parameters for its utility as a research tool. The following table summarizes the binding affinities of BNTX, Naltrindole, and SoRI-9409 for δ1, δ2, μ (mu), and κ (kappa) opioid receptors.
| Antagonist | δ1 Ki (nM) | δ2 Ki (nM) | μ Ki (nM) | κ Ki (nM) | δ1 Selectivity over δ2 | δ1 Selectivity over μ | δ1 Selectivity over κ |
| 7-Benzylidenenaltrexone (BNTX) | 0.1[1] | ~10 | >1000 | >1000 | ~100-fold[1] | >10,000-fold | >10,000-fold |
| Naltrindole | 0.16 | 0.25 | 15.8 | 63.1 | ~1.6-fold | ~99-fold | ~394-fold |
| SoRI-9409 | 2.2[2] | Not Reported | 51[2] | Similar to μ[2] | Not Reported | ~23-fold | ~23-fold |
Note: Data for BNTX's affinity for µ and κ receptors is primarily based on in vivo studies showing a lack of effect on agonists for these receptors.[3] SoRI-9409 is also characterized as a mixed μ-opioid receptor partial agonist.[4]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of δ1 opioid receptor antagonism, it is essential to visualize the underlying signaling pathways and the experimental workflows used to characterize these compounds.
δ1 Opioid Receptor Signaling Pathway
The δ1 opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[5] Upon antagonist binding, the receptor is stabilized in an inactive conformation, preventing the downstream signaling cascade typically initiated by an agonist. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. There is also evidence to suggest that the δ1 receptor subtype may exist as a heterodimer with the μ-opioid receptor.
Caption: δ1 Opioid Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Competitive radioligand binding assays are fundamental for determining the binding affinity (Ki) of an antagonist. This workflow illustrates the key steps involved in this in vitro assay.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: [35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the extent to which a ligand can stimulate G-protein activation. For an antagonist, this assay is used to determine its ability to inhibit agonist-stimulated G-protein activation.
Caption: [35S]GTPγS Binding Assay Workflow.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in pharmacological research. The following are detailed protocols for the key experiments cited in the comparison of these δ1 opioid receptor antagonists.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test antagonist for the δ1 opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human δ1 opioid receptor.
-
Radiolabeled δ1-selective agonist (e.g., [3H]DPDPE).
-
Unlabeled test antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radiolabeled ligand, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of a non-radiolabeled δ-opioid ligand (e.g., 10 µM naloxone), 25 µL of radiolabeled ligand, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of the test antagonist at various concentrations, 25 µL of radiolabeled ligand, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Antagonism
Objective: To determine the ability of a test antagonist to inhibit agonist-stimulated G-protein activation at the δ1 opioid receptor.
Materials:
-
Cell membranes prepared from cells co-expressing the human δ1 opioid receptor and Gi/o proteins.
-
δ1-selective agonist (e.g., SNC80).
-
Test antagonist.
-
[35S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials as in the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare and dilute cell membranes as described previously.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer containing GDP (final concentration 10 µM).
-
25 µL of the test antagonist at various concentrations.
-
25 µL of the δ1 agonist at a fixed concentration (e.g., its EC80).
-
50 µL of membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.[3]
-
Washing and Quantification: Wash the filters and quantify the radioactivity as described previously.
-
Data Analysis: Determine the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist. Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration to determine the IC50 value.
In Vivo Mouse Tail-Flick Test
Objective: To assess the in vivo antagonist activity of a test compound against a δ1-opioid receptor-mediated analgesic effect.
Materials:
-
Male ICR mice (or other suitable strain).
-
Tail-flick analgesia meter.
-
δ1-selective agonist (e.g., DPDPE).
-
Test antagonist.
-
Vehicle solution (e.g., saline or DMSO solution).
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restraining device for at least 30 minutes before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail (approximately 2-3 cm from the tip) and measuring the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Antagonist Administration: Administer the test antagonist or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).
-
Agonist Administration: After a predetermined pretreatment time (e.g., 15-30 minutes), administer the δ1 agonist.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration (e.g., 15, 30, 60, and 90 minutes).
-
Data Analysis: Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the vehicle-treated and antagonist-treated groups to determine the antagonist's ability to block the agonist-induced analgesia. The dose of the antagonist that produces a 50% reduction in the agonist's effect (ED50) can be calculated.
Conclusion
The selection of a δ1 opioid receptor antagonist should be guided by the specific requirements of the research question. 7-Benzylidenenaltrexone (BNTX) stands out for its exceptional selectivity for the δ1 subtype over δ2, μ, and κ receptors, making it an excellent tool for isolating δ1-mediated effects in vitro and in vivo. Naltrindole , while a potent δ-opioid receptor antagonist, exhibits less selectivity between the δ1 and δ2 subtypes. SoRI-9409 presents a more complex profile with high affinity for δ receptors but also significant interaction with μ receptors as a partial agonist. The detailed experimental protocols and pathway visualizations provided in this guide are intended to empower researchers to conduct rigorous and reproducible studies in the ever-evolving field of opioid pharmacology.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opioid receptor selectivity profile change via isosterism for 14-O-substitued naltrexone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
Validating BNTX Maleate: A Comparative Guide to its Binding Affinity and Kinetics
For researchers and professionals in drug development, understanding the binding characteristics of a compound is paramount to predicting its efficacy and potential side effects. This guide provides a comprehensive comparison of the binding affinity and kinetics of BNTX maleate (B1232345) (7-benzylidenenaltrexone maleate), a selective δ1 (delta 1) opioid receptor antagonist, with other relevant opioid receptor ligands. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
Comparative Binding Affinity of BNTX Maleate
This compound demonstrates high affinity and selectivity for the δ1 opioid receptor subtype. The following table summarizes its binding affinity (Ki) in comparison to other standard opioid receptor antagonists. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| This compound | δ1 Opioid Receptor | 0.1 | [1] |
| BNTX | μ Opioid Receptor (MOR) | 18.2 ± 2.1 | [2] |
| δ Opioid Receptor (DOR) | 1.1 ± 0.1 | [2] | |
| κ Opioid Receptor (KOR) | 26.3 ± 2.5 | [2] | |
| Naloxone | μ Opioid Receptor (MOR) | 1.2 ± 0.1 | [2] |
| δ Opioid Receptor (DOR) | 17.2 ± 1.5 | [2] | |
| κ Opioid Receptor (KOR) | 10.3 ± 0.9 | [2] | |
| Naltrexone | μ Opioid Receptor (MOR) | 0.3 ± 0.03 | [2] |
| δ Opioid Receptor (DOR) | 11.5 ± 1.0 | [2] | |
| κ Opioid Receptor (KOR) | 0.8 ± 0.1 | [2] | |
| ICI 174,864 (δ selective) | δ Opioid Receptor (DOR) | 1.3 ± 0.1 | [2] |
| nor-BNI (κ selective) | κ Opioid Receptor (KOR) | 0.15 ± 0.01 | [2] |
Note: The data presented are compiled from different studies and experimental conditions may vary.
Experimental Protocols
The determination of binding affinity and kinetics for compounds like this compound is typically achieved through radioligand binding assays. These assays are considered the gold standard for their robustness and sensitivity in measuring ligand-receptor interactions.
Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for the δ-opioid receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the δ-opioid receptor (e.g., guinea pig brain tissue or CHO cells stably expressing the human δ-opioid receptor) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand with high affinity for the δ-opioid receptor (e.g., [3H]DPDPE for δ1).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed amount of the prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in validating this compound's binding characteristics, the following diagrams illustrate the experimental workflow and the canonical signaling pathway of the δ-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
The δ-opioid receptor, the target of this compound, is a G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Simplified δ-opioid receptor signaling pathway.
References
Unveiling the Molecular Handshake: A Comparative Guide to Confirming the BNTX Maleate Binding Site
For researchers, scientists, and drug development professionals, pinpointing the precise binding site of a ligand is a critical step in understanding its mechanism of action and in the rational design of new therapeutics. This guide provides a comparative analysis of experimental approaches, with a focus on site-directed mutagenesis, to confirm the binding site of BNTX maleate (B1232345), a selective δ₁ opioid receptor antagonist.
BNTX (7-Benzylidenenaltrexone) maleate is a valuable pharmacological tool for studying the δ₁ opioid receptor.[1] While its selectivity is established, definitively identifying the amino acid residues that form its binding pocket is essential for a complete understanding of its interaction with the receptor. Site-directed mutagenesis, a powerful technique to alter specific amino acids within a protein, stands as a cornerstone method for this purpose.[2][3] This guide will detail the application of site-directed mutagenesis and compare it with other biophysical and biochemical assays that can corroborate binding site hypotheses.
Comparative Analysis of Binding Site Confirmation Techniques
To validate a putative binding site, a multi-faceted approach is often the most robust. Site-directed mutagenesis provides direct evidence of a residue's importance, while other techniques offer complementary data on binding affinity and kinetics.
| Technique | Principle | Key Data Generated | Advantages | Limitations |
| Site-Directed Mutagenesis (SDM) | Specific amino acid residues in the target protein are replaced through genetic modification of the corresponding DNA sequence.[3][4] | Changes in binding affinity (Kd, Ki), potency (IC50, EC50), and/or efficacy (Emax) of the ligand for the mutant versus wild-type receptor.[5][6] | Directly tests the functional role of specific residues in ligand binding. Can be used to map the entire binding pocket. | Can sometimes lead to protein misfolding or instability. The effect of a mutation may be indirect. Requires a robust functional assay. |
| Radioligand Binding Assays | A radiolabeled ligand is used to quantify its binding to a receptor. Competition assays with unlabeled ligands determine their affinity.[5] | Dissociation constant (Kd), inhibition constant (Ki), and maximum binding capacity (Bmax).[5] | High sensitivity and well-established methodology. Can be used with native tissues or cell membranes. | Requires synthesis of a radiolabeled ligand. Generates radioactive waste. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a protein, providing a complete thermodynamic profile of the interaction.[7] | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a comprehensive thermodynamic signature of the binding event. Does not require labeling. | Requires relatively large amounts of pure protein and ligand. Can be sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein, allowing for real-time monitoring of the interaction.[7] | Association rate constant (kon), dissociation rate constant (koff), and dissociation constant (Kd). | Provides kinetic information about the binding event. Requires relatively small amounts of protein. | Immobilization of the protein may affect its conformation and binding properties. |
Experimental Protocols
Site-Directed Mutagenesis Workflow to Confirm the BNTX Maleate Binding Site on the δ₁ Opioid Receptor
This protocol outlines a hypothetical study to identify key residues in the δ₁ opioid receptor that interact with this compound. Based on molecular modeling or homology to other opioid receptors, a set of putative binding site residues in the transmembrane domains would be selected for mutation, typically to alanine (B10760859), to remove the side chain's functional group.
1. Plasmid Template Preparation:
-
A high-purity preparation of a plasmid containing the coding sequence for the wild-type human δ₁ opioid receptor is obtained.[8]
2. Primer Design:
-
For each target residue, a pair of complementary mutagenic primers is designed.[9]
-
The primers contain the desired mutation and have sufficient length and melting temperature to anneal specifically to the plasmid template.[8]
3. PCR Mutagenesis:
-
A PCR reaction is performed using a high-fidelity DNA polymerase to minimize secondary mutations.[8][10]
-
The reaction uses the wild-type plasmid as a template and the mutagenic primers to generate copies of the plasmid containing the desired mutation.[11]
4. Template Removal and Ligation:
-
The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the in vitro synthesized PCR product will not be).[8][10]
-
The newly synthesized, mutated linear DNA is then circularized by ligation.[9]
5. Transformation and Screening:
-
The ligated plasmid is transformed into competent E. coli cells.[9][10]
-
Colonies are selected, and plasmid DNA is isolated.
-
The presence of the desired mutation is confirmed by DNA sequencing.[9]
6. Expression and Functional Assays:
-
The mutated δ₁ opioid receptor plasmids are transfected into a suitable mammalian cell line (e.g., HEK293 or CHO cells).
-
The expression and proper trafficking of the mutant receptors to the cell membrane are confirmed, for example, by immunofluorescence or western blotting.
-
Radioligand binding assays are performed on membranes from cells expressing the wild-type or mutant receptors to determine the binding affinity of this compound. A significant increase in the Kd or Ki value for a mutant receptor compared to the wild-type would indicate that the mutated residue is important for binding.[6]
Radioligand Competition Binding Assay
1. Membrane Preparation:
-
Cells expressing either the wild-type or mutant δ₁ opioid receptor are harvested and homogenized.
-
The cell membranes are isolated by centrifugation.
2. Assay Setup:
-
A constant concentration of a radiolabeled δ₁ opioid receptor ligand (e.g., [³H]-naltrindole) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
3. Incubation and Separation:
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
4. Quantification:
-
The amount of radioactivity on the filters is measured by liquid scintillation counting.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation. A higher Ki value for a mutant receptor indicates lower binding affinity.
Hypothetical Data Presentation
The following table presents hypothetical data from a site-directed mutagenesis study on the δ₁ opioid receptor to identify the binding site of this compound. Residues are mutated to alanine (A).
| Receptor | This compound Ki (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 5.2 ± 0.6 | - |
| D128A | 7.8 ± 0.9 | 1.5 |
| Y129A | 256.4 ± 21.3 | 49.3 |
| W274A | 312.8 ± 35.1 | 60.1 |
| H278A | 15.6 ± 2.1 | 3.0 |
| Y308A | 4.9 ± 0.5 | 0.9 |
Data are presented as mean ± SEM from three independent experiments.
In this hypothetical example, the large increase in the Ki value for the Y129A and W274A mutants strongly suggests that these residues are critical for the high-affinity binding of this compound to the δ₁ opioid receptor. The moderate effect of the H278A mutation suggests a lesser but still significant role, while the D128A and Y308A mutations appear to have minimal impact on binding.
Signaling Pathway Context
This compound, as an antagonist, is expected to block the signaling cascade initiated by the activation of the δ₁ opioid receptor, a G protein-coupled receptor (GPCR). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Conclusion
Confirming the binding site of a ligand like this compound is a meticulous process that benefits from the combined application of several experimental techniques. Site-directed mutagenesis, by allowing for the precise alteration of the target protein, offers unparalleled insight into the specific molecular interactions that govern binding. When the data from mutagenesis studies are supported by quantitative binding assays such as radioligand binding, ITC, or SPR, a high-confidence model of the ligand-receptor interaction can be constructed. This detailed understanding is invaluable for the advancement of pharmacology and the development of next-generation therapeutics.
References
- 1. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. neb.com [neb.com]
- 10. bioinnovatise.com [bioinnovatise.com]
- 11. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Potency of BNTX Maleate and Other Delta-Opioid Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of BNTX maleate (B1232345) and other selective delta-opioid receptor antagonists, supported by experimental data and detailed protocols.
This guide provides an objective comparison of the in vivo potency of BNTX maleate with other notable delta-opioid receptor (DOR) antagonists, namely naltrindole (B39905) and naltriben. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in preclinical and clinical research.
Quantitative Comparison of In Vivo Potency
The in vivo potency of opioid antagonists is typically determined by their ability to block the effects of a DOR agonist in animal models of nociception, such as the tail-flick test. The data presented below is a summary of findings from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Antagonist | Animal Model | Agonist Challenged | Route of Administration | Antagonist Dose/Effect | Reference |
| This compound | Mouse | Heroin | Subcutaneous (s.c.) | 0.62 mg/kg shifted the heroin dose-response curve to the right. | [1] |
| Mouse | DPDPE (δ1 agonist) | Subcutaneous (s.c.) | Increased the antinociceptive ED50 of DPDPE by 5.9-fold. | ||
| Mouse | DPDPE (δ1 agonist) | Intrathecal (i.t.) | Increased the antinociceptive ED50 of DPDPE by 4-fold. | ||
| Naltrindole | Mouse | DSLET (δ agonist) | Subcutaneous (s.c.) or Intracerebroventricular (i.c.v.) | Shifted the antinociceptive ED50 of DSLET by approximately 4-fold. | [2] |
| Rat | Swim-stress | - | 0.5 and 1 mg/kg antagonized swim-stress-induced antinociception. | ||
| Naltriben | Mouse | DELT II (δ2 agonist) | Subcutaneous (s.c.) | Increased the antinociceptive ED50 of DELT II by 12.5-fold. |
Delta-Opioid Receptor Signaling Pathway
This compound and the other compared antagonists exert their effects by blocking the canonical signaling pathway of the delta-opioid receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/Go).[3][4]
Caption: Delta-Opioid Receptor Signaling Pathway.
Upon agonist binding, the Gi/Go protein dissociates into its Gαi/o and Gβγ subunits.[3][4] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Prolonged agonist exposure can lead to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, which promotes receptor desensitization and internalization.[4][5][6] Antagonists like this compound prevent these downstream effects by blocking the initial agonist binding.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the in vivo potency of delta-opioid receptor antagonists.
Mouse Tail-Flick Test for Antagonist Potency
This experiment assesses the ability of an antagonist to block the antinociceptive (pain-relieving) effects of a delta-opioid agonist.
1. Animals:
-
Male ICR mice (or other suitable strain) weighing 20-25 g are used.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Mice are acclimated to the testing room for at least 1 hour before the experiment.
2. Apparatus:
-
A tail-flick analgesia meter is used. This device consists of a radiant heat source (e.g., a high-intensity light beam) and a timer.
3. Procedure:
-
Baseline Latency Measurement: Each mouse is gently restrained, and its tail is positioned over the radiant heat source. The time taken for the mouse to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.[7][8]
-
Antagonist Administration: The test antagonist (e.g., this compound, naltrindole, or naltriben) is administered, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection, at various doses.
-
Agonist Challenge: After a predetermined pretreatment time (e.g., 15-30 minutes), a delta-opioid agonist (e.g., DPDPE or DSLET) is administered.
-
Post-Treatment Latency Measurement: At the time of expected peak effect of the agonist, the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
The dose of the antagonist that causes a specific fold-shift in the agonist's ED50 (the dose required to produce 50% of the maximum effect) is determined to quantify its potency.
Caption: Experimental Workflow for Tail-Flick Test.
Conclusion
This compound is a potent and selective delta-opioid receptor antagonist with demonstrated in vivo efficacy. The comparative data suggests that its potency is in a similar range to other well-established antagonists like naltrindole and naltriben. However, the selectivity for δ1 versus δ2 receptor subtypes may differ between these compounds, which can be a critical factor in specific research applications. The choice of antagonist should be guided by the specific experimental goals, the desired selectivity profile, and the route of administration. The provided experimental protocol for the tail-flick test offers a standardized method for the in vivo evaluation and comparison of such antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: Agonist-specific regulation of delta-opioid receptor trafficking by G protein-coupled receptor kinase and beta-arrestin. [scholars.duke.edu]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
Enantiomer-Specific Activity of BNTX Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantiomer-specific activity of BNTX maleate, a potent and selective δ₁ opioid receptor antagonist. While the commercially available and predominantly studied form of 7-benzylidenenaltrexone (B1236580) (BNTX) is a specific enantiomer, this document will explore its activity in the context of stereoisomerism, a critical factor in drug development. This comparison is based on established principles of enantiomer pharmacology, supplemented by the available experimental data for the known BNTX enantiomer.
Data Presentation: Comparison of BNTX Enantiomers
The following table summarizes the known biological activity of the active enantiomer of BNTX and presents a hypothesized activity profile for its corresponding, uninvestigated enantiomer based on common observations in stereoisomer pharmacology. It is crucial to note that the data for the "Inactive/Less Active Enantiomer" is hypothetical and serves to illustrate the principle of enantiomer-specific activity in the absence of direct experimental comparison.
| Parameter | Active (Known) Enantiomer of BNTX | Inactive/Less Active (Hypothetical) Enantiomer |
| Target Receptor | δ₁ Opioid Receptor | Likely δ₁ Opioid Receptor (with much lower affinity) |
| Activity | Selective Antagonist[1] | Likely inactive or significantly less potent antagonist |
| Binding Affinity (Ki) | High affinity for δ₁ receptors | Expected to be significantly lower |
| In vivo Efficacy | Demonstrates selective δ₁ antagonist effects in animal models | Expected to show little to no δ₁ antagonist activity |
Experimental Protocols
The characterization of BNTX's activity as a δ₁ opioid receptor antagonist has been established through various in vitro and in vivo experiments. The detailed methodologies for these key experiments are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of BNTX for the δ₁ opioid receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) stably expressing the human δ-opioid receptor or from brain tissue homogenates (e.g., rat brain).
-
Radioligand: A radiolabeled δ-opioid receptor ligand, such as [³H]naltrindole, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of BNTX.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of BNTX that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity of BNTX at the δ₁ opioid receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).
Protocol:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the δ-opioid receptor are used.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP and [³⁵S]GTPγS.
-
Agonist Stimulation: A known δ-opioid receptor agonist (e.g., SNC80) is added to stimulate G-protein activation, leading to the binding of [³⁵S]GTPγS.
-
Antagonist Treatment: To test for antagonist activity, varying concentrations of BNTX are pre-incubated with the membranes before the addition of the agonist.
-
Incubation and Separation: The incubation and separation steps are similar to those in the radioligand binding assay.
-
Data Analysis: The ability of BNTX to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured. A rightward shift in the agonist concentration-response curve in the presence of BNTX is indicative of competitive antagonism. The Schild analysis can be used to determine the pA₂ value, which represents the affinity of the antagonist.
Mandatory Visualization
Signaling Pathway of a δ-Opioid Receptor Antagonist
The following diagram illustrates the mechanism of action for a δ-opioid receptor antagonist like BNTX. In the presence of an agonist, the receptor would activate a G-protein signaling cascade. BNTX, as an antagonist, blocks this activation.
Caption: Mechanism of δ-opioid receptor antagonism by BNTX.
Experimental Workflow for Determining Antagonist Affinity
This diagram outlines the typical workflow for characterizing a compound as a receptor antagonist using in vitro assays.
Caption: Workflow for in vitro characterization of BNTX.
References
A Comparative Guide to Selective Delta-Opioid Receptor Antagonists in Research
The delta-opioid receptor (DOR), a key component of the endogenous opioid system, has emerged as a promising therapeutic target for a range of conditions, including chronic pain, depression, and anxiety. The development and characterization of selective antagonists for this receptor are crucial for elucidating its physiological roles and for the advancement of novel therapeutics. This guide provides a comparative overview of three prominent selective DOR antagonists used in research: naltrindole, naltriben (B52518), and 7-benzylidenenaltrexone (B1236580) (BNTX), with a focus on their binding profiles, experimental methodologies for their evaluation, and the signaling pathways they modulate.
Comparative Binding Affinity and Selectivity
The defining characteristic of a useful pharmacological tool is its selectivity for its intended target. The following table summarizes the binding affinities (Ki) of naltrindole, naltriben, and BNTX for the delta (δ), mu (μ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the competing receptor (μ or κ) by the Ki for the primary target (δ), providing a quantitative measure of selectivity.
| Antagonist | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| Naltrindole | 0.25[1] | 15.8[1] | 63.1[1] | 63.2 | 252.4 |
| Naltriben | 0.52 (δ2 subtype) | 19.79[2] | 82.75[2] | 38.1 | 159.1 |
| 7-Benzylidenenaltrexone (BNTX) | 0.1 (δ1 subtype)[3] | >1000 | >1000 | >10000 | >10000 |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented here are representative values from the cited literature.
Naltrindole is a widely used and well-characterized non-peptide DOR antagonist with significant selectivity for DOR over MOR and KOR.[1] Naltriben is distinguished by its selectivity for the δ2 subtype of the delta-opioid receptor.[4][5] 7-Benzylidenenaltrexone (BNTX) exhibits remarkable selectivity for the δ1 subtype, with over 100-fold greater affinity for δ1 compared to δ2 binding sites, and is highly selective against mu and kappa opioid receptors.[3][6]
Experimental Protocols
Accurate characterization of selective DOR antagonists relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays used to determine the binding affinity and functional activity of these compounds.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the receptor by competing with a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing human δ-opioid receptor, rat brain homogenates).
-
Radioligand: e.g., [³H]-naltrindole for DOR, [³H]-DAMGO for MOR, [³H]-U69,593 for KOR.
-
Test antagonist (naltrindole, naltriben, or BNTX) at various concentrations.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test antagonist.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon receptor stimulation, providing information on the antagonist's ability to block agonist-induced signaling.
-
Objective: To determine the potency of the antagonist in inhibiting agonist-stimulated G-protein activation.
-
Materials:
-
Cell membranes expressing the DOR.
-
DOR agonist (e.g., SNC80).
-
Test antagonist.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM).
-
-
Procedure:
-
Pre-incubate the cell membranes with the test antagonist at various concentrations for 15-30 minutes at 30°C.
-
Add the DOR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist.
-
cAMP Inhibition Assay
This assay measures the functional consequence of DOR activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the ability of the antagonist to reverse agonist-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the DOR.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
DOR agonist.
-
Test antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate the cells with the test antagonist at various concentrations.
-
Stimulate the cells with a combination of forskolin and the DOR agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist.
-
Visualizing Delta-Opioid Receptor Signaling and Experimental Workflow
To further aid in the understanding of DOR antagonism, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing a novel antagonist.
Caption: Canonical signaling pathway of the delta-opioid receptor.
Caption: Experimental workflow for characterizing a novel DOR antagonist.
References
- 1. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BNTX Maleate: A Procedural Guide
For researchers and scientists handling BNTX maleate (B1232345), a selective nonpeptide δ1 opioid receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of BNTX maleate, aligning with general best practices for hazardous pharmaceutical waste management.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound presents specific risks that necessitate the use of personal protective equipment (PPE).
Key Safety Information for this compound:
| Parameter | Specification | Source |
| Signal Word | Warning | |
| Hazard Statements | H319: Causes serious eye irritation.H400: Very toxic to aquatic life. | |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | |
| Storage Temperature | −20°C | |
| Storage Conditions | Desiccated |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory standards. As a substance classified as very toxic to aquatic life, it must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, gloves).
-
Segregate this waste from non-hazardous materials at the point of generation.
2. Containerization:
-
Place all this compound waste into a designated, leak-proof hazardous waste container.
-
Per EPA guidelines for hazardous pharmaceutical waste, these containers are typically black and must be clearly labeled with the words "Hazardous Waste Pharmaceuticals."[1]
3. Labeling:
-
Ensure the hazardous waste container is accurately labeled with its contents, including the full chemical name ("this compound salt hydrate"), the associated hazards (e.g., "Eye Irritant," "Aquatic Toxicity"), and the accumulation start date.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.
-
All disposal service providers must be carefully selected and provide proof of proper waste disposal.[3][4]
-
The primary method for the final treatment of hazardous pharmaceutical waste is typically high-heat incineration at a permitted facility.[3][5]
Experimental Protocols
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
It is the responsibility of the waste generator to ensure full compliance with all local, state, and federal regulations governing hazardous waste management.[5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
Essential Safety and Logistical Information for Handling BNTX Maleate
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling BNTX maleate (B1232345), including personal protective equipment (PPE) guidelines, disposal plans, and emergency procedures.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of BNTX maleate is the first step in safe handling.
| Property | Value |
| Molecular Weight | 545.58 g/mol (anhydrous basis) |
| Empirical Formula | C₃₁H₃₁NO₈ · xH₂O |
| Appearance | Solid |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. |
| Storage Temperature | Desiccate at -20°C. |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H319: Causes serious eye irritation.
-
H400: Very toxic to aquatic life.
To mitigate these risks, the following personal protective equipment is essential.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any tears or punctures before use. |
| Respiratory Protection | A dust mask, such as a type N95 (US), should be used to avoid inhalation of particles. In cases of inadequate ventilation or potential for aerosol generation, a respirator may be necessary. |
| Body Protection | A lab coat should be worn to protect against skin contact. For situations with a higher risk of splashing, a chemical-resistant apron should be used. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, emergency services should be contacted. Ensure the area is well-ventilated.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a sealed, chemical-resistant container that is clearly labeled. Do not dispose of this compound solutions down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
All hazardous waste must be disposed of through an approved environmental health and safety program, following all local, state, and federal regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
